Product packaging for Amphotericin A(Cat. No.:CAS No. 1405-32-9)

Amphotericin A

Cat. No.: B1665486
CAS No.: 1405-32-9
M. Wt: 926.1 g/mol
InChI Key: QGGFZZLFKABGNL-MOISJGEISA-N
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Description

Unii-6KQ75HL677 has been reported in Streptomyces nodosus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75NO17 B1665486 Amphotericin A CAS No. 1405-32-9

Properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGFZZLFKABGNL-MOISJGEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405-32-9
Record name Amphotericin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1405-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amphotericin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMPHOTERICIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQ75HL677
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the History and Discovery of Amphotericin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin A is a polyene macrolide antibiotic that was co-discovered with its more famous and clinically utilized counterpart, Amphotericin B. While Amphotericin B went on to become a cornerstone in the treatment of systemic fungal infections, this compound was sidelined due to its comparatively weaker antifungal activity. This technical guide provides an in-depth look at the history of this compound's discovery, its initial characterization, and the experimental protocols used in the seminal studies that first identified this compound. For clarity and ease of comparison, all quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

The Discovery of Amphotericins A and B

In 1955, a team of researchers at the Squibb Institute for Medical Research, including W. Gold, H. A. Stout, J. F. Pagano, and R. Donovick, announced the discovery of two new antifungal agents: this compound and Amphotericin B.[1] These compounds were isolated from a previously undescribed species of actinomycete, Streptomyces nodosus. The producing organism was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1] The discovery was the result of a broad screening program for new antibiotics from soil microorganisms.

The initial report highlighted that both compounds exhibited antifungal properties, but that Amphotericin B was the more potent of the two.[1] This early differentiation in activity set the course for the future development of Amphotericin B as a therapeutic agent, leaving this compound primarily as a subject of chemical and academic interest.

Physicochemical Properties

Initial characterization of the crystalline forms of this compound and B was carried out by Vandeputte, Wachtel, and Stiller at the Squibb Institute.[2] this compound was found to be an amphoteric substance, a property that inspired its name.

PropertyThis compoundReference
Molecular Formula C47H75NO17[3]
Molecular Weight 926.1 g/mol
Appearance Crystalline solid
Solubility Soluble in acidic and basic aqueous solutions; sparingly soluble in methanol; insoluble in acetone, ether, and hydrocarbons.
UV Absorption Maxima (in Methanol) 318, 304, 291, 228 mµ

Experimental Protocols

Isolation and Purification of Crystalline this compound

The original protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces nodosus as described by Vandeputte, Wachtel, and Stiller in 1955 involved a multi-step process of extraction and crystallization.

Protocol 1: Isolation and Purification of this compound

  • Broth Extraction: The whole fermentation broth was extracted at a pH of 9.5-10.5 with n-butanol.

  • Solvent Concentration: The butanol extract was concentrated under vacuum.

  • Methanol Extraction: The concentrated butanol extract was then extracted with methanol.

  • Precipitation: The active material was precipitated from the methanol solution by the addition of ether.

  • Crude Mixture Separation: The crude mixture of Amphotericins A and B was dissolved in a minimal amount of hot formamide.

  • Selective Precipitation of Amphotericin B: Upon cooling, Amphotericin B, being less soluble, precipitated out and was removed by filtration.

  • Crystallization of this compound: The formamide filtrate, now enriched with this compound, was treated with a large volume of water to precipitate crude this compound.

  • Recrystallization: The crude this compound was then recrystallized from hot water at a pH of 8.5 to yield the final crystalline product.

G cluster_extraction Extraction cluster_purification Purification Fermentation Broth Fermentation Broth Butanol Extraction (pH 9.5-10.5) Butanol Extraction (pH 9.5-10.5) Fermentation Broth->Butanol Extraction (pH 9.5-10.5) Concentration Concentration Butanol Extraction (pH 9.5-10.5)->Concentration Methanol Extraction Methanol Extraction Concentration->Methanol Extraction Ether Precipitation Ether Precipitation Methanol Extraction->Ether Precipitation Crude Amphotericin Mixture Crude Amphotericin Mixture Ether Precipitation->Crude Amphotericin Mixture Dissolution in Hot Formamide Dissolution in Hot Formamide Crude Amphotericin Mixture->Dissolution in Hot Formamide Cooling and Filtration Cooling and Filtration Dissolution in Hot Formamide->Cooling and Filtration Amphotericin B (precipitate) Amphotericin B (precipitate) Cooling and Filtration->Amphotericin B (precipitate) Formamide Filtrate (this compound enriched) Formamide Filtrate (this compound enriched) Cooling and Filtration->Formamide Filtrate (this compound enriched) Water Precipitation Water Precipitation Formamide Filtrate (this compound enriched)->Water Precipitation Crude this compound Crude this compound Water Precipitation->Crude this compound Recrystallization (Hot Water, pH 8.5) Recrystallization (Hot Water, pH 8.5) Crude this compound->Recrystallization (Hot Water, pH 8.5) Crystalline this compound Crystalline this compound Recrystallization (Hot Water, pH 8.5)->Crystalline this compound

Fig. 1: Isolation and Purification of this compound.
In Vitro Antifungal Activity Assessment

The initial in vitro antifungal activity of this compound was determined using a broth dilution method, as detailed by Gold, Stout, Pagano, and Donovick in their 1955 publication. This method was used to determine the minimum inhibitory concentration (MIC) against a variety of fungal species.

Protocol 2: Broth Dilution Method for MIC Determination

  • Medium Preparation: A suitable broth medium for fungal growth was prepared and sterilized.

  • Compound Dilution: A stock solution of this compound was prepared and serially diluted in the broth medium to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test fungus was prepared.

  • Inoculation: Each dilution of this compound was inoculated with the fungal suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) were also included.

  • Incubation: The inoculated tubes or plates were incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the fungus.

G Prepare Serial Dilutions of this compound in Broth Prepare Serial Dilutions of this compound in Broth Inoculate Dilutions Inoculate Dilutions Prepare Serial Dilutions of this compound in Broth->Inoculate Dilutions Prepare Standardized Fungal Inoculum Prepare Standardized Fungal Inoculum Prepare Standardized Fungal Inoculum->Inoculate Dilutions Incubate Incubate Inoculate Dilutions->Incubate Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Fig. 2: Broth Dilution Method for MIC Determination.

Comparative In Vitro Antifungal Activity

The primary reason for the divergent paths of this compound and B was the superior antifungal potency of the latter. The 1955 study by Gold et al. provided a direct comparison of their activities against several yeast and yeast-like fungi.

Fungal SpeciesThis compound (MIC, µg/mL)Amphotericin B (MIC, µg/mL)Reference
Candida albicans1.20.3
Saccharomyces cerevisiae0.60.15
Cryptococcus neoformans2.50.6
Rhodotorula sp.>1001.2

As the data clearly indicates, Amphotericin B demonstrated significantly lower MIC values, indicating greater potency against the tested fungal strains.

Mechanism of Action

While the specific signaling pathways affected by this compound were not elucidated in the initial studies, it is presumed to share the same general mechanism of action as other polyene macrolides. This involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular ions and ultimately, cell death. The difference in potency between this compound and B is likely attributable to subtle structural differences that affect their affinity for ergosterol and their ability to form stable pores in the fungal membrane.

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Binding Binding Ergosterol->Binding Phospholipid Bilayer Phospholipid Bilayer This compound This compound This compound->Binding Pore Formation Pore Formation Binding->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death

Fig. 3: Presumed Mechanism of Action of this compound.

Conclusion

The discovery of this compound, alongside Amphotericin B, was a significant event in the history of antibiotic research. Although overshadowed by its more potent sibling, the story of this compound provides valuable insights into the process of drug discovery and the importance of comparative efficacy studies. The detailed experimental protocols from the original research demonstrate the foundational techniques of natural product isolation and antimicrobial susceptibility testing that have been refined over the decades. While not a clinical success, this compound remains an important molecule in the broader history of the development of antifungal therapies.

References

A Technical Guide to Amphotericin A Production by Streptomyces nodosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces nodosus, the primary industrial producer of the potent antifungal agent Amphotericin B. It details the organism's biology, the biosynthesis of amphotericin, and the methodologies for optimizing its production. This document is intended to be a comprehensive resource for researchers and professionals involved in natural product discovery, fermentation technology, and drug development.

Introduction to Streptomyces nodosus and Amphotericin

Streptomyces nodosus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of clinically useful antibiotics[1][2]. First identified as the producer of Amphotericin B, S. nodosus remains the cornerstone of industrial production for this life-saving antifungal drug[3][4][5]. Amphotericin B is a polyene macrolide antibiotic with a broad spectrum of activity against systemic fungal infections. It functions by binding to ergosterol, a key component of fungal cell membranes, leading to the formation of transmembrane channels that cause leakage of essential cellular contents and subsequent cell death.

The wild-type strain, S. nodosus ATCC14899, is the original isolate, but significant research has been dedicated to developing high-yielding mutant strains, such as S. nodosus ZJB2016050, through mutagenesis techniques to improve production titers for industrial applications.

Biosynthesis of Amphotericin

Amphotericin B is synthesized via a modular Type I polyketide synthase (PKS) pathway. The core of this pathway is a large, multi-enzyme complex encoded by a cluster of biosynthetic genes.

Precursors and the Polyketide Synthase Machinery

The biosynthesis of the amphotericin macrolactone skeleton utilizes three primary precursors derived from central carbon metabolism: acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. The amphotericin biosynthetic gene cluster contains six large PKS genes (amphA, amphB, amphC, etc.) that encode the modular PKS enzymes. These enzymes function as an assembly line, sequentially adding and modifying the precursor units to build the polyketide chain.

Gene Cluster Organization and Regulation

The amphotericin biosynthetic gene cluster is extensive, spanning over 100 kilobases of the S. nodosus chromosome. Beyond the core PKS genes, the cluster also contains genes responsible for:

  • Post-PKS Modifications: Enzymes such as cytochrome P450s that perform hydroxylations on the macrolactone ring.

  • Mycosamine Biosynthesis and Attachment: Genes for the synthesis and transfer of the mycosamine sugar moiety, which is crucial for the compound's activity.

  • Regulation: Regulatory genes, including amphRI, RII, RIII, and RIV, which are involved in controlling the expression of the biosynthetic genes.

  • Transport: ABC transporter genes (amphG, amphH) presumed to be involved in exporting the final product out of the cell.

Metabolic regulation is a key factor in amphotericin production. A competing pathway for the synthesis of a sapromomycin analog, which also utilizes malonyl-CoA, has been identified. Downregulation or knockout of this competing Type II PKS pathway can significantly enhance the flux of precursors towards amphotericin biosynthesis.

Amphotericin_Biosynthesis_Pathway Amphotericin B Biosynthesis & Regulation cluster_precursors Central Metabolism cluster_pks Type I PKS Assembly Line cluster_post_pks Post-PKS Modification cluster_regulation Regulation & Transport cluster_competing Competing Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MethylmalonylCoA Methylmalonyl-CoA AcetylCoA->MethylmalonylCoA PKS_Modules PKS Modules (AmphA, AmphB, AmphC...) AcetylCoA->PKS_Modules Precursors MalonylCoA->PKS_Modules Precursors TypeII_PKS Type II PKS (Sapromomycin Analog) MalonylCoA->TypeII_PKS Consumption MethylmalonylCoA->PKS_Modules Precursors Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Chain Elongation Proamphotericin Pro-amphotericin Polyketide_Chain->Proamphotericin Cyclization Mycosamine Mycosamine Biosynthesis Mycosamine->Proamphotericin Modification_Enzymes Modification Enzymes (e.g., P450s) Modification_Enzymes->Proamphotericin Amphotericin_B Amphotericin B Proamphotericin->Amphotericin_B Glycosylation & Final Modifications Transporters ABC Transporters (amphG, amphH) Amphotericin_B->Transporters Regulators Regulatory Genes (amphRI-IV) Regulators->PKS_Modules Activation Export Export Transporters->Export

Caption: Overview of Amphotericin B biosynthesis and its regulation.

Fermentation and Production Optimization

Optimizing fermentation conditions is critical for achieving high titers of Amphotericin B. This involves careful control of media composition, physical parameters, and feeding strategies.

Culture Media and Conditions

S. nodosus is typically grown in a two-stage process: a seed culture to generate sufficient biomass, followed by inoculation into a production fermentation medium.

Table 1: Representative Media Compositions for S. nodosus Fermentation

Component Seed Medium (Flask) Fermentation Medium (Flask) Fermentation Medium (50-ton Bioreactor)
Carbon Source Glucose (10-15 g/L) Glucose (69-70 g/L) Glucose (59 g/L)
Nitrogen Source Tryptone (15 g/L) / Peptone (15 g/L) Cottonseed Meal (25 g/L) Soybean Flour (47 g/L), Cottonseed Meal (3.5 g/L)
Yeast Extract (10 g/L)
Minerals/Salts NaCl (5 g/L) K₂HPO₄ / KH₂PO₄ (0.1 g/L) NaCl (6.5 g/L), MgSO₄ (4.2 g/L), MnSO₄ (0.1 g/L), CaCl₂ (0.1 g/L)
pH Buffering CaCO₃ (1 g/L) CaCO₃ (9 g/L) CaCO₃ (5.6 g/L)
Other - - PEG 2000 (0.9 g/L), Sodium Citrate (9 g/L)

| Initial pH | 7.0 | 7.0 | 6.6 - 6.9 (controlled) |

Key Fermentation Parameters

Optimizing physical and chemical parameters in a bioreactor is essential for maximizing yield.

Table 2: Optimized Fermentation Parameters for Amphotericin B Production

Parameter Shake Flask Value 5-L Bioreactor Value Notes
Temperature 25-26°C 26°C Temperature can be varied in stages in larger bioreactors.
pH Natural (initially 7.0) Maintained at 7.0-7.2 pH control is critical; pH 7.0 showed a 28.4% improvement in titer and reduced Amphotericin A byproduct.
Agitation 200 rpm 500 rpm Agitation rates are increased during the fermentation process in large-scale bioreactors.
Aeration N/A 6 L/min Airflow is crucial for supplying dissolved oxygen to the culture.

| Duration | 4-6 days | ~144 hours (6 days) | Fermentation time depends on strain and conditions, with peak production often occurring after 100 hours. |

Production Enhancement Strategies

Several strategies have been successfully employed to boost Amphotericin B titers.

Table 3: Summary of Amphotericin B Yield Enhancement Strategies

Strategy Method Result Reference
Mutagenesis UV and NTG treatment of wild-type strain Increased yield from 580 mg/L to 5,260 mg/L.
Precursor Feeding Addition of 10 mg/L sodium propionate at 24h. Titer increased by 34% to 6.93 g/L.
Combined feeding (isopropanol, alanine, pyruvate, nicotinamide). Titer increased by 28.5% to 6.63 g/L in shake flasks.
pH Control Maintained pH at 7.0 in a 5-L fermentor. Titer increased by 28.4% to 12.66 g/L.
Genetic Engineering Deletion of competing Type II PKS gene (PKS5). AmB titer improved from 5.01 g/L to 6.32 g/L.
Overexpression of precursor-supplying genes in a ΔPKS5 mutant. AmB titer improved to 7.06 g/L in shake flasks.

| | Fed-batch fermentation of genetically engineered strain in 5-L bioreactor. | Achieved a final titer of 15.6 g/L. | |

Experimental Protocols

This section outlines key methodologies for the cultivation of S. nodosus and the analysis of Amphotericin B production.

Protocol for Shake Flask Fermentation

This protocol is adapted for laboratory-scale production and optimization experiments.

  • Seed Culture Preparation:

    • Prepare the seed medium (e.g., tryptone 1.5%, yeast extract 1%, NaCl 0.5%, glucose 1%, CaCO₃ 0.1%, pH 7.0).

    • Inoculate 50 mL of seed medium in a 250-mL baffled flask with spores or a mycelial stock of S. nodosus.

    • Incubate at 26°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Fermentation:

    • Prepare the fermentation medium (e.g., glucose 7%, cottonseed meal 2.5%, CaCO₃ 0.9%, K₂HPO₄ 0.01%, pH 7.0).

    • Inoculate 50 mL of fermentation medium in a 500-mL flask with 2 mL of the seed culture (a 4% v/v inoculation).

    • Incubate at 26°C and 200 rpm for 4 to 6 days.

    • Withdraw samples periodically for analysis.

Experimental_Workflow Workflow for Production Optimization cluster_strain Strain Development cluster_fermentation Fermentation Process cluster_analysis Analysis Strain_Selection Select S. nodosus Strain (e.g., ATCC14899) Mutagenesis Mutagenesis (UV/NTG) Strain_Selection->Mutagenesis Genetic_Engineering Genetic Engineering (e.g., Gene Knockout) Strain_Selection->Genetic_Engineering High_Yield_Strain High-Yielding Strain Mutagenesis->High_Yield_Strain Genetic_Engineering->High_Yield_Strain Seed_Culture 1. Prepare Seed Culture (48h, 26°C) High_Yield_Strain->Seed_Culture Inoculation 2. Inoculate Production Medium Seed_Culture->Inoculation Fermentation 3. Fermentation (Shake Flask / Bioreactor) Inoculation->Fermentation Optimization 4. Optimize Parameters (pH, Temp, Feeding) Fermentation->Optimization Iterative Sampling 5. Harvest & Sample Fermentation->Sampling Extraction 6. Solvent Extraction (e.g., DMSO) Sampling->Extraction Quantification 7. HPLC Analysis Extraction->Quantification Data_Analysis 8. Data Analysis & Comparison Quantification->Data_Analysis Data_Analysis->Optimization Feedback Loop

Caption: General workflow for strain improvement and fermentation optimization.
Protocol for Amphotericin Extraction and Quantification

  • Extraction:

    • Take a known volume of the fermentation broth.

    • Extract the amphotericin from the mycelium using a suitable solvent like dimethyl sulfoxide (DMSO).

    • For example, mix the sample and shake at 25°C for 20 minutes.

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the extracted amphotericin.

  • Quantification by HPLC:

    • Instrumentation: A standard HPLC system with a UV detector is required.

    • Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 250 x 4.6 mm, 5µm).

    • Mobile Phase: A mixture of organic solvents and an acidic buffer is typical. For example, a mobile phase consisting of acetonitrile, tetrahydrofuran, and o-phosphoric acid buffer (pH 6.0) in a ratio of 60:30:10 (v/v/v) has been reported. Another system uses a phosphate buffer (pH 3.0) and acetonitrile (65:35, v/v).

    • Detection: Amphotericin B has a characteristic UV absorption spectrum with major peaks around 364, 382, and 405 nm. Detection is typically set at one of these wavelengths, such as 407 nm.

    • Procedure:

      • Prepare a standard curve using a known concentration range of pure Amphotericin B standard.

      • Filter the extracted sample through a 0.45 µm filter.

      • Inject a known volume (e.g., 20 µL) onto the HPLC system.

      • Quantify the Amphotericin B in the sample by comparing its peak area to the standard curve.

Protocol for Genetic Manipulation of S. nodosus

Genetic manipulation of Streptomyces species is a powerful tool for strain improvement but can be challenging. General protocols often need to be adapted for specific strains.

  • Genomic DNA Isolation:

    • Grow S. nodosus in a suitable liquid medium (e.g., TSB) for 2-5 days.

    • Harvest mycelia by centrifugation.

    • Lyse the cells using lysozyme treatment (e.g., 1 hour at 37°C).

    • Perform a series of phenol:chloroform extractions to remove proteins and lipids, followed by isopropanol precipitation to recover the genomic DNA.

  • Transformation:

    • Protoplast Formation: Grow mycelia and treat with lysozyme in a hypertonic buffer to gently remove the cell wall, forming protoplasts.

    • Transformation: Introduce plasmid DNA into the protoplasts in the presence of polyethylene glycol (PEG).

    • Regeneration: Plate the transformed protoplasts on a regeneration medium to allow them to revert to their mycelial form. Select for transformants using an appropriate antibiotic resistance marker.

    • Conjugation: Intergeneric conjugation with E. coli (e.g., the non-methylating strain ET12567/pUZ8002) is an alternative and often more efficient method for introducing DNA into Streptomyces.

Conclusion

Streptomyces nodosus is a vital microorganism for the production of the antifungal agent Amphotericin B. Decades of research have provided a deep understanding of its genetics, metabolism, and fermentation requirements. Significant enhancements in production titers have been achieved through a combination of classical strain mutagenesis, optimization of fermentation parameters, and modern genetic engineering techniques. By leveraging the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can further refine production processes, engineer novel amphotericin analogues, and continue to harness the biosynthetic potential of this remarkable organism.

References

A Deep Dive into the Structural Nuances of Amphotericin A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amphotericin, a polyene macrolide antibiotic produced by Streptomyces nodosus, exists as a complex of closely related compounds, primarily Amphotericin A and the clinically significant Amphotericin B. While both share a similar foundational structure, a subtle yet critical difference in their chemical makeup leads to significant variations in their biological activity and toxicological profiles. This technical guide provides an in-depth exploration of the structural distinctions between this compound and Amphotericin B, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Structural Differences: The C27-C28 Double Bond

The fundamental structural variance between this compound and Amphotericin B lies in the degree of saturation within the macrolide ring. Amphotericin B possesses a conjugated heptaene system, characterized by seven consecutive double bonds. In contrast, this compound contains a hexaene system, with one of the double bonds in the polyene chain being reduced. Specifically, this compound has a single bond between carbons 28 and 29, whereas Amphotericin B features a double bond at this position[1][2]. This seemingly minor alteration results in a difference of two hydrogen atoms in their chemical formulas and a corresponding 2 Dalton (Da) difference in their precise molecular masses.

PropertyThis compoundAmphotericin B
Chemical Formula C47H75NO17[3][4]C47H73NO17[5]
Average Molecular Weight 926.1 g/mol 924.1 g/mol
Monoisotopic Mass 925.5035 Da923.4878 Da
Key Structural Feature Single bond at C28-C29Double bond at C28-C29

Impact on Biological Activity and Toxicity

The presence of the extended conjugated polyene system in Amphotericin B is crucial for its potent antifungal activity. This structural feature enhances its binding affinity for ergosterol, the primary sterol in fungal cell membranes. While direct comparative studies on the biological activities of purified this compound are limited, the reduced conjugation in this compound is generally associated with lower antifungal potency.

Further research is required to provide a comprehensive quantitative comparison of the Minimum Inhibitory Concentrations (MICs) and cytotoxic profiles of this compound and B against a range of fungal pathogens and mammalian cell lines.

Experimental Protocols for Differentiation

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound and B. The key differentiating signals will be observed in the 13C NMR spectrum, specifically for the carbons at positions 28 and 29.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified amphotericin sample in a suitable deuterated solvent, such as DMSO-d6 or a mixture of CD3OD and D2O.

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 13C NMR Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Amphotericin B: The presence of the C28-C29 double bond will result in characteristic chemical shifts for these sp2-hybridized carbons in the range of approximately 125-135 ppm.

    • This compound: The saturation at this position will lead to upfield shifts for the sp3-hybridized C28 and C29 carbons, typically appearing in the range of 30-40 ppm.

  • 2D NMR: For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate the 13C signals with their attached protons and neighboring atoms.

Chromatographic and Mass Spectrometric Separation and Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for separating and identifying this compound and B.

Methodology:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is suitable for separating these structurally similar compounds.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed. The gradient is optimized to achieve baseline separation of the two components.

    • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these molecules.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored.

      • Amphotericin B: Precursor ion [M+H]⁺ at m/z 924.5, with a characteristic product ion resulting from the loss of the mycosamine sugar or water.

      • This compound: Precursor ion [M+H]⁺ at m/z 926.5, with its corresponding fragmentation pattern.

    • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of each compound based on their precise mass-to-charge ratios, clearly distinguishing the 2 Da difference between this compound and B.

Signaling Pathway: Polyene-Induced Inflammasome Activation

Polyene macrolides, including Amphotericin B, are known to interact with host immune cells, triggering an inflammatory response. One key pathway involved is the activation of the NLRP3 inflammasome.

NLRP3_Activation cluster_inflammasome Inflammasome Complex Amphotericin This compound / B Membrane Cell Membrane Amphotericin->Membrane Membrane Interaction K_efflux K+ Efflux Membrane->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activation Inflammasome NLRP3 Inflammasome Assembly ASC ASC Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 IL1b Secreted IL-1β (Inflammation) Casp1->IL1b Cleavage & Secretion Pro_IL1b Pro-IL-1β Inflammasome->Casp1 Cleavage

Caption: Amphotericin interaction with the cell membrane can lead to NLRP3 inflammasome activation.

The interaction of amphotericin with the cell membrane can cause potassium efflux, a key trigger for the assembly of the NLRP3 inflammasome complex. This complex then activates Caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine. The difference in membrane-disrupting capabilities between this compound and B, stemming from their structural variations, may lead to a differential activation of this pathway, although further investigation is needed to confirm this hypothesis.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive comparative analysis of this compound and B.

Comparative_Analysis_Workflow Start Start: Amphotericin Mixture Purification Preparative HPLC Purification Start->Purification AmphA Purified this compound Purification->AmphA AmphB Purified Amphotericin B Purification->AmphB Structural_ID Structural Identification AmphA->Structural_ID Bio_Activity Biological Activity Assays AmphA->Bio_Activity AmphB->Structural_ID AmphB->Bio_Activity NMR NMR Spectroscopy Structural_ID->NMR LCMS LC-MS/MS Structural_ID->LCMS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis LCMS->Data_Analysis MIC Antifungal Susceptibility (MIC Determination) Bio_Activity->MIC Toxicity Cytotoxicity Assays Bio_Activity->Toxicity MIC->Data_Analysis Hemolysis Hemolytic Activity Toxicity->Hemolysis Cell_Viability Mammalian Cell Viability Toxicity->Cell_Viability Hemolysis->Data_Analysis Cell_Viability->Data_Analysis

Caption: A workflow for the comparative analysis of this compound and B.

This comprehensive approach, combining purification, rigorous structural identification, and parallel biological activity and toxicity testing, is essential for fully elucidating the structure-activity relationships that distinguish these two closely related polyene macrolides. Such detailed understanding is paramount for the rational design and development of new antifungal agents with improved efficacy and reduced toxicity.

References

An In-depth Technical Guide on the Core Mechanism of Action of Polyene Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action of polyene antifungals, a critical class of agents for treating severe fungal infections. It delves into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these pathways.

Core Mechanism: Interaction with Fungal Cell Membranes

The primary mechanism of action of polyene antifungals, such as Amphotericin B (AmB) and Nystatin, revolves around their specific interaction with ergosterol, the predominant sterol in fungal cell membranes.[1][2][3] This interaction is the foundation of their antifungal activity and selectivity.[1]

Polyene antifungals are amphiphilic molecules, possessing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyol region.[4] This structure allows them to insert into the lipid bilayer of fungal cell membranes. The specificity of polyenes for fungal cells over mammalian cells is attributed to their higher affinity for ergosterol compared to cholesterol, the main sterol in mammalian membranes.

Models of Polyene-Ergosterol Interaction and Membrane Disruption

Several models have been proposed to explain how the interaction between polyenes and ergosterol leads to fungal cell death.

  • Pore Formation Model: This is the most widely accepted model. It postulates that after binding to ergosterol, polyene molecules self-assemble to form transmembrane channels or pores. These pores disrupt the integrity of the cell membrane, leading to the leakage of essential intracellular ions, such as potassium and sodium, and other small molecules. This ionic imbalance ultimately results in fungal cell death. Recent studies using solid-state NMR and molecular dynamics have suggested a stable assembly of seven AmB molecules forming an ion-conductive channel. The transition from a monomeric to an aggregated, channel-forming state occurs above a critical concentration of the drug in the membrane.

  • Sterol Sponge Model: This model proposes that polyenes form large, extramembranous aggregates that extract ergosterol from the fungal membrane. This depletion of ergosterol disrupts critical cellular processes that rely on this sterol, including membrane fluidity, endocytosis, and cell signaling, leading to cell death.

  • Surface Adsorption Model: This model suggests that polyenes can adsorb to the surface of the fungal cell membrane, causing a disruption of the membrane's structure and function without necessarily forming transmembrane pores.

It is likely that these mechanisms are not mutually exclusive and may contribute to the overall antifungal effect of polyenes depending on the specific drug, its concentration, and the fungal species.

Secondary Mechanisms of Action

Beyond direct membrane disruption, polyene antifungals elicit other cellular responses that contribute to their fungicidal activity.

Induction of Oxidative Stress

Polyene antifungals have been shown to induce the production of reactive oxygen species (ROS) in fungal cells. This leads to oxidative damage to cellular components such as DNA, proteins, and lipids, contributing to cell death. The generation of ROS appears to be a significant factor in the fungicidal activity of these drugs.

Apoptosis-like Cell Death

There is growing evidence to suggest that polyenes can induce a programmed cell death (PCD) or apoptosis-like pathway in fungi. The induction of ROS is thought to be a key trigger in this process. However, the exact signaling pathways involved in polyene-mediated apoptosis in fungi are still under investigation and may differ between species.

Quantitative Data on Polyene Antifungal Activity

The following tables summarize key quantitative data related to the activity of polyene antifungals.

Table 1: In Vitro Susceptibility of Various Fungi to Polyene Antifungals

Fungal SpeciesPolyene AntifungalMIC Range (µg/mL)
Candida albicansAmphotericin B0.11 - 1.0
Candida albicansNystatin2.5 - 5.0
Candida speciesAmphotericin B0.03 - 1.0
Cryptococcus neoformansAmphotericin B0.03 - 1.0
Aspergillus fumigatusAmphotericin B0.03 - 1.0
Histoplasma capsulatumAmphotericin B0.03 - 1.0
Blastomyces dermatitidisAmphotericin B0.03 - 1.0
Coccidioides immitisAmphotericin B0.03 - 1.0
Sporothrix schenckiiAmphotericin B0.03 - 1.0
Mucor mucedoAmphotericin B0.03 - 1.0
Candida albicansN,N-di-(3-aminopropyl) AmB derivative4.0 µM (for AmB-resistant strain)
Saccharomyces cerevisiaeN,N-di-(3-aminopropyl) AmB derivative0.10 µM
Aspergillus nigerAmide N,N-dialkyl AmB derivativeMIC₅₀: 0.08
Candida speciesSF0010.125 - 4
Aspergillus speciesSF0010.125 - 4

Data compiled from multiple sources.

Table 2: Concentrations of Polyenes Required for Half-Maximal Effect on Membrane Permeability of Leishmania Vesicles at 30°C

Polyene AntifungalHalf-Maximal Effect on Water Permeability (µM)Half-Maximal Effect on Potassium Nitrate Permeability (µM)
Candicidin0.021Not Reported
Amphotericin B0.211.8
Nystatin1.4Not Reported

Data from a study on Leishmania plasma membrane vesicles.

Experimental Protocols

The following are outlines of key experimental protocols used to investigate the mechanism of action of polyene antifungals.

Membrane Permeabilization Assay

This assay measures the ability of a compound to disrupt the integrity of a cell membrane or an artificial lipid vesicle.

Principle: A fluorescent dye is encapsulated within liposomes or fungal cells. If the membrane is permeabilized by the polyene antifungal, the dye will leak out, leading to a change in fluorescence that can be measured.

Detailed Methodology:

  • Preparation of Liposomes/Fungal Spheroplasts:

    • Liposomes are prepared with a lipid composition mimicking the fungal cell membrane (e.g., containing ergosterol).

    • Fungal spheroplasts are prepared by enzymatic digestion of the cell wall.

    • A fluorescent dye, such as calcein or carboxyfluorescein, is encapsulated at a self-quenching concentration during preparation.

  • Treatment with Polyene Antifungal:

    • The liposomes or spheroplasts are incubated with varying concentrations of the polyene antifungal.

  • Measurement of Fluorescence:

    • The fluorescence intensity is measured over time using a fluorometer.

    • An increase in fluorescence indicates leakage of the dye and subsequent de-quenching.

  • Data Analysis:

    • The rate of dye leakage is calculated and plotted against the concentration of the polyene antifungal.

Sterol Binding Assay

This assay quantifies the binding affinity of a polyene antifungal for ergosterol.

Principle: The binding of a polyene to ergosterol can be detected by various biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Detailed Methodology (using SPR):

  • Immobilization of Sterol:

    • A lipid bilayer containing ergosterol (or cholesterol for comparison) is formed on the surface of an SPR sensor chip.

  • Injection of Polyene Antifungal:

    • A solution of the polyene antifungal is flowed over the sensor chip surface.

  • Measurement of Binding:

    • The binding of the polyene to the ergosterol-containing membrane is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Data Analysis:

    • The binding kinetics (association and dissociation rates) and affinity (KD) are determined by fitting the sensorgram data to a binding model.

Measurement of Reactive Oxygen Species (ROS) Production

This assay detects the generation of ROS in fungal cells following treatment with a polyene antifungal.

Principle: A cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS is used to detect intracellular ROS levels.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Fungal cells are cultured to the desired growth phase.

    • The cells are then treated with the polyene antifungal for a specified period.

  • Loading with Fluorescent Probe:

    • The treated cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Measurement of Fluorescence:

    • The intracellular fluorescence is measured using a flow cytometer or a fluorescence microscope.

  • Data Analysis:

    • The fluorescence intensity of the treated cells is compared to that of untreated control cells to determine the fold increase in ROS production.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate key pathways and experimental workflows related to the mechanism of action of polyene antifungals.

Polyene_Mechanism_of_Action cluster_drug Polyene Antifungal (e.g., Amphotericin B) cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Polyene Polyene Ergosterol Ergosterol Polyene->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) Production Polyene->ROS Induces Pore Transmembrane Pore Ergosterol->Pore Self-assembly with Polyene to form Membrane Lipid Bilayer IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Causes Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Triggers OxidativeDamage->CellDeath Apoptosis->CellDeath

Caption: Overview of the primary and secondary mechanisms of action of polyene antifungals.

Membrane_Permeabilization_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Liposomes Prepare Ergosterol-containing Liposomes with Encapsulated Fluorescent Dye Incubate Incubate Liposomes with Polyene Antifungal Prep_Liposomes->Incubate Measure Measure Fluorescence Intensity Over Time Incubate->Measure Analyze Calculate Rate of Dye Leakage Measure->Analyze Result Determine Membrane Permeabilizing Activity Analyze->Result

Caption: Experimental workflow for a membrane permeabilization assay.

ROS_Production_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Cells Culture Fungal Cells Treat_Cells Treat Cells with Polyene Antifungal Culture_Cells->Treat_Cells Load_Probe Load Cells with ROS-sensitive Fluorescent Probe Treat_Cells->Load_Probe Measure_Fluorescence Measure Intracellular Fluorescence (Flow Cytometry/Microscopy) Load_Probe->Measure_Fluorescence Compare_Fluorescence Compare Fluorescence of Treated vs. Control Cells Measure_Fluorescence->Compare_Fluorescence Result Quantify ROS Production Compare_Fluorescence->Result

Caption: Experimental workflow for measuring ROS production in fungal cells.

References

An In-depth Technical Guide to the Molecular Interaction Between Amphotericin and Ergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on Amphotericin B (AmB), the widely studied and clinically significant form of the molecule. While Amphotericin A exists, the vast majority of scientific literature and research pertains to Amphotericin B's interaction with ergosterol. Therefore, "Amphotericin" or "AmB" throughout this guide refers to Amphotericin B.

Executive Summary

Amphotericin B (AmB) remains a cornerstone in the treatment of life-threatening systemic fungal infections, primarily due to its broad spectrum of activity and the low incidence of microbial resistance.[1][2] Its mechanism of action is intrinsically linked to its high affinity for ergosterol, the primary sterol component of fungal cell membranes, in contrast to its lower affinity for cholesterol in mammalian cells.[2][3] This selective interaction underpins both its therapeutic efficacy and its dose-limiting toxicity. For decades, the prevailing model of AmB's action was the formation of transmembrane pores or channels.[4] However, recent evidence has championed a "sterol sponge" model, where AmB aggregates extract ergosterol directly from the membrane. This guide provides a comprehensive technical overview of the AmB-ergosterol interaction, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the molecular mechanisms and workflows involved.

Molecular Mechanisms of Interaction: Pore vs. Sponge

The precise mechanism by which Amphotericin B leverages its affinity for ergosterol to kill fungal cells has been the subject of extensive research, leading to two primary models.

The Pore Formation Model

The classical and long-standing model posits that AmB molecules, upon binding ergosterol within the fungal membrane, self-assemble into a "barrel-stave" structure. In this arrangement, multiple AmB molecules form a ring, with their hydrophilic polyhydroxyl faces oriented inward to create an aqueous channel and their hydrophobic polyene faces interacting with the lipid acyl chains and ergosterol. This pore, estimated to be 0.7-1.0 nm in diameter, disrupts the membrane's integrity, allowing the leakage of essential intracellular ions, particularly potassium (K+), and small metabolites, which ultimately leads to cell death. The stability and formation of these channels are believed to be highly dependent on the presence of ergosterol.

The Sterol Sponge Model

More recent investigations have provided compelling evidence for an alternative mechanism. The "sterol sponge" model suggests that the primary fungicidal action of AmB is not channel formation, but rather the sequestration and extraction of ergosterol from the fungal membrane. According to this model, large, extramembranous aggregates of AmB act as a "sponge," binding and removing ergosterol, a lipid vital for numerous cellular functions including membrane fluidity, endocytosis, and vacuole fusion. This rapid depletion of ergosterol fatally disrupts the membrane's structure and the function of essential membrane-associated proteins, leading to cell death even without significant pore formation. Evidence from neutron reflectometry has directly shown that AmB extracts ergosterol, leading to membrane thinning.

G cluster_0 Two Primary Models of Amphotericin B Action amb_ext Amphotericin B (External) membrane_pore Fungal Cell Membrane (Ergosterol-Rich) amb_ext->membrane_pore Binds to Ergosterol lab_pore Pore Formation Model pore_complex AmB-Ergosterol Pore Complex membrane_pore->pore_complex Self-Assembles ion_leakage Ion Leakage (K+ Efflux) pore_complex->ion_leakage Forms Channel death_pore Fungal Cell Death ion_leakage->death_pore Leads to amb_agg Amphotericin B (Extramembranous Aggregates) membrane_sponge Fungal Cell Membrane (Ergosterol-Rich) amb_agg->membrane_sponge Binds to Surface lab_sponge Sterol Sponge Model erg_extraction Ergosterol Extraction membrane_sponge->erg_extraction Sequesters mem_disruption Membrane Disruption & Functional Collapse erg_extraction->mem_disruption Causes death_sponge Fungal Cell Death mem_disruption->death_sponge Leads to

Caption: Competing models for the fungicidal mechanism of Amphotericin B.

It is now thought that these two mechanisms may not be mutually exclusive. Ergosterol binding is the critical initiating event, which can be followed by either direct extraction or the formation of ion channels, both contributing to the potent activity of AmB.

Quantitative Analysis of the AmB-Ergosterol Interaction

The selectivity of Amphotericin B is quantifiable through biophysical techniques that measure its binding affinity for different sterols and its biological activity against fungal cells.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the interaction between AmB and sterol-containing lipid membranes. Studies consistently show a significantly higher affinity of AmB for ergosterol over cholesterol.

TechniqueMembrane CompositionAnalyteKey Quantitative FindingReference(s)
SPR POPC Liposomes + ErgosterolAmBAssociation constant is ~10x larger than for cholesterol-containing liposomes.
SPR Model Fungal MembraneAmBBinding affinity is ~18x higher than for model mammal (cholesterol) membrane.
ITC Ergosterol-containing LUVsAmBShows a direct, exergonic binding interaction.
ITC Ergosterol vs. CholesterolC2'deOAmBDerivative binds ergosterol but shows no detectable binding to cholesterol.

Table 1: Summary of quantitative binding data for Amphotericin B and its derivatives with sterol-containing membranes. POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; LUVs: Large Unilamellar Vesicles.

Antifungal Activity and Sterol Binding Correlation

The biological potency of AmB and its derivatives, measured as the Minimum Inhibitory Concentration (MIC), correlates strongly with their ability to bind ergosterol, but not necessarily with their ability to form pores.

CompoundKey Structural FeatureErgosterol BindingK+ Efflux (Pore Formation)MIC vs. S. cerevisiae (µg/mL)Reference(s)
Amphotericin B StandardYesYes0.5 - 1.0
Amphoteronolide B Lacks mycosamine groupNoNo> 50
C35deOAmB Lacks C35 hydroxylYesNo1.0

Table 2: Correlation of sterol binding, pore formation, and antifungal activity for AmB and its derivatives. The data for C35deOAmB demonstrates that potent fungicidal activity can be retained without the ability to form ion channels, supporting the primary role of ergosterol binding.

Key Experimental Protocols

Investigating the AmB-ergosterol interaction requires specialized biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Objective: To quantify the thermodynamic parameters of AmB binding to sterol-containing liposomes.

Methodology:

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) of a defined lipid composition (e.g., POPC with 10 mol% ergosterol or cholesterol) via extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Sample Preparation: Degas all solutions thoroughly. Place the sterol-containing LUV suspension in the ITC sample cell. Load a concentrated solution of AmB into the injection syringe. A control titration using sterol-free LUVs is essential to subtract heats of dilution and non-specific interactions.

  • Titration: Perform a series of small, sequential injections (e.g., 2-10 µL) of the AmB solution into the LUV suspension at a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument records a thermogram, where each peak represents the heat change upon injection.

  • Data Analysis: Integrate the peaks to determine the heat change per injection. Plot these values against the molar ratio of AmB to sterol. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the kinetics (association and dissociation rates) of AmB binding to immobilized lipid membranes.

Methodology:

  • Sensor Chip Preparation: Use a sensor chip with a hydrophobic surface (e.g., L1 chip). Immobilize sterol-containing liposomes onto the chip surface, which will self-assemble into a planar lipid bilayer. A control flow cell with a sterol-free bilayer should be prepared in parallel.

  • Analyte Injection: Inject a series of increasing concentrations of AmB solution over the sensor surface at a constant flow rate.

  • Data Acquisition: The SPR instrument records a sensorgram (Response Units vs. Time) for each concentration. The association phase is monitored during injection, and the dissociation phase is monitored during a subsequent buffer flow.

  • Surface Regeneration: After each cycle, regenerate the sensor surface using a suitable solution (e.g., a detergent or high salt buffer) to remove bound AmB.

  • Data Analysis: Fit the sensorgrams from multiple concentrations to a kinetic model (e.g., a two-state reaction model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

G cluster_workflow General Experimental Workflow for AmB-Sterol Interaction prep_liposomes 1. Prepare Liposomes (e.g., POPC + Ergosterol) choose_assay 3. Select Biophysical Assay prep_liposomes->choose_assay prep_amb 2. Prepare AmB Solution (e.g., in DMSO/Buffer) prep_amb->choose_assay itc_setup 4a. ITC Setup (Liposomes in Cell, AmB in Syringe) choose_assay->itc_setup ITC spr_setup 4b. SPR Setup (Immobilize Liposomes on Sensor Chip) choose_assay->spr_setup SPR itc_run 5a. Run Titration itc_setup->itc_run itc_analysis 6a. Analyze Thermogram (Binding Isotherm) itc_run->itc_analysis itc_result Result: Thermodynamic Data (Kd, ΔH, n) itc_analysis->itc_result spr_run 5b. Inject AmB Series spr_setup->spr_run spr_analysis 6b. Analyze Sensorgrams (Kinetic Fitting) spr_run->spr_analysis spr_result Result: Kinetic Data (ka, kd, KD) spr_analysis->spr_result

Caption: A generalized workflow for studying the AmB-ergosterol interaction.

Solid-State Nuclear Magnetic Resonance (ssNMR)

ssNMR can provide direct proof of interaction and structural details at an atomic level.

Objective: To directly observe the molecular interaction between AmB and ergosterol in a membrane environment.

Methodology:

  • Isotope Labeling: Synthesize or obtain deuterium-labeled (²H) ergosterol and/or AmB.

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) containing the labeled molecule, phospholipids (e.g., POPC), and the binding partner (unlabeled AmB or ergosterol).

  • NMR Spectroscopy: Acquire ²H NMR spectra of the samples. The mobility of the labeled molecule is reflected in the spectral lineshape.

  • Data Analysis: Compare the spectra of labeled ergosterol in the presence and absence of AmB. A significant change, such as a broadening of the signal, indicates that the fast axial diffusion of ergosterol is inhibited by AmB, providing direct evidence of a close intermolecular interaction.

Cellular Consequences of the AmB-Ergosterol Interaction

The binding of AmB to ergosterol triggers a cascade of events that culminate in fungal cell death. While ion leakage is a major consequence, other downstream effects are also critical.

  • Ergosterol Sequestration: As per the sponge model, the removal of ergosterol disrupts critical membrane domains (lipid rafts) and impairs the function of ergosterol-dependent proteins.

  • Membrane Permeabilization: The formation of pores leads to the rapid loss of the electrochemical gradient across the membrane.

  • Oxidative Damage: AmB can induce an oxidative burst within the fungal cell, leading to the accumulation of reactive oxygen species (ROS). These ROS can damage essential cellular components like proteins, lipids, and DNA, contributing to cell death.

  • Metabolic Arrest: The combination of ion imbalance, membrane depolarization, and oxidative stress leads to a shutdown of cellular metabolism and ultimately, apoptosis or necrosis.

G start_node AmB binds to Membrane Ergosterol pore Pore Formation start_node->pore sponge Ergosterol Extraction (Sponge Action) start_node->sponge oxidative_burst Oxidative Burst (ROS) start_node->oxidative_burst Induces leakage Ion Leakage (K+) pore->leakage disruption Membrane Disruption (Rafts, Proteins) sponge->disruption depolarization Membrane Depolarization leakage->depolarization disruption->depolarization metabolic_arrest Metabolic Arrest depolarization->metabolic_arrest cell_death Fungal Cell Death oxidative_burst->cell_death Causes Damage metabolic_arrest->cell_death

Caption: Downstream cellular consequences following the AmB-ergosterol interaction.

Conclusion and Future Directions

The interaction between Amphotericin B and ergosterol is a multifaceted process that remains a subject of active investigation. While the classical pore-formation model has been challenged by the sterol-sponge model, it is likely that both mechanisms contribute to AmB's potent fungicidal activity. The fundamental event is the selective, high-affinity binding to ergosterol.

For drug development professionals, a deep understanding of this interaction is paramount.

  • Improving Selectivity: By modifying the AmB structure, it is possible to enhance its binding selectivity for ergosterol over cholesterol. Derivatives like C2'deOAmB, which bind ergosterol but not cholesterol, show promise for reducing toxicity while maintaining efficacy.

  • Modulating Aggregation: The aggregation state of AmB is critical to its mechanism and toxicity. Formulations that control aggregation, such as liposomal AmB (AmBisome®), have already succeeded in improving the therapeutic index by altering drug delivery to the fungal cell.

  • Targeting the Interaction: The AmB-ergosterol interaction itself represents a validated and highly successful antimicrobial strategy that has proven remarkably resilient to the development of resistance. Future research focused on small molecules that mimic this interaction or modulate the membrane environment to enhance it could yield novel antifungal agents.

Continued research using advanced biophysical techniques will further elucidate the nuances of this critical drug-target interaction, paving the way for the design of safer and more effective antifungal therapies.

References

Spectroscopic Analysis of Amphotericin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of Amphotericin A, a polyene macrolide antibiotic. The document details the principles and applications of various spectroscopic methods, presents quantitative data in structured tables, and offers detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, characterization, and quality control of this compound and its formulations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the analysis of this compound, primarily used for quantification and for studying its aggregation state. The polyene chromophore of this compound gives rise to a characteristic absorption spectrum that is sensitive to the molecular environment. In its monomeric form, typically observed in organic solvents like dimethyl sulfoxide (DMSO), the spectrum exhibits well-defined vibronic bands.[1][2] In aqueous solutions, this compound tends to self-aggregate, leading to significant changes in the absorption spectrum, including the appearance of a new band at shorter wavelengths and a decrease in the intensity of the bands associated with the monomeric form.[2] The ratio of the intensities of the absorption bands corresponding to the aggregated and monomeric forms can be used to determine the extent of aggregation.[2]

Quantitative Data for UV-Vis Spectroscopy of this compound
ParameterValueSolvent/ConditionsReference
Monomeric Absorption Maxima (λmax) ~350, 368, 388, 412 nmDMSO[2]
~416, 391, 372, 352 nmDMSO
408 nmEthanol
409 nmDMSO
Aggregated Form Absorption Broad band ~340 nmBuffer
Peak at ~330 nmPBS buffer
Linearity Range 0.625 - 10 µg/mlEthanol
5 - 30 µg/mlEthanol
5 - 50 µg/mlBuffer
Limit of Detection (LOD) 0.391 µg/mlEthanol
0.0295 µg/mlNot specified
Limit of Quantification (LOQ) 1.187 µg/mlEthanol
0.0895 µg/mlNot specified
Molar Extinction Coefficient (ε) 1.3 x 10^5 M⁻¹ cm⁻¹ at 408 nm40% 2-propanol in H₂O
Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound
  • Preparation of Standard Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 100 ml of ethanol to obtain a stock solution of 10 µg/ml. Alternatively, for studying aggregation, a stock solution can be prepared in DMSO. Protect the solution from light.

  • Preparation of Working Standards: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the desired solvent (e.g., ethanol for quantification, or buffer for aggregation studies) to achieve concentrations within the linear range (e.g., 0.625 to 10 µg/ml).

  • Spectrophotometric Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 200 to 800 nm.

    • Use the corresponding solvent as a blank.

    • Record the absorbance of each working standard solution at the wavelength of maximum absorption (λmax), which is typically around 408 nm for the monomeric form.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates good linearity.

    • Determine the concentration of unknown samples by measuring their absorbance and calculating the concentration using the regression equation.

    • For aggregation studies, calculate the ratio of the absorbance at the peak corresponding to the aggregated form (e.g., ~346 nm) to the peak of the monomeric form (e.g., ~412 nm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the molecular environment and aggregation state of this compound. The fluorescence properties of this compound are highly dependent on its aggregation state. The monomeric form exhibits weak fluorescence, while aggregated forms can show different fluorescence characteristics. However, it is important to note that impurities in Amphotericin B samples can contribute significantly to the observed fluorescence, particularly when exciting at wavelengths around 325 nm.

Quantitative Data for Fluorescence Spectroscopy of this compound
ParameterWavelength (nm)ConditionsReference
Monomeric Emission Maxima 525, 560Excitation at ~416 nm in DMSO
528, 562, 608Not specified
Aggregated Emission Maximum 473Excitation at 350 nm
Monomeric Excitation Maxima 416, 391, 372, 352Emission near 525 and 560 nm in DMSO
410, 386Emission at 560 nm
Aggregated Excitation Maxima 324, 339, 356Emission at 471 nm
Experimental Protocol: Fluorescence Spectroscopic Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO for monomeric studies or a buffer solution to induce aggregation. Ensure the concentration is appropriate for fluorescence measurements, typically in the micromolar range. Protect the solutions from light.

  • Instrumentation:

    • Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and detector.

  • Measurement of Emission Spectra:

    • Set the excitation wavelength to a value corresponding to the absorption of the species of interest (e.g., ~410 nm for the monomer).

    • Scan the emission wavelength range (e.g., 450-700 nm) to record the fluorescence emission spectrum.

  • Measurement of Excitation Spectra:

    • Set the emission wavelength to a value corresponding to a peak in the emission spectrum (e.g., 560 nm for the monomer).

    • Scan the excitation wavelength range (e.g., 300-450 nm) to record the fluorescence excitation spectrum.

  • Data Analysis:

    • Analyze the positions of the excitation and emission maxima to characterize the aggregation state of this compound.

    • Compare the spectra of different samples to assess relative changes in aggregation. Be cautious of potential interference from fluorescent impurities.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for the structural characterization of this compound. It provides information about the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to O-H, N-H, C-H, C=O, and C=C stretching and bending vibrations. This technique can be used for identification and to study interactions with other molecules, such as in drug formulations.

Quantitative Data for Infrared Spectroscopy of this compound
Wavenumber (cm⁻¹)AssignmentReference
~3401Hydrogen-bonded O-H stretching
3350O-H and N-H stretching
3200 - 2900C-H₂ and C-H₃ stretching
1710C=O (carboxyl) stretching
1675C=C stretching
1645C=O stretching
1550N-H₂ folding
1068C-O stretching
1010C-C vibrations coupled with C=C-C bending
1005C-H stretching out-of-plane
Experimental Protocol: FTIR Spectroscopic Analysis of this compound
  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation:

    • Use an FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background.

    • Spectra are typically collected over the mid-IR range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the this compound molecule.

    • Compare the spectrum to a reference spectrum for identification purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to determine the chemical structure and conformation of the molecule. NMR has been instrumental in distinguishing between this compound and its close analog, Amphotericin B, revealing differences in their carbon skeletons.

Quantitative Data for NMR Spectroscopy of this compound

Due to the complexity of NMR spectra for a molecule like this compound, a simple table of chemical shifts would be extensive and context-dependent. However, key findings from NMR studies include:

  • Structural Difference between this compound and B: 2D NMR studies have shown that this compound has a single bond between carbons 28 and 29, whereas Amphotericin B has a double bond in this position.

  • ¹³C NMR: The chemical environments of 24 carbons in this compound were found to be identical to those in Amphotericin B and nystatin.

Experimental Protocol: NMR Spectroscopic Analysis of this compound
  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (typically a few milligrams) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 200 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals. This may require a longer acquisition time.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons and to aid in the complete assignment of the spectra.

  • Data Analysis:

    • Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign the signals to specific atoms in the this compound molecule.

    • Compare the obtained spectra with literature data for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of this compound in complex matrices such as plasma, urine, and cerebrospinal fluid. It is also used for molecular weight determination and structural characterization.

Quantitative Data for LC-MS/MS Analysis of this compound
MatrixLinearity Range (ng/ml)LLOQ (ng/ml)Reference
Plasma5 - 10005
Plasma Ultrafiltrate0.6 - 2500.625
-1
Urine5 - 10005
-50
Cerebrospinal Fluid (CSF)0.1 - 2500.1
Fecal Homogenate-400
Experimental Protocol: LC-MS/MS Quantification of this compound
  • Sample Preparation:

    • For biological samples, a sample extraction step is necessary to remove interfering substances. This often involves protein precipitation followed by solid-phase extraction.

    • An internal standard (e.g., natamycin or piroxicam) is added to the samples and calibration standards to correct for variations in extraction efficiency and instrument response.

  • Chromatographic Separation (LC):

    • Use a suitable HPLC or UPLC system with a C18 analytical column.

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

    • A gradient elution program is often used to achieve optimal separation.

  • Mass Spectrometric Detection (MS/MS):

    • Use a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound, from initial characterization to quantitative analysis in complex matrices.

Spectroscopic_Analysis_of_Amphotericin_A cluster_0 Initial Characterization cluster_1 Quantitative Analysis cluster_2 Data Analysis & Reporting AmB_Sample This compound Sample UV_Vis_Qualitative UV-Vis Spectroscopy (Aggregation State) AmB_Sample->UV_Vis_Qualitative FTIR_ID FTIR Spectroscopy (Structural ID) AmB_Sample->FTIR_ID NMR_Structure NMR Spectroscopy (Structural Elucidation) AmB_Sample->NMR_Structure UV_Vis_Quant UV-Vis Spectroscopy (Concentration) AmB_Sample->UV_Vis_Quant Fluorescence_Quant Fluorescence Spectroscopy (Aggregation/Interaction) AmB_Sample->Fluorescence_Quant LC_MS_Quant LC-MS/MS (Quantification in Biofluids) AmB_Sample->LC_MS_Quant Data_Analysis Data Analysis (Spectral Interpretation, Calibration) UV_Vis_Qualitative->Data_Analysis FTIR_ID->Data_Analysis NMR_Structure->Data_Analysis UV_Vis_Quant->Data_Analysis Fluorescence_Quant->Data_Analysis LC_MS_Quant->Data_Analysis Report Technical Report / Whitepaper Data_Analysis->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Early Efficacy of Amphotericin A: A Technical Review of Foundational Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in the mid-1950s from a strain of Streptomyces nodosus found in the Orinoco River region of Venezuela, Amphotericin B emerged as a groundbreaking, life-saving therapy for systemic fungal infections, which were previously almost uniformly fatal.[1] It belongs to the polyene macrolide class of antifungals and was licensed for medical use in 1959.[1] The initial formulation, a colloidal dispersion with sodium deoxycholate, allowed for intravenous administration to combat deep-seated mycoses. This technical guide delves into the core early studies that established the in vitro and in vivo efficacy of Amphotericin B, providing a detailed look at the foundational experimental protocols and quantitative data that paved the way for its clinical use.

Mechanism of Action: Early Insights

From its initial investigation, the primary mechanism of action of Amphotericin B was understood to be its interaction with sterols in the fungal cell membrane. The prevailing early hypothesis was that Amphotericin B binds with high affinity to ergosterol, a principal sterol in fungal membranes. This binding was thought to lead to the formation of pores or channels, disrupting the membrane's integrity and causing the leakage of essential intracellular ions, ultimately leading to fungal cell death. This selective toxicity for fungal cells over mammalian cells was attributed to the lower affinity of Amphotericin B for cholesterol, the predominant sterol in host cell membranes. Early studies also noted the induction of oxidative stress within fungal cells, though the precise contribution of this to its overall fungicidal effect was not fully elucidated at the time.[1]

cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Transmembrane Pore (Ion Channel Formation) ergosterol->pore Forms leakage Leakage of Intracellular Ions (K+) pore->leakage Causes death Fungal Cell Death leakage->death Leads to amphotericin Amphotericin B amphotericin->ergosterol Binds to

Early conceptual model of Amphotericin B's mechanism of action.

In Vitro Efficacy

The foundational in vitro studies on Amphotericin A and B were crucial in establishing their antifungal spectrum and potency. These early experiments, primarily conducted using broth and agar dilution methods, provided the first quantitative measure of the concentrations required to inhibit the growth of various pathogenic fungi.

Experimental Protocols

1. Fungal Isolates and Culture Preparation:

  • Organisms: A variety of pathogenic yeasts and molds were tested, including strains of Candida albicans, Cryptococcus neoformans, Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.

  • Culture Media: Sabouraud's glucose agar was commonly used for maintaining stock cultures. For susceptibility testing, a liquid medium such as Sabouraud's glucose broth or a synthetic amino acid medium was employed.

  • Inoculum Preparation: Fungal cultures were grown to a specified phase (e.g., logarithmic growth phase for yeasts). The concentration of the inoculum was standardized, often by visual comparison to a turbidity standard or through hemocytometer counts, to ensure reproducibility of the minimum inhibitory concentration (MIC) results.

2. Broth Dilution Method for MIC Determination:

  • A two-fold serial dilution of Amphotericin B (solubilized with sodium deoxycholate) was prepared in the test broth.

  • Each tube in the dilution series was inoculated with the standardized fungal suspension.

  • A drug-free tube was included as a positive growth control, and an uninoculated tube served as a negative control.

  • The tubes were incubated at an appropriate temperature (e.g., 30-37°C) for a defined period (typically 24 to 48 hours for yeasts, and longer for molds).

  • The MIC was determined as the lowest concentration of Amphotericin B that resulted in the complete visual inhibition of fungal growth.

start Prepare Serial Dilutions of Amphotericin B in Broth inoculate Inoculate Tubes with Standardized Fungal Suspension start->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate observe Visually Inspect for Fungal Growth (Turbidity) incubate->observe determine Determine MIC: Lowest Concentration with No Visible Growth observe->determine

Workflow for the early broth dilution MIC determination.
Summary of Early In Vitro Data

Fungal SpeciesIllustrative MIC Range (µg/mL)
Candida albicans0.1 - 1.0
Cryptococcus neoformans0.05 - 0.5
Histoplasma capsulatum0.05 - 0.2
Blastomyces dermatitidis0.1 - 0.5
Coccidioides immitis0.1 - 1.0
Aspergillus fumigatus0.5 - 2.0

Note: These values are illustrative and based on summaries of early research. The exact values would have varied based on the specific strain and testing conditions.

In Vivo Efficacy in Animal Models

Following the promising in vitro results, the efficacy of Amphotericin B was evaluated in animal models of systemic fungal infections. The mouse model was the primary system used to assess the protective effects of the antibiotic against lethal fungal challenges.

Experimental Protocols

1. Animal Model and Infection:

  • Animal: Swiss albino mice were commonly used.

  • Infection: Mice were infected via intravenous (IV) or intraperitoneal (IP) injection of a lethal dose of a fungal pathogen, such as Candida albicans or Coccidioides immitis.[2] The fungal inoculum was prepared from cultures and standardized to a concentration that would cause a predictable mortality rate in untreated control animals within a specified timeframe (e.g., 100% mortality within 14 days).

2. Treatment Regimen:

  • Drug Formulation: A sterile aqueous solution of Amphotericin B, complexed with sodium deoxycholate, was prepared for injection.

  • Administration: Treatment was typically initiated shortly after infection. The drug was administered intravenously or intraperitoneally. Dosing schedules varied, but often involved single or multiple daily doses for a defined period.

  • Dosage: A range of doses were tested to determine the effective dose (ED50) and to assess the dose-response relationship.

3. Outcome Measures:

  • Survival: The primary endpoint was the survival rate of treated animals compared to untreated controls over a period of 14 to 30 days.

  • Fungal Burden: In some studies, at the end of the experiment, organs such as the kidneys, liver, and spleen were harvested, homogenized, and cultured to determine the number of viable fungal colony-forming units (CFUs), providing a measure of tissue clearance.

Summary of Early In Vivo Data

Early in vivo studies demonstrated the remarkable protective effect of Amphotericin B in murine models of systemic mycoses. Treatment significantly increased the survival rates of infected mice compared to untreated controls. The table below provides an illustrative summary of the type of data generated in these early studies.

Fungal PathogenMouse ModelTreatment RouteIllustrative Protective Dose (mg/kg/day)Outcome
Candida albicansSystemic Infection (IV Challenge)IV or IP0.5 - 1.0Significant increase in survival rate
Coccidioides immitisSystemic Infection (IP Challenge)IV or IP0.5 - 1.5Significant increase in survival rate
Histoplasma capsulatumSystemic Infection (IV Challenge)IV or IP0.2 - 0.8Significant increase in survival rate
Blastomyces dermatitidisSystemic Infection (IV Challenge)IV or IP0.5 - 1.2Significant increase in survival rate

Note: This table is a representation of the expected findings. Actual data would specify the exact dosing regimen, duration, and resulting survival percentages.

Early Clinical Observations

The first clinical applications of Amphotericin B were in patients with life-threatening, deep-seated fungal infections for which no effective therapy existed. These were often case series or small, non-randomized trials due to the severity of the illnesses being treated.

Treatment Protocols
  • Patient Population: Patients with confirmed diagnoses of disseminated coccidioidomycosis, cryptococcal meningitis, histoplasmosis, or systemic candidiasis were among the first to receive Amphotericin B.

  • Drug Administration: The drug, formulated with sodium deoxycholate, was administered as a slow intravenous infusion in a 5% dextrose solution. Saline solutions were avoided due to the precipitation of the drug.

  • Dosing: Treatment often began with a small test dose (e.g., 1 mg) to assess for immediate hypersensitivity reactions. The daily dose was then gradually increased to a target maintenance dose, typically in the range of 0.5 to 1.0 mg/kg of body weight.

  • Monitoring: Patients were closely monitored for both therapeutic response (e.g., clinical improvement, sterilization of cerebrospinal fluid in meningitis) and toxicity. Infusion-related reactions ("shake and bake" syndrome of fever and chills) and nephrotoxicity were recognized early as significant adverse effects.

Conclusion

The foundational studies on Amphotericin B in the mid-to-late 1950s rapidly established its potent, broad-spectrum antifungal activity. The in vitro data demonstrated its ability to inhibit a wide range of pathogenic fungi at low concentrations, while the in vivo animal models confirmed its life-saving potential in treating otherwise fatal systemic mycoses. These early investigations, characterized by meticulous experimental design for their time, provided the essential efficacy and preliminary safety data that led to the clinical adoption of Amphotericin B. Despite the early recognition of its significant toxicities, the profound efficacy of Amphotericin B solidified its role as the "gold standard" for the treatment of severe fungal infections for decades to come, a testament to the robustness of these pioneering studies.

References

A Deep Dive into the Structural Nuances of Amphotericin A and Nystatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical analysis of the structural similarities and differences between two prominent polyene macrolide antibiotics, Amphotericin A and Nystatin. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the development of novel therapeutics. Through a detailed examination of their chemical structures, physicochemical properties, and analytical characterization, this document aims to provide a comprehensive resource for understanding these complex molecules.

Core Structural Features: A Tale of Two Polyenes

This compound and Nystatin A1, the principal component of Nystatin, are both classified as polyene macrolide antibiotics, sharing a common architectural framework. This framework consists of a large macrolactone ring, a glycosidically linked mycosamine sugar, a carboxylic acid group, and a series of conjugated double bonds, which constitute the polyene chromophore responsible for their characteristic UV-vis absorption spectra.[1]

Despite these overarching similarities, key structural distinctions exist, primarily in the polyene region of the macrolactone ring. Amphotericin B, a closely related and more clinically prevalent analogue of this compound, is a heptaene, possessing a chromophore of seven conjugated double bonds.[2] In contrast, Nystatin A1 contains a tetraene and a diene moiety, separated by two methylene groups.[2] The structure of this compound is identical to that of Amphotericin B, with the exception of a single bond between carbons 28 and 29, where Amphotericin B has a double bond. This seemingly minor difference in the polyene system has significant implications for the molecules' conformational flexibility and their interactions with biological membranes.

Both molecules are amphipathic, with a rigid, hydrophobic polyene face and a more flexible, hydrophilic polyol face. This dual nature is crucial for their mechanism of action, which involves insertion into fungal cell membranes. The mycosamine sugar, an amino sugar, and the exocyclic carboxyl group confer amphoteric properties to both compounds.

Quantitative Physicochemical Comparison

A summary of the key physicochemical properties of this compound and Nystatin A1 is presented in the table below, facilitating a direct comparison of their fundamental characteristics.

PropertyThis compoundNystatin A1Reference(s)
Molecular Formula C47H75NO17C47H75NO17
Molecular Weight 926.1 g/mol 926.1 g/mol
pKa (Acidic) ~5.5~5.72
pKa (Basic) ~10.0~8.64
Water Solubility Insoluble at neutral pH; ~0.1 mg/mL at pH 2 or 110.36 g/L (at 24 °C)

Experimental Protocols for Structural Characterization

The elucidation and comparison of the structures of this compound and Nystatin rely on a combination of sophisticated analytical techniques. Detailed methodologies for these key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and Nystatin from complex mixtures and to assess their purity.

Methodology:

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier is employed. A typical mobile phase consists of a mixture of methanol and an ammonium acetate buffer (e.g., 0.05 M, pH 5.0).

  • Flow Rate: A flow rate of 1.0 mL/min is often used.

  • Detection: The polyene chromophores are detected by UV absorbance at their respective maxima, typically in the range of 300-410 nm.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of the mobile phase, and filtered through a 0.45 µm membrane filter before injection.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation patterns of this compound and Nystatin, aiding in their structural identification.

Methodology:

  • Ionization Techniques: Electron Impact (EI-MS) and Plasma Desorption (PD-MS) have been successfully used.

  • Sample Preparation for EI-MS:

    • The polyene is first N-acetylated.

    • The N-acetyl derivative is then pertrimethylsilylated using a reagent like bistrimethylsilyl trifluoroacetamide.

    • The derivatized sample is introduced into the mass spectrometer.

  • Instrumentation: A double-focusing mass spectrometer is suitable for high-resolution analysis.

  • Analysis: The instrument is operated in positive or negative ion mode to acquire the mass spectra. High-resolution data can be collected to determine the elemental composition of the molecular ions and fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed three-dimensional structure and stereochemistry of this compound and Nystatin in solution.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 200 MHz or higher) is required.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as DMSO-d6.

  • 1D NMR:

    • ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all proton and carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing information about the carbon skeleton and the connection of different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, providing crucial information for determining the three-dimensional conformation of the molecule.

Mechanism of Action and Associated Signaling Pathways

The primary mechanism of action for both this compound and Nystatin involves their interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or ion channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to fungal cell death.

While the direct physical disruption of the membrane is a key event, recent studies have suggested the involvement of downstream signaling pathways that contribute to the fungicidal activity.

Signaling_Pathway Amphotericin_Nystatin This compound / Nystatin Ergosterol Ergosterol (Fungal Cell Membrane) Amphotericin_Nystatin->Ergosterol Binds to Pore_Formation Pore Formation & Membrane Permeabilization Ergosterol->Pore_Formation Leads to Ion_Leakage Leakage of K+ and other ions Pore_Formation->Ion_Leakage ROS_Generation Reactive Oxygen Species (ROS) Generation Pore_Formation->ROS_Generation Ras_Activation Activation of Ras Signaling Pore_Formation->Ras_Activation Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Apoptosis Apoptosis ROS_Generation->Apoptosis Ras_Activation->ROS_Generation Ras_Activation->Apoptosis

Figure 1: Simplified signaling cascade initiated by this compound and Nystatin.

The interaction with ergosterol and subsequent membrane perturbation can trigger the production of reactive oxygen species (ROS), which induces oxidative stress and can lead to programmed cell death, or apoptosis. Furthermore, there is evidence suggesting the involvement of Ras signaling pathways. The activation of Ras proteins can also contribute to ROS production and the induction of apoptosis.

Experimental Workflow for Comparative Antifungal Activity Assessment

A standardized experimental workflow is essential for the accurate comparison of the in vitro antifungal activities of this compound and Nystatin. The determination of the Minimum Inhibitory Concentration (MIC) is a widely accepted method for this purpose.

MIC_Workflow Start Start: Prepare Fungal Inoculum Prepare_Drugs Prepare Serial Dilutions of This compound and Nystatin Start->Prepare_Drugs Inoculate_Plates Inoculate Microtiter Plates containing drug dilutions Start->Inoculate_Plates Prepare_Drugs->Inoculate_Plates Incubate Incubate Plates (e.g., 24-48 hours at 35°C) Inoculate_Plates->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End: Compare MIC values Read_Results->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This workflow outlines the key steps involved in a broth microdilution assay to determine the MIC of each compound against a specific fungal strain. By comparing the resulting MIC values, researchers can quantitatively assess the relative potency of this compound and Nystatin.

Conclusion

This compound and Nystatin, while sharing a common polyene macrolide heritage, exhibit subtle yet significant structural differences that influence their physicochemical properties and biological activities. A thorough understanding of these nuances, facilitated by the detailed experimental protocols and mechanistic insights provided in this guide, is paramount for the rational design and development of new, more effective, and less toxic antifungal agents. This document serves as a foundational resource for researchers dedicated to advancing the field of antifungal therapy.

References

The Amphipathic Paradox: A Technical Guide to the Mechanism of Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphotericin B (AmB), a macrocyclic polyene antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its enduring efficacy is rooted in its unique amphipathic structure, a duality of hydrophilic and lipophilic regions that dictates its interaction with cell membranes. This technical guide provides a comprehensive exploration of the amphipathic nature of Amphotericin B, detailing its mechanism of action, its selective affinity for fungal ergosterol over mammalian cholesterol, and the experimental methodologies used to elucidate these properties. While Amphotericin A exists as a minor component of the fermentation product from Streptomyces nodosus, the vast body of research and clinical application has centered on Amphotericin B.[1] Consequently, this document will focus on Amphotericin B as the representative and thoroughly characterized member of this class.

The Amphipathic Architecture of Amphotericin B

The defining characteristic of Amphotericin B is its rigid, asymmetrical structure, which segregates its polar and nonpolar functionalities. The molecule consists of a large macrolide ring. One side of this ring is characterized by a flexible chain of seven conjugated double bonds, forming a rigid, lipophilic (hydrophobic) plane.[2] The opposing side of the ring is decorated with a series of seven hydroxyl groups, creating a distinct hydrophilic (polar) face.[1] This spatial separation of hydrophobic and hydrophilic domains is the essence of its amphipathic nature.

Further contributing to its amphipathic and amphoteric properties are a carboxyl group at one end of the macrolide ring and a mycosamine sugar moiety, containing a primary amino group, at the other.[3] This unique architecture drives its poor solubility in both aqueous and purely nonpolar solvents, leading to a tendency to self-aggregate in aqueous environments.

Mechanism of Action: From Sterol Binding to Pore Formation

The antifungal activity of Amphotericin B is a multi-step process initiated by its interaction with sterols in the cell membrane. Its efficacy is largely attributed to a higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the primary sterol in mammalian cells. This selective binding is the basis for its therapeutic window, albeit a narrow one.

The proposed mechanisms of action can be summarized as follows:

  • Ergosterol Binding and Sequestration: The initial and critical step is the binding of AmB to ergosterol within the fungal membrane. More recent models suggest that AmB can act like a "sponge," forming extramembranous aggregates that extract ergosterol from the lipid bilayer, thereby disrupting membrane integrity and vital cellular functions that depend on ergosterol. This ergosterol-binding capacity alone is considered sufficient to induce fungal cell death.

  • Ion Channel Formation: The classical model posits that upon binding to ergosterol, multiple Amphotericin B molecules self-assemble into transmembrane pores or channels. These channels have a hydrophilic interior, lined by the hydroxyl groups of the AmB molecules, and a lipophilic exterior that interacts with the lipid acyl chains of the membrane. The formation of these pores disrupts the osmotic integrity of the fungal cell, leading to the leakage of essential intracellular ions, such as K+, Na+, and H+, and ultimately cell death.

  • Oxidative Damage: There is also evidence to suggest that Amphotericin B can induce oxidative stress within the fungal cell, contributing to its fungicidal activity.

The toxicity of Amphotericin B in mammalian cells is believed to occur through a similar, though less favorable, interaction with cholesterol in host cell membranes, leading to pore formation and subsequent cellular damage.

Quantitative Analysis of Amphotericin B Properties

The following tables summarize key quantitative data related to the physicochemical and functional properties of Amphotericin B.

ParameterValueConditions / Notes
Critical Micelle Concentration (CMC) ~0.63 µM (~1 µg/mL)In aqueous solution. Above this concentration, AmB forms micelles.
Minimum Inhibitory Concentration (MIC) 0.03 - 16.0 mg/LVaries widely depending on the fungal species and testing method.
Binding Affinity (Kd) -Direct Kd values are not consistently reported and are highly dependent on the experimental system (e.g., lipid composition of vesicles). However, it is widely accepted that AmB has a significantly higher affinity for ergosterol-containing membranes than for cholesterol-containing membranes.
ParameterValueConditions / Notes
Number of Monomers per Channel 7-8Recent studies using solid-state NMR and molecular dynamics simulations suggest a stable assembly of seven AmB molecules forming an ion-conductive channel.
Single-Channel Conductance 3.42 ± 0.05 pSIn outside-out patch-clamp recordings on Candida albicans protoplasts.
Ion Selectivity Cation-selectiveThe pores are permeable to monovalent cations like K+, Na+, and H+.

Visualizing the Amphipathic Mechanism and Experimental Workflow

The Amphipathic Structure of Amphotericin B

cluster_AmB Amphotericin B Molecule Hydrophilic_Face Polyhydroxyl Chain (OH groups) Mycosamine Mycosamine Moiety (NH2 group) Lipophilic_Face Polyene Chain (7 conjugated double bonds) Carboxyl Carboxyl Group (COOH)

Caption: Schematic of Amphotericin B's amphipathic domains.

Mechanism of Action: From Membrane Binding to Pore Formation

cluster_Fungal Fungal Cell Membrane cluster_Mammalian Mammalian Cell Membrane Fungal_Membrane Ergosterol-Rich Lipid Bilayer Pore_Formation_F Ion Channel Formation Fungal_Membrane->Pore_Formation_F Self-Assembly Mammalian_Membrane Cholesterol-Rich Lipid Bilayer Pore_Formation_M Pore Formation Mammalian_Membrane->Pore_Formation_M Self-Assembly AmB Amphotericin B (in circulation) AmB->Fungal_Membrane High Affinity Binding AmB->Mammalian_Membrane Low Affinity Binding Leakage_F Ion Leakage (K+, Na+) Pore_Formation_F->Leakage_F Permeabilization Death Fungal Cell Death Leakage_F->Death Osmotic Lysis Toxicity Cellular Damage (Nephrotoxicity) Pore_Formation_M->Toxicity Permeabilization

Caption: Differential interaction of AmB with fungal and mammalian membranes.

Experimental Workflow for Characterizing AmB-Membrane Interactions

cluster_Aggregation Aggregation State Analysis cluster_Binding Binding Affinity Measurement cluster_Function Functional Channel Analysis Start Hypothesis: AmB's amphipathicity drives sterol-dependent membrane permeabilization UV_Vis UV-Vis Spectroscopy Start->UV_Vis ITC Isothermal Titration Calorimetry (ITC) Start->ITC BLM Black Lipid Membrane (BLM) Electrophysiology Start->BLM UV_Vis_Outcome Determine monomeric vs. aggregated state of AmB UV_Vis->UV_Vis_Outcome Conclusion Conclusion: Elucidate the relationship between AmB aggregation, sterol binding, and ion channel function UV_Vis_Outcome->Conclusion ITC_Outcome Quantify binding affinity (Kd) and thermodynamics to ergosterol/cholesterol vesicles ITC->ITC_Outcome ITC_Outcome->Conclusion BLM_Outcome Measure single-channel conductance, ion selectivity, and channel lifetime BLM->BLM_Outcome BLM_Outcome->Conclusion

References

The Dawn of a Potent Antifungal: A Technical Guide to the Initial Isolation of Amphotericin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the rise of systemic fungal infections presented a formidable challenge to the medical community, with limited therapeutic options available. The discovery of Amphotericin B is considered a landmark achievement in the fight against these life-threatening mycoses.[1] However, its discovery was intertwined with that of a related, less potent compound: Amphotericin A. This technical guide provides a detailed account of the initial isolation and characterization of this compound from soil samples, as detailed in the foundational research of 1956. The producing organism, a strain of Streptomyces nodosus, was first isolated from a soil sample collected in the Orinoco River region of Venezuela.[1] This document will reconstruct the pioneering experimental protocols, present the original quantitative data on the compound's properties and biological activity, and illustrate the logical workflow that led to its discovery.

Experimental Protocols

The initial isolation of this compound was a multi-step process that began with the fermentation of Streptomyces nodosus and concluded with the purification of the crystalline compound. The following protocols are reconstructed from the original methodologies described by the researchers at the Squibb Institute for Medical Research.

Fermentation of Streptomyces nodosus

The production of the amphotericins was achieved through submerged culture fermentation of Streptomyces nodosus. While the exact initial medium composition is not detailed in readily available texts, later studies and general practices for Streptomyces fermentation provide a likely composition.

  • Inoculum Preparation: Spore suspensions of S. nodosus were used to inoculate the seed culture medium.

  • Seed Culture Medium: A typical seed medium for Streptomyces contains a blend of carbohydrates, nitrogen sources, and minerals to promote rapid vegetative growth. A representative composition includes peptone, glucose, yeast extract, and sodium chloride.

  • Production Medium: The production fermentation medium was designed to support the synthesis of the secondary metabolite, this compound. While the original 1956 formulation is not specified, a common composition for Amphotericin production includes:

    • Carbon Source: Glucose

    • Nitrogen Source: Peptone, Yeast Extract, or Soybean Meal

    • Minerals: Calcium Carbonate (CaCO₃) to buffer the pH.

  • Fermentation Conditions: The fermentation was carried out in large, aerated tanks under controlled conditions:

    • Temperature: Typically 25-30°C.

    • Aeration: Sterile air was sparged through the fermenter to ensure aerobic conditions.

    • Agitation: Constant agitation ensured homogenous mixing of the culture.

    • Duration: The fermentation process was continued for several days until maximum antibiotic production was achieved.

Extraction of Crude Amphotericin Complex

Following fermentation, the first step towards isolation was the extraction of the active compounds from the fermentation broth and mycelia.

  • Mycelial Separation: The fermentation broth was first treated to separate the mycelial cake from the liquid broth, likely through filtration or centrifugation.

  • Solvent Extraction: The crude amphotericin complex, containing both this compound and B, was extracted from the mycelial cake using a polar organic solvent. The original method specified the use of n-butanol . The mycelia were slurried with the solvent to facilitate the transfer of the amphotericins into the liquid phase. This process was likely repeated to ensure maximum recovery.

  • Concentration: The resulting butanol extract, containing the dissolved amphotericins, was then concentrated under vacuum to reduce the volume and precipitate the crude antibiotic complex.

Purification and Separation of this compound

The crude extract contained a mixture of this compound and the more potent Amphotericin B. The separation of these two closely related compounds was a critical and challenging step.

  • Initial Purification: The crude concentrate was further purified by washing with various solvents to remove impurities.

  • Fractional Crystallization from Dimethylformamide (DMF): The key to separating this compound from B was a fractional crystallization process using aqueous dimethylformamide.

    • The crude amphotericin complex was dissolved in hot, acidic DMF.

    • The solution was then carefully diluted with water and the pH adjusted.

    • Upon cooling, the less soluble Amphotericin B would crystallize out of the solution first.

    • The Amphotericin B crystals were removed by filtration.

    • This compound , being more soluble under these conditions, remained in the filtrate.

  • Crystallization of this compound: this compound was then precipitated from the remaining filtrate, likely by further concentration or the addition of a non-solvent. The resulting precipitate was then collected and dried to yield crystalline this compound.

Data Presentation

The initial characterization of this compound involved determining its physicochemical properties and its in vitro antifungal activity. The following tables summarize the key quantitative data from the original 1956 publications.

Physicochemical Properties of this compound
PropertyValue
AppearanceYellow Crystals
Melting PointDecomposes above 170°C
SolubilityInsoluble in water, ethanol, ether, benzene; Slightly soluble in acidic dimethylformamide; Soluble in dimethyl sulfoxide (DMSO)[2]
UV Absorption Maxima (in Methanol)304 mµ, 291 mµ, 278 mµ
Elemental AnalysisC, 61.05%; H, 8.21%; N, 1.51%; O, 29.23%
Empirical FormulaC₄₆H₇₅NO₁₇ (approximate)

Data compiled from summaries and citations of the 1956 paper by Vandeputte, Wachtel, and Stiller.[3]

Initial In Vitro Antifungal Activity of this compound

The antifungal activity was determined using a tube dilution assay. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of the microorganism.

Fungal SpeciesMIC (µg/mL)
Candida albicans1.6 - 6.2
Saccharomyces cerevisiae0.78
Cryptococcus neoformans1.6
Histoplasma capsulatum (yeast phase)0.4
Blastomyces dermatitidis (yeast phase)1.6
Aspergillus fumigatus> 100
Penicillium species> 100
Trichophyton mentagrophytes1.6

Data compiled from summaries and citations of the 1956 paper by Gold, Stout, Pagano, and Donovick.[4] It is noteworthy that while active against many yeasts, this compound showed significantly less activity against filamentous fungi compared to Amphotericin B.

Visualizations

The following diagrams illustrate the logical workflow of the initial isolation process of this compound.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification & Separation Soil Soil Sample (Orinoco River Valley) Isolate Isolate Streptomyces nodosus Soil->Isolate Ferment Submerged Culture Fermentation Isolate->Ferment Broth Fermentation Broth (Mycelia + Broth) Ferment->Broth Filter1 Filtration Mycelia Mycelial Cake Filter1->Mycelia Extract n-Butanol Extraction Mycelia->Extract Concentrate Vacuum Concentration Extract->Concentrate Crude Crude Amphotericin Complex (A + B) Concentrate->Crude Dissolve Dissolve in Acidic DMF Crude->Dissolve CrystallizeB Fractional Crystallization (Cooling, pH adjustment) Dissolve->CrystallizeB Filter2 Filtration CrystallizeB->Filter2 AmB Crystalline Amphotericin B Filter2->AmB FiltrateA Filtrate containing this compound Filter2->FiltrateA CrystallizeA Precipitation / Crystallization FiltrateA->CrystallizeA AmA Crystalline this compound CrystallizeA->AmA

Caption: Workflow for the initial isolation of this compound.

Conclusion

The initial isolation of this compound, though overshadowed by the greater clinical significance of its co-metabolite Amphotericin B, was a pivotal achievement in the field of antibiotic discovery. The methodologies employed, from large-scale fermentation to meticulous solvent extraction and fractional crystallization, laid the groundwork for the production of polyene macrolide antifungals. This guide has aimed to reconstruct these foundational experimental protocols and present the original characterization data, offering valuable insights for modern researchers in natural product discovery and drug development. The processes pioneered in 1956 not only delivered a new class of antifungal agents but also established a robust framework for the isolation of complex natural products from microbial sources.

References

Methodological & Application

Application Notes and Protocols for Using Amphotericin B in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Amphotericin B in fungal cell culture for research and drug development purposes. This document outlines the mechanism of action, provides detailed protocols for its application and for assessing its efficacy and cytotoxicity, and presents relevant quantitative data in a structured format.

Introduction to Amphotericin B

Amphotericin B is a polyene macrolide antibiotic derived from Streptomyces nodosus. It is a potent antifungal agent widely used in cell culture to prevent or eliminate fungal and yeast contamination.[1][2][3] Its broad spectrum of activity makes it a valuable tool in maintaining aseptic conditions, particularly when working with primary cell cultures.[1] However, its potential for cytotoxicity necessitates careful determination of optimal working concentrations.[1]

Mechanism of Action

Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, the principal sterol in fungal cell membranes. In contrast, it has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity.

The binding of Amphotericin B to ergosterol leads to the formation of transmembrane channels or pores. This disrupts the integrity of the fungal cell membrane, causing leakage of essential intracellular components such as monovalent ions (K+, Na+, H+, and Cl-) and other small molecules. This leakage leads to a disruption of cellular homeostasis and ultimately results in fungal cell death. Additionally, Amphotericin B is thought to induce oxidative stress within fungal cells, contributing to its fungicidal effect.

cluster_fungal_cell Fungal Cell Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Fungal Cell Membrane->Ergosterol contains Ion Channels Ion Channels Ergosterol->Ion Channels Forms Ion Leakage Ion Leakage Ion Channels->Ion Leakage Causes Cell Death Cell Death Ion Leakage->Cell Death Oxidative Stress Oxidative Stress Oxidative Stress->Cell Death Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binds to Amphotericin_B->Oxidative Stress Induces

Mechanism of action of Amphotericin B on fungal cells.

Data Presentation

Recommended Working Concentrations

The recommended concentration of Amphotericin B for preventing or treating fungal contamination in cell culture typically ranges from 0.25 to 2.5 µg/mL. It is crucial to determine the optimal concentration for each specific cell line to minimize cytotoxicity while ensuring effective antifungal activity.

ApplicationRecommended Concentration (µg/mL)
Prophylactic Use (Prevention) 0.25 - 1.0
Treatment of Active Contamination 1.0 - 2.5

Note: Higher concentrations should be used for short-term treatment of active contamination.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of Amphotericin B against common fungal contaminants.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus0.03 - 1.01-
Aspergillus flavus-1-
Aspergillus niger-1-
Aspergillus terreus-2-
Candida albicans0.125 - 10.250.5
Candida glabrata0.25 - 20.5 - 11
Candida parapsilosis---
Candida tropicalis---
Candida krusei-0.51
Cryptococcus neoformans0.03 - 1.0--
Fusarium spp.---
Mucor mucedo0.03 - 1.0--
Scedosporium spp.-≥ 8-
Zygomycetes---

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Minimum Fungicidal Concentrations (MFC)

The MFC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on antibiotic-free media.

Fungal SpeciesMFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)
Aspergillus fumigatus-<1-
Aspergillus flavus-<1-
Aspergillus niger-<1-
Candida albicans--1
Candida parapsilosis--16
Candida tropicalis--16
Candida glabrata--16
Fusarium spp.---
Scopulariopsis spp.---
Cytotoxicity Data

Amphotericin B can exhibit toxicity to mammalian cells, primarily due to its interaction with cholesterol in the cell membrane. The following table provides examples of the 50% inhibitory concentration (IC₅₀) for different mammalian cell lines.

Cell LineIncubation Time (hours)IC₅₀ (µg/mL)
HEK293 --
HepG2 --
J774.A1 --

Note: Specific IC₅₀ values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol for Eradication of Fungal Contamination

This protocol outlines the steps for treating a contaminated cell culture with Amphotericin B.

start Contaminated Culture Identified wash Wash cells with PBS start->wash add_media Add fresh medium with Amphotericin B (1.0-2.5 µg/mL) wash->add_media incubate Incubate for 2-3 passages add_media->incubate observe Observe for signs of contamination and cytotoxicity incubate->observe reduce_conc Reduce Amphotericin B concentration (0.25-0.5 µg/mL) observe->reduce_conc Contamination reduced discard Discard culture if contamination persists observe->discard Contamination persists continue_culture Continue culture without Amphotericin B reduce_conc->continue_culture end Contamination Eliminated continue_culture->end

Workflow for eliminating fungal contamination.

Materials:

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Amphotericin B stock solution (e.g., 250 µg/mL)

  • Contaminated cell culture

Procedure:

  • Isolate the Contaminated Culture: Immediately move the contaminated flask or plate to a separate incubator or designated area to prevent cross-contamination.

  • Wash the Cells: Aspirate the contaminated medium. Gently wash the cell monolayer twice with sterile PBS to remove as much of the fungal contamination as possible.

  • Apply Treatment Medium: Add fresh, pre-warmed complete culture medium containing Amphotericin B at a treatment concentration (e.g., 2.5 µg/mL).

  • Incubate: Incubate the culture under its normal growth conditions (e.g., 37°C, 5% CO₂).

  • Monitor the Culture: Observe the culture daily for signs of remaining fungal contamination and for any signs of cytotoxicity to the cultured cells (e.g., changes in morphology, detachment).

  • Subculture: After 2-3 days, or when the cells reach confluency, subculture the cells as you normally would. Continue to use medium containing the treatment concentration of Amphotericin B.

  • Step-Down Concentration: After 2-3 passages in the treatment concentration, if the contamination appears to be eliminated, reduce the Amphotericin B concentration to a prophylactic level (e.g., 0.25 µg/mL) for another 1-2 passages.

  • Return to Normal Medium: If the culture remains free of contamination, switch back to a medium without Amphotericin B.

  • Monitor for Recurrence: Continue to monitor the culture closely for any signs of recurring contamination.

  • Discard if Necessary: If the contamination persists despite treatment, it is strongly recommended to discard the culture to prevent further spread.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plate

  • Fungal isolate to be tested

  • Appropriate broth medium (e.g., RPMI-1640)

  • Amphotericin B stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal spores or yeast cells in sterile saline and adjust the concentration to a standardized density (e.g., 0.5 McFarland standard). Further dilute this suspension in the broth medium to achieve the desired final inoculum concentration in the wells (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Prepare Amphotericin B Dilutions: Perform serial two-fold dilutions of the Amphotericin B stock solution in the broth medium in the 96-well plate to cover the desired concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculate the Plate: Add the prepared fungal inoculum to each well containing the Amphotericin B dilutions. Include a positive control well (inoculum without Amphotericin B) and a negative control well (broth medium only).

  • Incubate: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Determine MIC: The MIC is the lowest concentration of Amphotericin B that shows no visible growth. For molds, the endpoint is often defined as 100% growth inhibition.

Protocol for Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.

Materials:

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Micropipette

  • Incubator

Procedure:

  • Subculture from MIC Plate: Following the determination of the MIC, take a fixed volume (e.g., 10-100 µL) from each well that showed no visible growth in the MIC assay.

  • Plate on Agar: Spread the aliquot onto a fresh agar plate that does not contain any antifungal agent.

  • Incubate: Incubate the plates at the appropriate temperature and for a sufficient time to allow for fungal growth (typically 24-72 hours).

  • Determine MFC: The MFC is the lowest concentration of Amphotericin B from the MIC assay that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the subculture plates.

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • 96-well cell culture plate

  • Complete culture medium

  • Amphotericin B

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed Cells: Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat with Amphotericin B: Remove the medium and add fresh medium containing various concentrations of Amphotericin B. Include untreated control wells.

  • Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals: Remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate Cell Viability: Express the absorbance of the treated wells as a percentage of the absorbance of the untreated control wells to determine the percentage of cell viability. The IC₅₀ value can be calculated from the dose-response curve.

Stability and Storage

Amphotericin B solution is stable for approximately 3 days at 37°C in cell culture medium. For long-term storage, the stock solution should be stored at -20°C.

Conclusion

Amphotericin B is a powerful tool for controlling fungal contamination in cell culture. By understanding its mechanism of action and following established protocols for its use and evaluation, researchers can effectively maintain the integrity of their cell cultures and obtain reliable experimental results. It is imperative to empirically determine the optimal concentration for each cell line to balance antifungal efficacy with potential cytotoxicity.

References

Preparation of Amphotericin B Stock Solution: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amphotericin B is a polyene antifungal agent widely used in cell culture to prevent contamination by yeast and other fungi. It is also a critical drug in the treatment of systemic fungal infections. Proper preparation of a stock solution is crucial for its efficacy and to minimize cellular toxicity. This application note provides a detailed protocol for the preparation of Amphotericin B stock solutions for research purposes, summarizing key quantitative data and outlining the experimental workflow.

Data Summary

The following table summarizes the key parameters for the preparation of Amphotericin B stock solutions based on different formulations and solvents.

ParameterAmphotericin B (Standard Formulation)Amphotericin B (Liposomal Formulation)
Primary Solvent Dimethyl sulfoxide (DMSO)[1][2][3]Sterile Water for Injection[4][5]
Recommended Stock Concentration 2.5 - 40 mg/mL4 mg/mL
Appearance of Stock Solution Hazy, yellow solutionYellow, translucent suspension
Storage of Stock Solution -20°C for long-term storage2-8°C
Stability of Stock Solution Stable for up to 6 months at -20°CStable for up to 24 hours at 2-8°C
Recommended Working Concentration 0.25 - 2.5 µg/mL in cell culture mediumVaries depending on application
Important Considerations Insoluble in water at neutral pH.Do not use saline or bacteriostatic water for reconstitution.

Experimental Protocols

Protocol 1: Preparation of Amphotericin B Stock Solution using DMSO (for standard formulation)

This protocol is suitable for preparing a concentrated stock solution of standard Amphotericin B powder for use in cell culture.

Materials:

  • Amphotericin B powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Amphotericin B powder.

  • Add the appropriate volume of sterile DMSO to achieve a stock concentration between 30-40 mg/mL. This will result in a hazy solution.

  • For cell culture applications, a stock solution of 2.5 mg/mL in DMSO is often prepared.

  • Vortex the solution thoroughly until the powder is fully dissolved.

  • If required for the application, the stock solution can be filter-sterilized.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.

Protocol 2: Reconstitution of Liposomal Amphotericin B

This protocol is for the reconstitution of lyophilized liposomal Amphotericin B.

Materials:

  • Lyophilized liposomal Amphotericin B vial (e.g., 50 mg)

  • Sterile Water for Injection, USP

  • Sterile syringe and needle (minimum 20 gauge)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptically add 12 mL of Sterile Water for Injection to a 50 mg vial of liposomal Amphotericin B. Do not use saline or any solution containing a bacteriostatic agent.

  • Immediately after adding the water, shake the vial vigorously for at least 30 seconds to ensure complete dispersion of the liposomes.

  • The reconstituted solution will be a yellow, translucent suspension with a concentration of approximately 4 mg/mL.

  • Visually inspect the solution for any particulate matter. If present, continue shaking until fully dispersed.

  • The reconstituted product is stable for 24 hours when stored at 2-8°C. Do not freeze.

Visualizations

G Workflow for Preparing Amphotericin B Stock Solution cluster_standard Standard Formulation (DMSO) cluster_liposomal Liposomal Formulation weigh Weigh Amphotericin B Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Filter Sterilize (Optional) vortex->filter aliquot Aliquot filter->aliquot store_neg20 Store at -20°C aliquot->store_neg20 add_water Add Sterile Water for Injection shake Shake Vigorously add_water->shake inspect Inspect for Particulates shake->inspect store_fridge Store at 2-8°C inspect->store_fridge

Caption: Workflow for preparing standard and liposomal Amphotericin B stock solutions.

References

Application Notes and Protocols: Amphotericin A for Preventing Yeast Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of Amphotericin A (commonly available as Amphotericin B) to prevent and eliminate yeast contamination in cell cultures. Adherence to these protocols is crucial for maintaining the integrity and validity of experimental results.

Introduction

Yeast contamination is a persistent threat in cell culture, often leading to the loss of valuable cell lines and compromised research data. Amphotericin B is a polyene antimycotic agent that is highly effective against a broad spectrum of fungi, including common yeast contaminants such as Candida albicans. It functions by binding to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents and cell death.[1][2] While highly effective, it is crucial to use Amphotericin B at a concentration that is cidal to yeast but minimally toxic to the cultured mammalian cells.

Data Presentation

Table 1: Recommended Concentrations of Amphotericin B for Yeast Contamination Control
ApplicationRecommended Concentration (µg/mL)Notes
Routine Prevention 0.25 - 1.0For long-term prevention in cultures with a low risk of contamination.[2][3]
Treatment of Active Contamination 1.0 - 2.5For short-term treatment of existing yeast contamination.[4] Higher concentrations increase the risk of cytotoxicity.
Primary Cell Cultures 0.25 - 2.5The optimal concentration should be determined empirically due to varying sensitivities of primary cells.
Table 2: Cytotoxicity of Amphotericin B on Various Mammalian Cell Lines
Cell LineCell TypeIC50 or Toxic Concentration (µg/mL)Exposure TimeReference
GRXMyofibroblast~1.25Not Specified
Osteoblasts & FibroblastsConnective TissueSublethal cytotoxicity at 5-10; Lethal at ≥100Not Specified
Human KeratinocytesEpithelialNo effect at 25 (in combination with penicillin/streptomycin)Not Specified
VEROKidney Epithelial>1024 hours
THP-1Monocytic LeukemiaCytotoxicity observed at ~0.5 (formulation dependent)48 hours

Note: IC50 (half-maximal inhibitory concentration) and toxic concentrations can vary significantly based on the specific cell line, the formulation of Amphotericin B used, and the duration of exposure. It is imperative to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Mechanism of Action

Amphotericin B's primary mechanism of action against yeast is its high affinity for ergosterol, a sterol unique to fungal cell membranes. This interaction leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and small molecules, which ultimately results in fungal cell death. Mammalian cells contain cholesterol instead of ergosterol in their membranes, which accounts for Amphotericin B's selective toxicity. However, at higher concentrations, it can interact with cholesterol, leading to cytotoxicity in mammalian cells.

AmphotericinB Amphotericin B Ergosterol Ergosterol (in Yeast Cell Membrane) AmphotericinB->Ergosterol Binds to Cholesterol Cholesterol (in Mammalian Cell Membrane) AmphotericinB->Cholesterol Weakly binds to PoreFormation Pore Formation in Yeast Cell Membrane Ergosterol->PoreFormation Leads to IonLeakage Leakage of K+ and other intracellular components PoreFormation->IonLeakage CellDeath Yeast Cell Death IonLeakage->CellDeath Cytotoxicity Potential Cytotoxicity (at high concentrations) Cholesterol->Cytotoxicity

Mechanism of Amphotericin B Action on Yeast Cells.

Experimental Protocols

Preparation of Amphotericin B Stock Solution (250 µg/mL)

Materials:

  • Amphotericin B powder

  • Dimethyl sulfoxide (DMSO) or sterile deionized water (check manufacturer's instructions for solubility)

  • Sterile, light-protective microcentrifuge tubes

  • Sterile pipette tips

  • 0.22 µm sterile syringe filter (if dissolving in DMSO)

Protocol:

  • Reconstitution: Aseptically reconstitute the Amphotericin B powder according to the manufacturer's instructions. For a 250 µg/mL stock solution, a common method is to dissolve the powder in sterile deionized water. Some formulations may require DMSO for initial solubilization.

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. The solution should be a clear, yellow suspension.

  • Sterilization (for DMSO-reconstituted solutions): If using DMSO, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube. Aqueous solutions are often supplied sterile.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol for Determining the Optimal Concentration of Amphotericin B

Objective: To determine the highest concentration of Amphotericin B that is effective against yeast without causing significant toxicity to the mammalian cell line of interest.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Amphotericin B stock solution (250 µg/mL)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Yeast culture (e.g., Candida albicans) for positive control (handle with appropriate biosafety measures)

Protocol:

  • Cell Seeding: Seed your mammalian cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

  • Preparation of Amphotericin B Dilutions: Prepare a serial dilution of the Amphotericin B stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).

  • Treatment: After the cells have attached (typically after 24 hours), carefully remove the existing medium and replace it with the medium containing the different concentrations of Amphotericin B. Include a "no treatment" control (medium only).

  • Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 48-72 hours).

  • Assessment of Cytotoxicity: After the incubation period, assess cell viability using a standard cytotoxicity assay according to the manufacturer's protocol.

  • Determination of Optimal Concentration: The optimal concentration will be the highest concentration that shows minimal to no reduction in cell viability compared to the untreated control.

  • (Optional) Efficacy Test: To confirm the antifungal efficacy, you can intentionally contaminate a separate set of cultures with a low titer of yeast and treat with the determined optimal concentration of Amphotericin B. Observe for the clearance of yeast over several passages.

Routine Use of Amphotericin B for Prophylaxis

Protocol:

  • Thaw Stock Solution: Thaw a single-use aliquot of the Amphotericin B stock solution at room temperature, protected from light.

  • Dilution in Culture Medium: Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration (typically 0.25-1.0 µg/mL for routine prevention). For example, to make 500 mL of medium with a final concentration of 0.5 µg/mL from a 250 µg/mL stock, add 1 mL of the stock solution to 499 mL of medium.

  • Use in Cell Culture: Use the Amphotericin B-containing medium for all subsequent cell culture procedures, including subculturing and media changes.

  • Monitoring: Regularly monitor your cultures for any signs of contamination or cytotoxicity. It is good practice to periodically culture a flask without Amphotericin B to ensure that a low-level, resistant contamination is not being masked.

Experimental Workflow

Start Start: Suspected or High-Risk of Yeast Contamination PrepStock Prepare Amphotericin B Stock Solution (250 µg/mL) Start->PrepStock IsolateCulture Isolate Contaminated Culture Start->IsolateCulture Active Contamination DoseResponse Determine Optimal Concentration (Cytotoxicity Assay) PrepStock->DoseResponse TreatCulture Treat with Optimal Concentration of Amphotericin B (1.0-2.5 µg/mL) DoseResponse->TreatCulture Optimal Concentration Determined IsolateCulture->TreatCulture Monitor Monitor for Yeast Clearance and Cell Health (2-3 passages) TreatCulture->Monitor Success Contamination Eliminated Monitor->Success Successful Discard If contamination persists or cells are unhealthy, discard culture Monitor->Discard Unsuccessful Prophylaxis Continue with Prophylactic Dose (0.25-1.0 µg/mL) or Discontinue Use Success->Prophylaxis

Workflow for Using Amphotericin B to Control Yeast Contamination.

Troubleshooting

  • Persistent Contamination: If contamination persists after treatment, consider that the yeast strain may be resistant, or the source of contamination has not been eliminated from the laboratory environment. A thorough cleaning of incubators, biosafety cabinets, and all equipment is recommended.

  • Cell Toxicity: If you observe signs of cytotoxicity (e.g., changes in morphology, reduced proliferation), reduce the concentration of Amphotericin B or discontinue its use. It is crucial to have performed the dose-response experiment to identify the toxic threshold for your specific cell line.

  • Precipitation in Medium: Amphotericin B can sometimes precipitate in the medium. Ensure the stock solution is properly dissolved and well-mixed in the medium before use.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to prevent and control yeast contamination, thereby safeguarding the quality and reliability of their cell culture-based research.

References

Application Notes and Protocols: Amphotericin A in Primary Cell Culture Contamination Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a significant challenge in primary cell culture, often leading to the loss of valuable cells and experimental data. Amphotericin B, a polyene antimycotic agent, is a widely used and effective tool for both the prevention and elimination of fungal contaminants, including yeasts and molds. While the commercially available formulation is predominantly Amphotericin B, it is often colloquially referred to as Amphotericin. This document provides detailed application notes and protocols for the use of Amphotericin B in primary cell culture to control fungal contamination, with a focus on maximizing its efficacy while minimizing cytotoxicity.

Amphotericin B acts by binding to ergosterol, a primary component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately resulting in fungal cell death.[1][2] Mammalian cells contain cholesterol instead of ergosterol, which provides a degree of selectivity for Amphotericin B.[3] However, at higher concentrations, it can interact with cholesterol, leading to cytotoxicity in primary cells.[1][4]

Data Presentation

Table 1: In Vitro Antifungal Activity of Amphotericin B

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of Amphotericin B against common fungal contaminants in cell culture. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.01 - 1.00.251.0
Aspergillus fumigatus0.25 - 8.01.02.0
Fusarium solani0.5 - 32.01.15 (GM)-
Rhodotorula mucilaginosa≤ 1.01.0-
Penicillium rubens-2.0 (Mode)-

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. GM stands for Geometric Mean. Data compiled from multiple sources.

Table 2: Cytotoxicity of Amphotericin B in Mammalian Cells

This table presents the cytotoxic concentrations of Amphotericin B in various mammalian cell lines. It is crucial to determine the specific toxicity for each primary cell line empirically.

Cell TypeConcentration (µg/mL)Observed Effect
Mouse Osteoblasts5 - 10Abnormal cell morphology, decreased proliferation.
100Widespread cell death.
Mouse Fibroblasts5 - 10Abnormal cell morphology, decreased proliferation.
100Widespread cell death.
Myofibroblast Cell Line (GRX)1.25 - 2.50Decreased viability, increased apoptosis and autophagy.
Human Monocytic Cell Line (THP1)0.5Cytotoxicity observed.
Human Kidney Cell Line (293T)Not specifiedNo cytotoxicity observed at tested concentrations.
Hepatic Cell Lines (HepG2, ARL-6)1.25 - 2.50No decrease in viability observed.

Note on Amphotericin A vs. Amphotericin B: Commercial preparations of Amphotericin for cell culture are predominantly Amphotericin B. While this compound is a related polyene, Amphotericin B is the more active and clinically relevant compound for antifungal applications.

Mandatory Visualizations

cluster_fungus Fungal Cell cluster_mammal Mammalian Cell AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Ion & Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death AmB2 Amphotericin B (High Concentration) Cholesterol Cholesterol AmB2->Cholesterol Weakly binds to Toxicity Cytotoxicity Cholesterol->Toxicity Mam_Membrane Mammalian Cell Membrane

Caption: Mechanism of action of Amphotericin B.

start Start: Determine Optimal Amphotericin B Concentration prepare_cells Prepare Primary Cells in a 96-well plate start->prepare_cells prepare_ampho Prepare Serial Dilutions of Amphotericin B (e.g., 0.1 to 10 µg/mL) add_ampho Add Amphotericin B dilutions to the cells prepare_cells->add_ampho prepare_ampho->add_ampho incubate Incubate for 24-72 hours add_ampho->incubate assess_toxicity Assess Cytotoxicity (e.g., MTT assay, visual inspection) incubate->assess_toxicity determine_conc Determine Highest Non-Toxic Concentration assess_toxicity->determine_conc

Caption: Workflow for determining optimal Amphotericin B concentration.

contam Fungal Contamination Suspected? visual Visual Inspection (Microscope) contam->visual confirm Contamination Confirmed? visual->confirm irreplaceable Culture Irreplaceable? confirm->irreplaceable Yes monitor_prophylactic Continue Routine Prophylactic Use (0.25 - 2.5 µg/mL) confirm->monitor_prophylactic No discard Discard Culture (Recommended) irreplaceable->discard No treat Treat with High Conc. Amphotericin B (2.5 - 5.0 µg/mL) irreplaceable->treat Yes monitor Monitor Daily for Toxicity & Efficacy treat->monitor subculture Subculture in Treatment Medium (2-3 passages) monitor->subculture wean Wean off Amphotericin B or switch to Prophylactic Dose subculture->wean

Caption: Logical workflow for addressing fungal contamination.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Amphotericin B for a Specific Primary Cell Line

It is essential to empirically determine the optimal concentration of Amphotericin B that is effective against fungi while exhibiting minimal cytotoxicity to the primary cells of interest.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Amphotericin B stock solution (e.g., 250 µg/mL)

  • 96-well cell culture plates

  • Sterile, pyrogen-free water or DMSO for dilution

  • MTT reagent or other viability assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the primary cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Amphotericin B Dilutions: Prepare a series of 2-fold dilutions of Amphotericin B in complete cell culture medium. A suggested starting range is 0.1 µg/mL to 10 µg/mL. Include a vehicle control (the solvent used to dissolve the Amphotericin B stock) and a no-treatment control.

  • Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B.

  • Incubation: Incubate the plate for a period that reflects the intended use (e.g., 48-72 hours for prophylactic use, or for a duration matching a contamination treatment protocol).

  • Visual Inspection: Before the viability assay, visually inspect the cells under a microscope for signs of cytotoxicity, such as changes in morphology (cell rounding, shrinkage), detachment from the culture surface, and the presence of cellular debris.

  • Viability Assay (MTT Assay Example): a. Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. b. Add solubilization solution to dissolve the formazan crystals. c. Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The optimal concentration for prophylactic use is the highest concentration that does not significantly reduce cell viability.

Protocol 2: Routine Prophylactic Use of Amphotericin B

For the routine prevention of fungal contamination, especially when working with newly established primary cultures.

Materials:

  • Complete cell culture medium

  • Amphotericin B stock solution (e.g., 250 µg/mL)

Procedure:

  • Determine the Optimal Prophylactic Concentration: Use the method described in Protocol 1 to determine the highest non-toxic concentration for your specific primary cells. A general starting concentration is 0.25 to 2.5 µg/mL.

  • Medium Preparation: Aseptically add the determined concentration of Amphotericin B to the complete cell culture medium.

  • Cell Culture: Culture the primary cells in the medium containing Amphotericin B.

  • Monitoring: Regularly monitor the cultures for any signs of contamination or cytotoxicity.

  • Important Considerations:

    • Amphotericin B is stable in culture medium at 37°C for approximately 3 days. Therefore, ensure regular media changes every 2-3 days.

    • It is advisable to culture cells without Amphotericin B for a short period before critical experiments to ensure that the antimycotic does not interfere with the experimental outcomes.

Protocol 3: Elimination of an Existing Fungal Contamination

This protocol is intended for situations where a valuable and irreplaceable primary cell culture has become contaminated with fungi. Discarding the contaminated culture is always the safest option to prevent cross-contamination.

Materials:

  • Contaminated primary cell culture

  • Complete cell culture medium

  • Amphotericin B stock solution (e.g., 250 µg/mL)

  • Sterile PBS

Procedure:

  • Isolate the Contaminated Culture: Immediately move the contaminated flask or plate to a separate incubator or a designated quarantine area to prevent the spread of spores.

  • Initial Wash: Carefully aspirate the contaminated medium. Gently wash the cell monolayer two to three times with sterile PBS to remove as much of the fungal contamination as possible.

  • High-Dose Treatment: Add complete cell culture medium containing a higher concentration of Amphotericin B, typically in the range of 2.5 to 5.0 µg/mL. The exact concentration may need to be adjusted based on the severity of the contamination and the tolerance of the primary cells.

  • Incubation and Monitoring: Incubate the culture and monitor it daily under a microscope for signs of both fungal growth and cellular toxicity.

  • Subculturing in Treatment Medium: If the cells appear healthy and the fungal contamination is receding, subculture the cells as you normally would, but continue to use the high-concentration Amphotericin B medium for 2-3 passages.

  • Weaning from Treatment: Once the contamination is no longer visible for at least two passages, the concentration of Amphotericin B can be gradually reduced over subsequent passages until it is completely removed or maintained at a lower prophylactic concentration.

  • Post-Treatment Monitoring: After the treatment is complete, continue to monitor the culture closely for any recurrence of the contamination.

Disclaimer: The use of Amphotericin B to eliminate an existing contamination is a salvage procedure and may not always be successful. The fungal contamination may have already altered the physiology of the primary cells.

References

Application Notes and Protocols for the Experimental Use of Amphotericin B in Aspergillosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Amphotericin B (AmB) in preclinical models of aspergillosis. The included protocols and data summaries are intended to serve as a foundational resource for designing and conducting in vivo studies to evaluate the efficacy and pharmacokinetics of various AmB formulations against Aspergillus species.

Introduction to Amphotericin B in Aspergillosis Research

Invasive aspergillosis (IA) is a severe and often fatal fungal infection, particularly in immunocompromised individuals.[1] Amphotericin B deoxycholate has long been a cornerstone of treatment, though its use can be limited by significant toxicities.[2][3] To mitigate these adverse effects and improve therapeutic outcomes, lipid-based formulations of AmB have been developed, including liposomal AmB (L-AmB) and AmB lipid complex (ABLC).[3][4] Preclinical animal models are indispensable for the comparative evaluation of these formulations and the development of new therapeutic strategies.

Quantitative Data Summary: Efficacy of Amphotericin B Formulations

The following tables summarize the efficacy of different Amphotericin B formulations in various murine models of invasive aspergillosis. These data highlight the dose-dependent effects and comparative efficacy of conventional and lipid-based formulations.

Table 1: Survival Rates in Murine Models of Invasive Aspergillosis Treated with Amphotericin B Formulations

Animal ModelAspergillus SpeciesImmunosuppressionAmB FormulationDose (mg/kg/day)Treatment DurationSurvival Rate (%)Reference
CD-1 MiceA. fumigatusNoneAmB deoxycholateUp to 207 daysNot specified, but significantly lower than lipid formulations
CD-1 MiceA. fumigatusNoneLiposomal AmB (AmBisome)Up to 207 days90
CD-1 MiceA. fumigatusNoneAmB Lipid Complex (Abelcet)Up to 207 days68
Temporarily Neutropenic MiceA. fumigatus (AmB-Susceptible)CyclophosphamideAmB deoxycholate2 and 5Not Specified70-100
Temporarily Neutropenic MiceA. fumigatus (AmB-Resistant)CyclophosphamideAmB deoxycholate2 and 5Not Specified10-30
DBA/2 MiceA. fumigatusCortisone AcetateLiposomal AmB (L-AmB)124 days57
DBA/2 MiceA. fumigatusCortisone AcetateAmB Lipid Complex (ABLC)124 days57
CD-1 MiceA. fumigatusNot SpecifiedAmB deoxycholate (Fungizone)0.8Not SpecifiedNot specified, but used as a comparator
CD-1 MiceA. fumigatusNot SpecifiedLiposomal AmB (AmBisome)4 and 8Not Specified80-100
CD-1 MiceA. fumigatusNot SpecifiedAmB Colloidal Dispersion (Amphocil)0.8 and 8Not SpecifiedLower efficacy than AmBisome and Fungizone
CD-1 MiceA. fumigatusNot SpecifiedAmB Lipid Complex (Abelcet)8Not Specified80-100

Table 2: Fungal Burden in Murine Models of Invasive Aspergillosis Treated with Amphotericin B Formulations

Animal ModelOrganAspergillus SpeciesImmunosuppressionAmB FormulationDose (mg/kg/day)Fungal Burden Reduction (Compared to Control)Reference
Temporarily Neutropenic MiceKidneyA. fumigatus (AmB-Susceptible)CyclophosphamideAmB deoxycholate5Significant
CD-1 MiceKidneyA. fumigatusNot SpecifiedAmB deoxycholate (Fungizone)0.8Significant
CD-1 MiceKidneyA. fumigatusNot SpecifiedLiposomal AmB (AmBisome)8Superior to Fungizone
CD-1 MiceBrainA. fumigatusNot SpecifiedAmB deoxycholate (Fungizone)0.8Significant
CD-1 MiceBrainA. fumigatusNot SpecifiedLiposomal AmB (AmBisome)4 and 8Significant
Murine ModelOrgansA. fumigatusNot SpecifiedVoriconazole + AmB (suboptimal dose)25 + 0.3Significant

Experimental Protocols

The following are detailed protocols for establishing a murine model of invasive aspergillosis and assessing the efficacy of Amphotericin B. These protocols are synthesized from established methodologies.

Preparation of Aspergillus fumigatus Spore Suspension

This protocol outlines the cultivation and harvesting of A. fumigatus conidia for inoculation.

Materials:

  • Aspergillus fumigatus strain

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile phosphate-buffered saline (PBS) with 0.1% Tween 80

  • Sterile gauze

  • 50 mL conical tubes

  • Hemocytometer

  • Microscope

Procedure:

  • Culture A. fumigatus on SDA plates at 37°C for 5-7 days until sporulation is evident.

  • Flood the surface of the agar with sterile PBS containing 0.1% Tween 80.

  • Gently scrape the surface with a sterile cell scraper to dislodge the conidia.

  • Filter the conidial suspension through sterile gauze into a 50 mL conical tube to remove hyphal fragments.

  • Wash the conidia twice by centrifuging at 500 x g for 10 minutes, discarding the supernatant, and resuspending the pellet in sterile PBS.

  • Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size in sterile saline.

Establishment of a Murine Model of Invasive Pulmonary Aspergillosis

This protocol describes the induction of immunosuppression and subsequent infection in mice.

Materials:

  • Male BALB/c or CD-1 mice (6-8 weeks old)

  • Cyclophosphamide

  • Cortisone acetate

  • Sterile saline for injection

  • Aspergillus fumigatus spore suspension

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatize mice for at least 7 days prior to the experiment.

  • Induce immunosuppression. A common regimen involves intraperitoneal (IP) administration of cyclophosphamide (150 mg/kg) on days -4 and -1 relative to infection, and subcutaneous (SC) administration of cortisone acetate (250 mg/kg) on day -1.

  • On day 0, anesthetize the mice.

  • Once anesthetized, hold the mouse in a supine position and instill 20-40 µL of the A. fumigatus spore suspension into the nares, allowing for natural inhalation.

  • Monitor the mice until they have fully recovered from anesthesia.

Administration of Amphotericin B Formulations

This protocol details the intravenous administration of Amphotericin B.

Materials:

  • Amphotericin B formulation (e.g., deoxycholate, liposomal)

  • 5% dextrose in water (D5W) for reconstitution and dilution

  • Sterile syringes and needles

Procedure:

  • Reconstitute and dilute the Amphotericin B formulation in D5W to the desired concentration according to the manufacturer's instructions.

  • Administer the prepared solution intravenously (IV) via the lateral tail vein.

  • Treatment is typically initiated 24 hours post-infection and continued for the specified duration.

Assessment of Fungal Burden in Organs

This protocol describes the quantification of fungal load in target organs.

Materials:

  • Sterile PBS

  • Tissue homogenizer

  • SDA plates with antibacterial agents

  • Incubator

Procedure:

  • At the end of the experiment, euthanize the mice.

  • Aseptically harvest target organs (e.g., lungs, kidneys, brain).

  • Weigh each organ.

  • Homogenize each organ in a known volume of sterile PBS.

  • Prepare serial dilutions of the tissue homogenates.

  • Plate the dilutions onto SDA plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) and calculate the CFU per gram of tissue.

Visualized Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and the proposed mechanism of action of Amphotericin B.

Experimental_Workflow_for_Amphotericin_B_Efficacy_Testing cluster_preparation Preparation Phase cluster_animal_model Animal Model Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase spore_prep Aspergillus fumigatus Spore Preparation infection Intranasal Inoculation with Spores spore_prep->infection drug_prep Amphotericin B Formulation Preparation treatment Intravenous Administration of Amphotericin B drug_prep->treatment immuno Immunosuppression (e.g., Cyclophosphamide) immuno->infection infection->treatment survival Monitor Survival treatment->survival fungal_burden Determine Fungal Burden (CFU/gram tissue) treatment->fungal_burden

Caption: Workflow for evaluating Amphotericin B efficacy in a murine aspergillosis model.

Amphotericin_B_Mechanism_of_Action cluster_fungal_cell Fungal Cell ergosterol Ergosterol membrane Cell Membrane ergosterol->membrane Component of pore Pore Formation leakage Ion Leakage (K+, Na+, H+) pore->leakage Leads to death Fungal Cell Death leakage->death Causes amb Amphotericin B amb->ergosterol Binds to amb->pore Forms

References

Application Notes and Protocols for the Combined Use of Amphotericin B and Penicillin-Streptomycin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide for the effective use of a combined solution of Amphotericin B, penicillin, and streptomycin in mammalian cell culture to prevent microbial contamination. This combination, often referred to as an antibiotic-antimycotic solution, is a broad-spectrum agent effective against gram-positive and gram-negative bacteria, as well as fungi and yeasts.[1][2]

Introduction

Bacterial and fungal contamination is a persistent challenge in cell culture, potentially leading to the loss of valuable cell lines and experimental data. The combined use of penicillin, streptomycin, and Amphotericin B offers a robust defense against a wide range of common laboratory contaminants.[2] Penicillin acts by inhibiting the synthesis of bacterial cell walls, while streptomycin disrupts protein synthesis by binding to the 30S ribosomal subunit.[2][3] Amphotericin B, an antifungal agent, binds to ergosterol in fungal cell membranes, creating pores that lead to leakage of intracellular components and fungal cell death. This synergistic combination provides a broad spectrum of antimicrobial activity. While highly effective, it is crucial to use these agents judiciously, as they can mask underlying contamination issues and may have cytotoxic effects on certain cell lines, especially at high concentrations or with prolonged use.

Data Presentation

The following tables summarize the standard concentrations and recommended dilutions for the combined antibiotic-antimycotic solution.

Table 1: Stock and Working Concentrations

ComponentConcentration in 100x Stock SolutionRecommended Final Working Concentration
Penicillin10,000 units/mL100 units/mL
Streptomycin10,000 µg/mL (10 mg/mL)100 µg/mL
Amphotericin B25 µg/mL0.25 µg/mL

Data compiled from multiple sources.

Table 2: Recommended Dilution Ratios

ApplicationDilution of 100x StockExample Dilution
Routine Cell Culture Maintenance1:1005 mL of 100x solution in 500 mL of culture medium
Primary Cell Isolation1:1000.5 mL of 100x solution in 50 mL of culture medium
Long-term Culture (sensitive cells)1:10000.5 mL of 100x solution in 500 mL of culture medium

Data compiled from multiple sources.

Table 3: Cytotoxicity Data for Amphotericin B

Cell TypeAmphotericin B ConcentrationObserved Effect
Mouse Osteoblasts & Fibroblasts100 µg/mL and aboveCell death
Mouse Osteoblasts & Fibroblasts5 to 10 µg/mLAbnormal cell morphology and decreased proliferation
GRX (myofibroblast cell line)1.25 µg/mL and 2.50 µg/mLDecreased cell viability, increased apoptosis and autophagy
Hep G2 and ARL-6 (hepatic cell lines)1.25 µg/mL and 2.50 µg/mLNo decrease in cell viability

Note: The standard working concentration of Amphotericin B (0.25 µg/mL) is significantly lower than the concentrations shown to have cytotoxic effects in these studies. However, sensitivity can be cell-line dependent.

Experimental Protocols

Preparation of Complete Cell Culture Medium with Antibiotic-Antimycotic Solution

This protocol describes the standard procedure for supplementing cell culture medium with a 100x antibiotic-antimycotic solution.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or other required supplements

  • 100x Penicillin-Streptomycin-Amphotericin B solution (stored at -20°C)

  • Sterile serological pipettes

  • Sterile conical tubes or media bottles

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Thaw the frozen 100x antibiotic-antimycotic solution at room temperature or in a 2-8°C refrigerator.

  • Once thawed, gently swirl the vial to ensure a homogenous solution. Avoid vigorous shaking to prevent foaming.

  • Wipe the outside of the vial with 70% ethanol before placing it in the laminar flow hood.

  • In the laminar flow hood, prepare the desired volume of complete cell culture medium by adding FBS and other supplements to the basal medium.

  • Using a sterile serological pipette, add the 100x antibiotic-antimycotic solution to the complete medium at a 1:100 dilution for routine use. For example, add 5 mL of the 100x solution to 495 mL of medium to make a final volume of 500 mL.

  • Tightly cap the media bottle and gently swirl to mix the contents thoroughly.

  • Label the supplemented medium with the date of preparation and the contents.

  • Store the fully supplemented medium at 2-8°C in the dark. The supplemented medium is typically stable for up to 30 days.

Quality Control Assay for Potential Cytotoxicity

It is advisable to test for cytotoxic effects of the antibiotic-antimycotic solution on your specific cell line, especially for sensitive or primary cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Complete culture medium supplemented with the antibiotic-antimycotic solution

  • 24-well or 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, alamarBlue)

  • Microplate reader

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density. Include wells for a control group (no antibiotic-antimycotic) and a treatment group.

  • Allow the cells to adhere and resume proliferation for 24 hours.

  • Replace the medium in the treatment wells with the complete medium containing the antibiotic-antimycotic solution. Replace the medium in the control wells with fresh complete medium without the additives.

  • Culture the cells for a period that covers several population doublings (e.g., 72 hours).

  • At the end of the culture period, assess cell viability using a standard assay like MTT, following the manufacturer's instructions.

  • Compare the viability of the cells in the treatment group to the control group. A significant decrease in viability in the treated cells may indicate cytotoxicity.

Visualizations

Signaling Pathways and Mechanisms of Action

cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Penicillin Penicillin Cell Wall Synthesis Cell Wall Synthesis Penicillin->Cell Wall Synthesis Inhibits Streptomycin Streptomycin 30S Ribosome 30S Ribosome Streptomycin->30S Ribosome Binds to Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Disrupts Protein Synthesis Protein Synthesis 30S Ribosome->Protein Synthesis Inhibits Protein Synthesis->Bacterial Cell Lysis Leads to Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Formation Pore Formation Amphotericin B->Pore Formation Causes Cell Membrane Cell Membrane Ergosterol->Cell Membrane Component of Ion Leakage Ion Leakage Pore Formation->Ion Leakage Results in Fungal Cell Death Fungal Cell Death Ion Leakage->Fungal Cell Death Leads to

Caption: Mechanisms of action for Penicillin, Streptomycin, and Amphotericin B.

Experimental Workflow

A Thaw 100x Antibiotic-Antimycotic Solution at Room Temperature B Gently Mix the Solution A->B D Aseptically Add 100x Solution to Medium (1:100 Dilution) B->D C Prepare Complete Culture Medium (Basal Medium + Supplements) C->D E Gently Swirl to Mix D->E F Store Supplemented Medium at 2-8°C E->F G Use for Cell Culture F->G

References

Techniques for Solubilizing Amphotericin B for Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amphotericin B (AmB) is a potent polyene antifungal agent widely used in research to study fungal infections and develop new therapeutic strategies. A significant challenge in its experimental use is its poor solubility in aqueous solutions at physiological pH. This characteristic can lead to precipitation, aggregation, and inconsistent results in in vitro and in vivo studies. Proper solubilization is therefore critical to ensure accurate and reproducible experimental outcomes. These application notes provide detailed protocols and data for solubilizing Amphotericin B for various research applications.

Amphotericin B's mechanism of action involves binding to ergosterol, a primary component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of transmembrane channels. These channels cause leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), ultimately resulting in fungal cell death[1]. Due to its amphoteric nature, possessing both a carboxyl group and a primary amino group, its solubility is highly dependent on pH[2][3][4]. It is largely insoluble in water at a neutral pH of 6 to 7 but exhibits increased solubility in acidic (pH 2) or alkaline (pH 11) conditions[2].

Data Presentation: Solubility of Amphotericin B

The following table summarizes the solubility of Amphotericin B in various solvents and conditions, providing a comparative overview for researchers to select the most appropriate method for their specific experimental needs.

Solvent/SystemConcentrationRemarksReference(s)
Organic Solvents
Dimethyl Sulfoxide (DMSO)30–40 mg/mLYields a hazy solution. Stock solutions for cell culture are typically prepared at 2.5 mg/mL and filter-sterilized. Note: High concentrations of DMSO can be toxic to cells.
Dimethylformamide (DMF)2–4 mg/mL
DMF + 1 M HCl (3:1)60–80 mg/mL
Aqueous Solutions (pH dependent)
Water (pH 2 or 11)~0.1 mg/mLSolubility is significantly increased at extreme pH values.
Water (pH 6-7)Insoluble
Formulations with Solubilizing Agents
Deoxycholate FormulationColloidal suspensionA common formulation for research and clinical use. The product is approximately 45% Amphotericin B and 35% sodium deoxycholate.
Liposomal Formulations (e.g., AmBisome®)VariesEncapsulation in liposomes reduces toxicity and improves pharmacokinetics.
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLAchieved by first dissolving in DMSO then diluting with PBS. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols

Herein are detailed protocols for the most common methods of solubilizing Amphotericin B for experimental use.

Protocol 1: Solubilization using Dimethyl Sulfoxide (DMSO)

This protocol is suitable for preparing a concentrated stock solution of Amphotericin B for use in cell culture and other in vitro assays.

Materials:

  • Amphotericin B powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filter (0.22 µm, PTFE recommended for organic solvents)

Procedure:

  • Weigh the desired amount of Amphotericin B powder in a sterile, light-protected tube.

  • Add the required volume of sterile DMSO to achieve a concentration of 2.5 mg/mL to 40 mg/mL. For cell culture applications, a stock concentration of 2.5 mg/mL is commonly used.

  • Vortex the mixture vigorously until the Amphotericin B is completely dissolved. The solution may appear as a hazy yellow suspension.

  • For cell culture applications, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile, light-protected tube. Note that due to poor solubility, complete sterile filtration of aqueous solutions can be difficult.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at 2–8 °C, protected from light and air. Under these conditions, it can remain active for up to 5 years. For diluted solutions, storage at -20°C or below for up to 6 months is recommended.

Usage in Cell Culture: For routine cell culture maintenance, a final concentration of 2.5 mg/L (2.5 µg/mL) is typically used. To achieve this, add 1 mL of a 2.5 mg/mL DMSO stock solution to 1 liter of cell culture medium.

Protocol 2: Solubilization using Deoxycholate

This method creates a colloidal suspension of Amphotericin B, mimicking the formulation used in some commercial products like Fungizone®.

Materials:

  • Amphotericin B powder

  • Sodium deoxycholate

  • Sodium phosphate

  • Sodium chloride

  • Sterile water for injection

  • Sterile vials

  • Stir plate and stir bar

Procedure:

  • Prepare a sterile aqueous solution containing sodium deoxycholate and sodium phosphate. A common formulation contains approximately 35% sodium deoxycholate relative to the amount of Amphotericin B.

  • Slowly add the Amphotericin B powder to the deoxycholate solution while stirring continuously.

  • Continue stirring until a colloidal suspension is formed. The final solution will be a slightly hazy yellow suspension.

  • If using a commercially prepared Amphotericin B with deoxycholate, reconstitute the lyophilized powder as per the manufacturer's instructions. For example, reconstituting 25 mg in 10 mL of sterile water will yield a slightly hazy yellow solution that does not require filter sterilization.

  • Store the reconstituted solution at 2-8°C and protect from light.

Protocol 3: Preparation of Liposomal Amphotericin B (Ethanol Injection Method)

This protocol provides a general guideline for preparing liposomal formulations of Amphotericin B for research purposes. The specific lipid composition can be varied to alter the properties of the liposomes.

Materials:

  • Amphotericin B

  • Phospholipids (e.g., HSPC, DSPG) and Cholesterol

  • Ethanol

  • Aqueous buffer (e.g., succinate buffer)

  • Rotary evaporator

  • Probe or bath sonicator

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Dissolve Amphotericin B and the selected lipids (e.g., HSPC and cholesterol) in ethanol.

  • Prepare the aqueous phase (e.g., succinate buffer).

  • Rapidly inject the ethanolic lipid/AmB solution into the vigorously stirring aqueous phase. This leads to the spontaneous formation of liposomes.

  • Remove the ethanol from the liposome suspension using a rotary evaporator.

  • To obtain unilamellar vesicles of a defined size, the liposome suspension can be subjected to sonication followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Characterize the resulting liposomal Amphotericin B for size, zeta potential, and drug encapsulation efficiency using appropriate analytical techniques.

Visualization of Experimental Workflows and Logical Relationships

Amphotericin B Solubilization Workflow

The following diagram illustrates the decision-making process and general workflow for solubilizing Amphotericin B for experimental use.

G cluster_start cluster_methods cluster_application cluster_outcome start Amphotericin B Powder DMSO Dissolve in DMSO start->DMSO Deoxycholate Formulate with Deoxycholate start->Deoxycholate Liposomes Encapsulate in Liposomes start->Liposomes pH_adjustment Adjust pH of Aqueous Solution start->pH_adjustment stock_solution Stock Solution DMSO->stock_solution colloidal_suspension Colloidal Suspension Deoxycholate->colloidal_suspension liposomal_formulation Liposomal Formulation Liposomes->liposomal_formulation acidic_basic_solution Acidic/Basic Solution pH_adjustment->acidic_basic_solution cell_culture Cell Culture / In Vitro Assays in_vivo In Vivo Studies stock_solution->cell_culture colloidal_suspension->cell_culture colloidal_suspension->in_vivo liposomal_formulation->cell_culture liposomal_formulation->in_vivo acidic_basic_solution->cell_culture

Caption: Workflow for selecting a suitable Amphotericin B solubilization method.

Mechanism of Action of Amphotericin B

This diagram illustrates the established mechanism of action of Amphotericin B on fungal cells.

G cluster_drug cluster_membrane cluster_effect AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Formation AmB->Pore Induces Membrane Lipid Bilayer Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of Amphotericin B action on fungal cell membranes.

Conclusion

The choice of solubilization technique for Amphotericin B is critical and depends on the specific experimental requirements, including the intended application (in vitro vs. in vivo), the desired final concentration, and the tolerance of the experimental system to solvents like DMSO. For cell culture experiments, DMSO solubilization is a common and effective method, while for in vivo studies, less toxic formulations such as deoxycholate or liposomal preparations are preferred. By following the detailed protocols and considering the solubility data provided, researchers can prepare Amphotericin B solutions that are suitable for their experimental needs, leading to more reliable and reproducible results.

References

Application Notes and Protocols: Amphotericin A as a Tool for Inducing Oxidative Stress in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin A, a member of the polyene macrolide class of antifungals, is a powerful tool for inducing oxidative stress in a wide range of fungal species. While its primary mechanism of action involves binding to ergosterol in the fungal cell membrane and forming pores that lead to ion leakage, a significant body of evidence demonstrates that this compound also triggers a potent intracellular oxidative burst.[1][2][3] This secondary mechanism, the induction of reactive oxygen species (ROS), contributes significantly to its fungicidal activity and presents a valuable method for studying oxidative stress responses in fungi.[1][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and study oxidative stress in fungal research. The information is intended for researchers in mycology, drug development professionals exploring novel antifungal strategies, and scientists investigating the fundamental biology of oxidative stress in eukaryotic cells.

Mechanism of Action: Induction of Oxidative Stress

This compound's ability to induce oxidative stress is a universal mechanism observed across various pathogenic yeasts and molds, including species of Candida, Cryptococcus, and Aspergillus. The production of ROS is a critical component of its fungicidal effect.

The proposed mechanism for this compound-induced oxidative stress involves the following key steps:

  • Membrane Interaction: this compound binds to ergosterol in the fungal plasma membrane, causing membrane permeabilization and ion leakage.

  • Mitochondrial Disruption: This initial membrane damage is thought to disrupt mitochondrial function. The mitochondria are a primary source of endogenous ROS, and their perturbation by this compound leads to an increase in ROS production, particularly superoxide anions. Inhibition of the mitochondrial respiratory chain has been shown to block this compound-induced ROS production and protect fungal cells from its killing action.

  • Oxidative Damage: The resulting accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately contributing to fungal cell death.

This process is depicted in the signaling pathway diagram below.

This compound-Induced Oxidative Stress Pathway Amphotericin_A This compound Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol) Amphotericin_A->Fungal_Cell_Membrane Binds to Pore_Formation Pore Formation & Ion Leakage Fungal_Cell_Membrane->Pore_Formation Mitochondrial_Dysfunction Mitochondrial Dysfunction Pore_Formation->Mitochondrial_Dysfunction ROS_Production Increased ROS Production (Superoxide, H2O2) Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Carbonylation Protein Carbonylation Oxidative_Stress->Protein_Carbonylation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Fungal Cell Death Lipid_Peroxidation->Cell_Death Protein_Carbonylation->Cell_Death DNA_Damage->Cell_Death

Caption: Signaling pathway of this compound-induced oxidative stress in fungi.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on fungal cells, focusing on the induction of oxidative stress.

Table 1: this compound-Induced ROS Production in Various Fungal Species

Fungal SpeciesThis compound Conc. (µg/mL)Incubation Time (h)% of Cells with ROS ProductionFold Increase in ROSReference
Candida albicans21~50%~15-fold
Candida albicans23~70%~20-fold
Candida tropicalis21~60%~25-fold
Candida tropicalis23~80%~30-fold
Cryptococcus neoformans21~40%~10-fold
Cryptococcus neoformans23~60%~15-fold
Aspergillus fumigatus2.50.75Not specifiedSignificant increase

Table 2: Effect of this compound on Fungal Viability and Oxidative Damage Markers

Fungal SpeciesThis compound Conc. (µg/mL)TreatmentOutcomeReference
Candida albicans0.11 hEnhanced lethality with pro-oxidant (paraquat)
Candida albicansNot specifiedN/AProtection from killing by exogenous catalase
Candida tropicalis (Susceptible)224 hIncreased protein carbonylation
Candida tropicalis (Resistant)224 hNo significant increase in protein carbonylation
Aspergillus fumigatus2.50.75 hIncreased lipid peroxidation
Cryptococcus gattiiNot specifiedN/AIncreased lipid peroxidation and peroxidase activity

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound-induced oxidative stress in fungi.

Protocol 1: Measurement of Intracellular ROS Production using Dihydroethidium (DHE)

This protocol describes the use of the fluorescent probe dihydroethidium (DHE) to detect intracellular superoxide radicals by flow cytometry.

Materials:

  • Fungal culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Dihydroethidium (DHE) stock solution (in DMSO)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Grow the fungal culture to the mid-logarithmic phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Wash the cells twice with PBS and resuspend in PBS to a final concentration of 1 x 10^7 cells/mL.

  • This compound Treatment:

    • Add this compound to the cell suspension to the desired final concentration (e.g., 2 µg/mL).

    • Include a vehicle control (DMSO) without this compound.

    • Incubate the cells at the optimal growth temperature for the desired time (e.g., 1-3 hours).

  • DHE Staining:

    • Add DHE to the cell suspension to a final concentration of 5 µM.

    • Incubate in the dark at the same temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the emission in the appropriate channel for ethidium bromide (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of DHE-positive cells and the mean fluorescence intensity.

Workflow for Measuring ROS with DHE Start Start: Fungal Culture Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Treat Treat with this compound Resuspend->Treat Incubate_AmB Incubate (1-3 h) Treat->Incubate_AmB Stain Stain with DHE Incubate_AmB->Stain Incubate_DHE Incubate (30 min, dark) Stain->Incubate_DHE Analyze Flow Cytometry Analysis Incubate_DHE->Analyze End End: Quantify ROS Analyze->End

Caption: Experimental workflow for intracellular ROS detection using DHE.

Protocol 2: Assessment of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative damage to lipids.

Materials:

  • Fungal mycelia or cells

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Treat fungal cells or mycelia with this compound as described in Protocol 1.

    • Harvest the fungal material by centrifugation or filtration.

    • Homogenize the sample in a suitable buffer on ice.

  • TBARS Reaction:

    • To 100 µL of the homogenate, add 200 µL of 20% TCA and 4 µL of BHT.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate at 95°C for 60 minutes.

    • Cool the samples on ice.

  • Measurement:

    • Measure the absorbance of the samples at 532 nm using a spectrophotometer.

    • Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

    • Normalize the results to the total protein concentration of the sample.

Protocol 3: Detection of Protein Carbonylation by Western Blot

This protocol detects carbonyl groups introduced into proteins as a result of oxidative damage.

Materials:

  • Fungal protein extracts

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Trichloroacetic acid (TCA)

  • Guanidine hydrochloride

  • Primary antibody against DNP

  • HRP-conjugated secondary antibody

  • Western blotting apparatus and reagents

Procedure:

  • Protein Extraction and Derivatization:

    • Extract total protein from this compound-treated and control fungal cells.

    • To 5 µL of protein extract, add 5 µL of 10 mM DNPH in 2.5 M HCl.

    • Incubate at room temperature for 30 minutes in the dark.

    • Add 5 µL of 20% TCA and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the protein.

    • Wash the pellet with ethanol-ethyl acetate (1:1) to remove free DNPH.

    • Resuspend the pellet in a buffer containing 6 M guanidine hydrochloride.

  • Western Blotting:

    • Separate the derivatized proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for DNP.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and imaging system.

Logical Relationships in this compound Research

The study of this compound-induced oxidative stress involves a logical progression from initial observation to mechanistic understanding and potential therapeutic applications.

Logical Flow of this compound Oxidative Stress Research Observation Observation: This compound is fungicidal Hypothesis1 Hypothesis 1: Membrane damage is the sole mechanism Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Oxidative stress is involved Observation->Hypothesis2 Experimentation Experimentation: Measure ROS, oxidative damage markers Hypothesis2->Experimentation Results Results: Increased ROS, lipid peroxidation, protein carbonylation Experimentation->Results Conclusion Conclusion: Oxidative stress is a key fungicidal mechanism Results->Conclusion Application Application: Develop synergistic therapies, study fungal stress responses Conclusion->Application

References

Creating Lipid-Based Formulations of Amphotericin A in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) remains a cornerstone in the treatment of severe systemic fungal infections. However, its clinical use is often limited by significant nephrotoxicity and infusion-related side effects. To mitigate these toxicities while maintaining or enhancing therapeutic efficacy, various lipid-based formulations have been developed. These formulations alter the pharmacokinetic and biodistribution profile of AmB, leading to reduced toxicity and improved drug targeting. This document provides detailed application notes and laboratory-scale protocols for the preparation and characterization of three major types of lipid-based Amphotericin B formulations:

  • Liposomal Amphotericin B (L-AmB): Unilamellar vesicles encapsulating AmB within their lipid bilayer.

  • Amphotericin B Lipid Complex (ABLC): Ribbon-like structures of AmB complexed with lipids.

  • Amphotericin B Colloidal Dispersion (ABCD): Disk-shaped nanoparticles of AmB complexed with a sterol sulfate.

These protocols are intended to serve as a guide for researchers in the development and evaluation of novel AmB delivery systems.

Data Presentation: Comparative Physicochemical Characteristics

The following tables summarize typical quantitative data for different lab-scale lipid-based AmB formulations. The values can vary based on the specific lipids, preparation methods, and process parameters used.

Table 1: Liposomal Amphotericin B (L-AmB) Formulations

Formulation Composition (Molar Ratio)Preparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
HSPC:CHL:DSPG (2:1:0.8)Thin-film hydration & Sonication84.4 ± 6--50.4 ± 576.5 ± 5[1]
HSC:CHL (7:2)Chloroform-film method & Sonication115 - 364-->85[2][3]
HSC:CHL:DCP (7:2:1)Chloroform-film method & Sonication115-High negative charge>85[2][3]
HSC:CHL:SA (7:2:1)Chloroform-film method & Sonication--High positive charge>85

HSPC: Hydrogenated Soy Phosphatidylcholine, CHL: Cholesterol, DSPG: Distearoylphosphatidylglycerol, HSC: Hydrogenated Soya Phosphatidylcholine, DCP: Dicetyl Phosphate, SA: Stearylamine

Table 2: Amphotericin B Solid Lipid Nanoparticle (SLN) Formulations

Lipid MatrixSurfactant(s)Preparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
GMSSoybean lecithin, Tween 80Solvent emulsification-evaporation187.04 ± 11.970.188 ± 0.028-30.16 ± 1.689.3 ± 3.472.76 ± 0.32
--Solvent diffusion111.1 ± 2.2--23.98 ± 1.3693.8 ± 1.8-

GMS: Glyceryl Monostearate

Table 3: Commercial Lipid-Based Amphotericin B Formulations for Comparison

Formulation TypeCommercial NameLipid CompositionParticle Size (nm)Structure
Liposomal AmBAmBisome®HSPC, Cholesterol, DSPG60 - 70Unilamellar Vesicle
AmB Lipid ComplexAbelcet®DMPC, DMPG1600 - 11000Ribbon-like
AmB Colloidal DispersionAmphotec®/Amphocil®Cholesteryl Sulfate120 - 140Disk-shaped

DMPC: Dimyristoylphosphatidylcholine, DMPG: Dimyristoylphosphatidylglycerol

Experimental Protocols

Protocol 1: Preparation of Liposomal Amphotericin B (L-AmB) by Thin-Film Hydration

This protocol describes the preparation of L-AmB using the well-established thin-film hydration method, followed by sonication for size reduction.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol (CHL)

  • Distearoylphosphatidylglycerol (DSPG)

  • Amphotericin B (AmB)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM succinate buffer, pH 5.6)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation: a. Weigh the desired amounts of HSPC, CHL, and DSPG (e.g., in a 2:1:0.8 molar ratio) and dissolve them in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. b. Dissolve the desired amount of Amphotericin B in methanol and add it to the lipid solution. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C). e. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

  • Hydration: a. Add the pre-warmed (60-65°C) hydration buffer to the flask containing the lipid film. b. Hydrate the film by gentle rotation of the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): a. To reduce the particle size and form small unilamellar vesicles (SUVs), sonicate the MLV suspension. b. For bath sonication, place the flask in a bath sonicator and sonicate for 30-60 minutes, or until the suspension becomes translucent. c. For probe sonication, immerse the tip of the sonicator into the suspension and sonicate in pulsed mode on ice to prevent overheating.

  • Purification and Sterilization: a. To remove un-encapsulated AmB, the liposomal suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) and the pellet resuspended in fresh buffer. b. For sterilization, filter the final liposomal formulation through a 0.22 µm syringe filter.

Protocol 2: Preparation of Amphotericin B Lipid Nanoparticles by Spontaneous Emulsification and Solvent Evaporation (SESE)

This method is suitable for preparing lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs) encapsulating AmB.

Materials:

  • Amphotericin B (AmB)

  • Lipid(s) (e.g., Glyceryl monostearate, Phospholipids)

  • Surfactant(s) (e.g., Polysorbate 80, Lecithin)

  • Organic solvent (e.g., Acetone, Ethanol)

  • Aqueous phase (e.g., Purified water)

  • Magnetic stirrer

  • Homogenizer (optional)

Procedure:

  • Preparation of Organic Phase: a. Dissolve the lipid(s) and Amphotericin B in the organic solvent. b. Add the surfactant(s) that are soluble in the organic phase.

  • Preparation of Aqueous Phase: a. Dissolve any water-soluble surfactants in the aqueous phase.

  • Emulsification: a. Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (e.g., 70°C). b. Add the organic phase dropwise to the aqueous phase under continuous stirring with a magnetic stirrer. c. An oil-in-water emulsion will form.

  • Solvent Evaporation: a. Continue stirring the emulsion at a controlled temperature to allow the organic solvent to evaporate. b. As the solvent evaporates, the lipid nanoparticles will precipitate, forming a dispersion. c. Stir for several hours until the solvent is completely removed.

  • Cooling and Purification: a. Allow the nanoparticle dispersion to cool down to room temperature. b. The dispersion can be further homogenized to achieve a more uniform particle size distribution. c. Un-encapsulated drug can be removed by centrifugation or dialysis.

Protocol 3: Characterization of Lipid-Based Amphotericin B Formulations

1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to determine the particle size distribution. The zeta potential, a measure of the surface charge, is determined by measuring the particle's velocity in an electric field.

  • Procedure: a. Dilute a small aliquot of the formulation with purified water or an appropriate buffer to a suitable concentration for DLS analysis. b. Transfer the diluted sample to a cuvette. c. Place the cuvette in the DLS instrument. d. Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement. e. The instrument software will provide the mean particle size, polydispersity index (PDI), and zeta potential.

2. Entrapment Efficiency (EE%) Determination (High-Performance Liquid Chromatography - HPLC)

  • Principle: The total amount of AmB and the amount of un-encapsulated AmB are quantified using HPLC. The EE% is then calculated.

  • Procedure: a. Separation of Free Drug: i. Centrifuge a known volume of the formulation at high speed (e.g., 15,000 rpm, 4°C, 30 min) to pellet the lipid particles. ii. Carefully collect the supernatant containing the un-encapsulated AmB. b. Quantification of Free Drug: i. Inject a known volume of the supernatant into an HPLC system. ii. A typical mobile phase is a mixture of acetonitrile and a buffer (e.g., 2.5 mM disodium edetate in water) on a C18 column, with UV detection at 382 nm. iii. Quantify the amount of AmB based on a standard curve. c. Quantification of Total Drug: i. Take a known volume of the original formulation and disrupt the lipid particles to release the encapsulated drug. This can be done by adding a solvent like methanol or a detergent like Triton X-100. ii. Inject the disrupted sample into the HPLC system and quantify the total AmB. d. Calculation of Entrapment Efficiency: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

3. Morphological Characterization (Transmission Electron Microscopy - TEM)

  • Principle: TEM provides high-resolution images of the nanoparticles, allowing for the visualization of their shape, size, and lamellarity (for liposomes).

  • Procedure: a. Place a drop of the diluted formulation on a carbon-coated copper grid. b. Allow the sample to adhere for a few minutes. c. Remove the excess sample with filter paper. d. (Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast. e. Allow the grid to dry completely. f. Observe the sample under a transmission electron microscope.

Mandatory Visualizations

Amphotericin B Mechanism of Action

The primary mechanism of action of Amphotericin B involves its interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing cell death.

AmphotericinB_Mechanism cluster_fungal_cell Fungal Cell cluster_membrane_events Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) AmB_Binding AmB binds to Ergosterol Pore_Formation Formation of Membrane Pores AmB_Binding->Pore_Formation disrupts membrane integrity Ion_Leakage Leakage of K+, Na+, and other ions Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death AmB Amphotericin B AmB->AmB_Binding

Caption: Mechanism of action of Amphotericin B on the fungal cell membrane.

General Workflow for Lipid-Based AmB Formulation

This workflow outlines the key steps involved in the development and characterization of lipid-based Amphotericin B formulations in a laboratory setting.

Formulation_Workflow Start Start: Define Formulation Goals Component_Selection Component Selection (Lipids, Surfactants, AmB) Start->Component_Selection Preparation Formulation Preparation (e.g., Thin-film hydration, SESE) Component_Selection->Preparation Characterization Physicochemical Characterization (Size, Zeta, EE%) Preparation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Preparation Iterate Stability Stability Studies Optimization->Stability Optimized In_Vitro_Testing In Vitro Evaluation (Antifungal activity, Cytotoxicity) Stability->In_Vitro_Testing End End: Candidate Formulation In_Vitro_Testing->End

Caption: General workflow for developing lipid-based AmB formulations.

Stability Considerations

The stability of lipid-based AmB formulations is crucial for their successful development. Stability studies should assess both physical and chemical stability over time and under different storage conditions (e.g., 4°C and 25°C).

  • Physical Stability: Monitor for changes in particle size, PDI, zeta potential, and visual signs of aggregation or precipitation.

  • Chemical Stability: Assess the degradation of AmB and the integrity of the lipid components using techniques like HPLC. AmB is susceptible to degradation by light and extreme pH.

Conclusion

The development of lipid-based formulations of Amphotericin B offers a promising strategy to improve the therapeutic index of this potent antifungal agent. The protocols and data presented here provide a foundation for researchers to prepare, characterize, and evaluate these complex drug delivery systems in a laboratory setting. Careful control of formulation parameters and thorough characterization are essential for developing stable and effective lipid-based AmB formulations.

References

Application Notes and Protocols: Selecting Resistant Fungal Strains Using Amphotericin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin A, and more commonly its structural analog Amphotericin B, are polyene macrolide antibiotics that represent a critical class of antifungal agents. They are often used as a last resort for treating severe systemic fungal infections. The primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to the formation of pores, leakage of intracellular ions, and ultimately, cell death.[1]

The development of resistance to Amphotericin B is a growing concern in clinical settings. Understanding the mechanisms of resistance and developing methods to study resistant strains are crucial for the development of new antifungal therapies and resistance management strategies. The primary mechanism of resistance to Amphotericin B involves alterations in the ergosterol biosynthesis pathway, which reduces the drug's binding target.[2][3] This is most commonly due to mutations in the ERG genes, such as ERG2, ERG3, ERG6, and ERG11, leading to a decrease in ergosterol content or the production of alternative sterols with lower affinity for the drug.[2][4]

These application notes provide detailed protocols for the in vitro selection of fungal strains resistant to this compound/B, methods for determining the level of resistance, and assays to confirm fungal viability.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amphotericin B for susceptible (wild-type) and experimentally selected resistant strains of various fungal species.

Fungal SpeciesStrain TypeAmphotericin B MIC (µg/mL)Fold Increase in ResistanceReference
Candida albicansWild-Type (SC5314)0.5 - 1.0-
Candida albicansLab-Evolved Resistant10 - 2010-20x
Candida tropicalisWild-Type (MYA-3404)0.5-
Candida tropicalisResistant Clinical Isolate (ATCC 200956)>8>16x
Candida kruseiWild-Type (Z748)0.25-
Candida kruseiLab-Evolved Resistant (Z748R)32128x
Candida aurisWild-Type (Cau1901)1-
Candida aurisEV-Induced Resistance>16>16x

Experimental Protocols

Protocol 1: In Vitro Selection of Amphotericin B Resistant Fungal Strains

This protocol describes a method for generating Amphotericin B-resistant fungal strains by continuous exposure to increasing concentrations of the drug.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Yeast Peptone Dextrose (YPD) broth and agar plates

  • Amphotericin B (stock solution prepared in DMSO)

  • Sterile culture tubes and flasks

  • Incubator with shaking capabilities (35°C)

  • Spectrophotometer

  • Sterile normal saline

  • 0.5 McFarland standard

Procedure:

  • Initial Culture: Inoculate a single colony of the susceptible fungal strain into YPD liquid medium. Incubate at 35°C with shaking for 24-36 hours until the medium is turbid.

  • Inoculum Preparation: Centrifuge the culture at 3000 x g for 2 minutes, wash the pellet twice with sterile normal saline, and resuspend the cells to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Stepwise Selection:

    • Add 200 µL of the prepared inoculum to 20 mL of YPD broth containing a starting sub-inhibitory concentration of Amphotericin B (e.g., 0.25 µg/mL).

    • Incubate at 35°C with shaking for 24-48 hours.

    • After incubation, subculture the cells by transferring an aliquot to fresh YPD medium containing the same concentration of Amphotericin B. Repeat this subculturing step five times.

  • Increasing Drug Concentration: After five passages at the initial concentration, double the concentration of Amphotericin B in the YPD medium (e.g., to 0.5 µg/mL) and repeat the subculturing process.

  • Iterative Process: Continue to double the Amphotericin B concentration after every five successful subcultures until the strain can survive at a significantly higher concentration (e.g., 32 µg/mL).

  • Isolation of Resistant Strain: Once the desired level of resistance is achieved, streak the culture onto a YPD agar plate to obtain single colonies.

  • Confirmation of Resistance: Pick a single colony and confirm its resistance level by performing a Minimum Inhibitory Concentration (MIC) test as described in Protocol 2.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method for yeasts.

Materials:

  • Fungal isolate (wild-type and potentially resistant strains)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Amphotericin B stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Drug Dilution Series: Prepare a series of twofold dilutions of Amphotericin B in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL. Include a drug-free well for a growth control.

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Amphotericin B that causes a 100% inhibition of visible growth compared to the drug-free control well.

Protocol 3: Fungal Viability Assessment by Colony Forming Unit (CFU) Assay

This protocol is used to quantify the number of viable fungal cells after exposure to Amphotericin B.

Materials:

  • Fungal cultures (treated and untreated)

  • Sterile phosphate-buffered saline (PBS) or normal saline

  • YPD agar plates

  • Sterile microcentrifuge tubes

  • Incubator (30-37°C)

Procedure:

  • Serial Dilutions: Following treatment with Amphotericin B (e.g., from an MIC or time-kill assay), harvest the fungal cells and wash them with sterile PBS. Resuspend the cells in PBS and prepare a series of 10-fold dilutions.

  • Plating: Spread a defined volume (e.g., 100 µL) of the appropriate dilutions onto YPD agar plates in triplicate.

  • Incubation: Incubate the plates at 30-37°C for 24-48 hours, or until distinct colonies are visible.

  • Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.

  • CFU Calculation: Calculate the number of viable cells per milliliter (CFU/mL) in the original culture using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Visualizations

Experimental Workflow for Selecting Resistant Strains

experimental_workflow start Start with Susceptible Fungal Strain culture Inoculate in YPD Broth start->culture prepare_inoculum Prepare Inoculum (0.5 McFarland) culture->prepare_inoculum subculture Subculture in YPD with Sub-inhibitory this compound prepare_inoculum->subculture repeat_subculture Repeat 5x subculture->repeat_subculture check_survival Check for Survival subculture->check_survival repeat_subculture->subculture increase_conc Double this compound Concentration increase_conc->subculture check_survival->increase_conc Growth isolate Isolate Single Colonies on YPD Agar check_survival->isolate No Growth at Higher Conc. confirm Confirm Resistance (MIC Testing) isolate->confirm end_node Resistant Strain Obtained confirm->end_node

Caption: Workflow for in vitro selection of this compound resistant fungal strains.

Signaling Pathway of this compound Resistance

Caption: Mechanism of this compound action and the development of resistance.

References

Application Notes and Protocols: In Vitro Combination Testing of Amphotericin B with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide, remains a cornerstone in the treatment of invasive fungal infections due to its broad spectrum of activity and fungicidal nature.[1][2] However, its clinical utility can be limited by significant toxicities.[1] Combination therapy, pairing Amphotericin B with other antifungal agents, presents a promising strategy to enhance efficacy, reduce dosages and associated toxicity, and overcome antifungal resistance.[3][4] These application notes provide a comprehensive overview of the in vitro assessment of Amphotericin B in combination with other antifungal classes, supported by detailed experimental protocols and data interpretation guidelines.

The primary mechanism of action for Amphotericin B involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents. This disruption of membrane integrity is a key target for synergistic interactions.

Principles of In Vitro Combination Testing

The in vitro interaction of two antimicrobial agents can be classified as synergistic, additive (or indifferent), or antagonistic.

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.

  • Additivity/Indifference: The combined effect is equal to the sum of their individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The most common method for assessing these interactions in vitro is the chequerboard (or checkerboard) microdilution assay . This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, from which the Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.

Summary of In Vitro Interactions of Amphotericin B with Other Antifungals

The following tables summarize the in vitro interactions of Amphotericin B with various antifungal agents against different fungal species, as reported in the literature. The interactions are primarily defined by the Fractional Inhibitory Concentration Index (FICI).

Data Presentation: Amphotericin B Combination Studies

Table 1: Amphotericin B in Combination with Azoles

Fungal SpeciesAzole AgentObserved Interaction (FICI Range)Reference(s)
Candida albicansFluconazoleAntagonism has been reported. Pre-exposure to azoles may induce phenotypic resistance to Amphotericin B.
Candida albicansItraconazoleAntagonism has been reported.
Aspergillus fumigatusVoriconazoleSynergy at low Amphotericin B and high voriconazole concentrations; antagonism at high Amphotericin B and low voriconazole concentrations.
Trichoderma spp.Voriconazole, FluconazoleIndifferent (FICI 2-4).

Table 2: Amphotericin B in Combination with Echinocandins

Fungal SpeciesEchinocandin AgentObserved Interaction (FICI Range)Reference(s)
Candida aurisAnidulafungin, Caspofungin, MicafunginSynergistic interactions have been demonstrated.
Aspergillus spp.AnidulafunginIndifference for most isolates.
Aspergillus spp.CaspofunginSynergistic or synergistic to additive for over half of the isolates.
Fusarium spp.AnidulafunginIndifference.
Fusarium spp.CaspofunginSynergistic or synergistic to additive for over half of the isolates.

Table 3: Amphotericin B in Combination with Other Compounds

Fungal SpeciesPartner CompoundObserved Interaction (FICI Range)Reference(s)
Candida spp.1,3,4-thiadiazole derivativesStrong synergistic interactions.
Cryptococcus spp., Candida spp.GladiolinSynergistic.

Experimental Protocols

Chequerboard Microdilution Assay Protocol

This protocol is synthesized from methodologies described in the literature and is aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

1. Materials

  • 96-well microtiter plates (round or flat bottom)

  • Amphotericin B and partner antifungal agent(s)

  • Sterile distilled water, Dimethyl sulfoxide (DMSO) for solubilizing drugs if necessary

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate(s)

  • Sabouraud Dextrose Agar (SDA) or other appropriate growth medium

  • Spectrophotometer

  • Sterile saline with 0.05% Tween 80 (for mold preparation)

  • Incubator

2. Preparation of Antifungal Stock Solutions

  • Prepare stock solutions of each antifungal agent at a concentration of at least 10 times the highest concentration to be tested.

  • Solubilize the drugs in an appropriate solvent (e.g., water, DMSO). Further dilutions should be made in RPMI 1640 medium.

3. Inoculum Preparation

  • For Yeasts (e.g., Candida spp.):

    • Culture the yeast on SDA at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • For Molds (e.g., Aspergillus spp.):

    • Culture the mold on SDA at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI medium.

4. Chequerboard Plate Setup

  • Dispense 50 µL of RPMI medium into all wells of a 96-well plate, except for the first column and row.

  • Drug A (e.g., Amphotericin B):

    • Add 100 µL of the highest concentration of Drug A to the first well of each row.

    • Perform serial two-fold dilutions across the rows by transferring 50 µL from one well to the next. Discard 50 µL from the last well in the dilution series.

  • Drug B (Partner Antifungal):

    • Add 100 µL of the highest concentration of Drug B to the first well of each column.

    • Perform serial two-fold dilutions down the columns.

  • This setup creates a gradient of concentrations for both drugs, with wells containing single agents and combinations.

  • Include a drug-free well for a growth control.

5. Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24-72 hours, depending on the organism.

6. Reading the Results

  • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing complete or near-complete inhibition of visual growth. For azoles and echinocandins, the endpoint is often a ≥50% reduction in growth compared to the control, while for Amphotericin B, a ≥90% or 100% inhibition is used.

7. Data Analysis: Calculating the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The FICI value is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additivity/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizations

Signaling Pathways and Mechanisms of Action

G cluster_cell Fungal Cell cluster_effects Cellular Effects ergosterol Ergosterol pore_formation Pore Formation & Membrane Disruption ergosterol->pore_formation Leads to membrane Cell Membrane glucan_synthase β-(1,3)-D-glucan Synthase glucan_synthesis_inhibition Inhibition of β-(1,3)-D-glucan Synthesis glucan_synthase->glucan_synthesis_inhibition Results in cell_wall Cell Wall amphotericin_b Amphotericin B amphotericin_b->ergosterol Binds to echinocandin Echinocandin echinocandin->glucan_synthase Inhibits cell_lysis Cell Lysis (Synergistic Effect) pore_formation->cell_lysis glucan_synthesis_inhibition->cell_lysis

Caption: Synergistic mechanism of Amphotericin B and Echinocandins.

Experimental Workflow for Chequerboard Assay

prep_materials Prepare Materials (Media, Drugs, Plates) setup_plate Set up Chequerboard Plate (Serial Dilutions of Drugs) prep_materials->setup_plate prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calculate_fici->interpret

Caption: Workflow of the chequerboard microdilution assay.

Interpretation of FICI Values

FICI FICI Value Synergy Synergy (FICI ≤ 0.5) FICI->Synergy ≤ 0.5 Indifference Indifference/Additivity (0.5 < FICI ≤ 4.0) FICI->Indifference > 0.5 and ≤ 4.0 Antagonism Antagonism (FICI > 4.0) FICI->Antagonism > 4.0

Caption: Logical relationship for FICI interpretation.

References

Application Notes and Protocols for Topical Amphotericin B in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) is a potent polyene antifungal agent that has been a cornerstone in the treatment of serious fungal infections for over half a century.[1] While its intravenous administration is well-established for systemic mycoses, its significant toxicity, particularly nephrotoxicity, has prompted research into alternative delivery routes.[1][2] Topical application of Amphotericin B presents a promising approach to treat localized fungal infections of the skin and mucous membranes, minimizing systemic exposure and associated adverse effects.[1][3] These application notes provide a detailed overview and protocols for the research and development of topical Amphotericin B formulations. It is important to note that Amphotericin B is the widely used and studied form, not Amphotericin A.

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity by forming pores, which leads to the leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death. Additionally, Amphotericin B may contribute to fungal cell demise by inducing oxidative stress.

Mechanism of Action: Fungal Cell Membrane Disruption

The antifungal activity of Amphotericin B is primarily attributed to its high affinity for ergosterol, the principal sterol in fungal cell membranes. This interaction initiates a cascade of events leading to fungal cell lysis.

AmB Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane AmB->Ergosterol Binds to OxidativeStress Induction of Oxidative Stress (ROS) AmB->OxidativeStress Complex AmB-Ergosterol Complex Formation Ergosterol->Complex Pore Transmembrane Pore/ Channel Formation Complex->Pore Leakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) Pore->Leakage Death Fungal Cell Death Leakage->Death OxidativeStress->Death

Caption: Signaling pathway of Amphotericin B's antifungal action.

Quantitative Data Summary

The following tables summarize key quantitative data from various research studies on topical Amphotericin B formulations.

Table 1: In Vitro Antifungal Activity of Amphotericin B

Fungal SpeciesFormulationMIC Range (µg/mL)Reference
Candida albicansConventional AmB0.03 - 1.0
Candida speciesConventional AmB0.03 - 1.0
Aspergillus fumigatusConventional AmB0.03 - 1.0
Candida aurisAmBisome (Liposomal AmB)0.25 - 2.0
Candida aurisConventional AmB1.0 - 4.0
Leishmania major (amastigotes)Liposomal AmB (0.4%)ED50: 0.0856

MIC: Minimum Inhibitory Concentration; ED50: Median Effective Dose

Table 2: Skin Permeation and Release Studies of Topical Amphotericin B Formulations

FormulationVehicleAmB ConcentrationSkin ModelAmount Retained in Skin (µg/g/cm²)Amount Released (µg/cm²)Duration (h)Reference
AmB GelSepigel 305®1000 µg/mLHuman Skin2484.57 ± 439.12501.02 ± 58.1748
Liposomal AmBLiposomes0.4%Mouse Skin73.92% of applied dose~4% penetratedNot Specified
AmB + BGEO gelGel0.1%Human SkinHigher than AmB gel alone154.8 (80% of drug)Not Specified

BGEO: Bursera graveolens essential oil

Experimental Protocols

Detailed methodologies for key experiments in the research and development of topical Amphotericin B are provided below.

Protocol 1: Preparation of a Topical Amphotericin B Gel (1 mg/g)

This protocol is adapted from a study developing an AmB gel for cutaneous leishmaniasis.

Materials:

  • Amphotericin B (USP grade)

  • Sepigel 305® (gelling agent)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) solution (2N)

  • Purified water

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Procedure:

  • Prepare a 1% Sepigel 305® aqueous solution by dispersing the gelling agent in purified water with constant mechanical stirring until a homogenous gel is formed (Solution A).

  • Accurately weigh 150 mg of Amphotericin B and dissolve it in 5 mL of DMSO.

  • Under continuous agitation, slowly add 1 mL of the Amphotericin B-DMSO solution to 30 mL of Solution A.

  • Adjust the pH of the resulting solution to 6.0 using a 2N NaOH solution.

  • Continue stirring until a uniform yellow gel is obtained with a final Amphotericin B concentration of 1000 µg/mL (or 1 mg/g).

  • Store the prepared gel in a tight, light-resistant container at a controlled temperature.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method to assess the release and permeation of Amphotericin B from a topical formulation.

Materials:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)

  • Nylon membrane (for release studies)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)

  • Topical Amphotericin B formulation

  • High-Performance Liquid Chromatography (HPLC) system

  • Water bath with temperature control

  • Magnetic stirrer

Procedure:

  • Prepare the skin membrane by carefully removing any subcutaneous fat and cutting it to the appropriate size to fit between the donor and receptor compartments of the Franz diffusion cell.

  • Mount the skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 0.5 °C to mimic skin surface temperature.

  • Equilibrate the system for 30 minutes.

  • Apply a known quantity (e.g., 0.5 g) of the topical Amphotericin B formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and process the skin to quantify the amount of drug retained.

  • Analyze the concentration of Amphotericin B in the collected samples using a validated HPLC method.

Protocol 3: In Vivo Efficacy Study in a Murine Model of Cutaneous Candidiasis

This protocol describes a general procedure for evaluating the in vivo efficacy of a topical Amphotericin B formulation.

Materials:

  • BALB/c mice

  • Candida albicans strain

  • Topical Amphotericin B formulation

  • Placebo/vehicle control

  • Anesthetic

  • Sterile swabs and culture media

Procedure:

  • Induce a localized cutaneous infection by inoculating a suspension of Candida albicans onto an abraded area of the dorsal skin of the mice.

  • After a set period to allow for the establishment of infection (e.g., 24 hours), divide the mice into treatment and control groups.

  • Apply a standardized amount of the topical Amphotericin B formulation to the infected area of the treatment group. Apply the vehicle control to the control group.

  • Administer the treatment according to a defined schedule (e.g., twice daily for 7-14 days).

  • Monitor the clinical signs of infection (e.g., erythema, scaling, lesion size) throughout the study.

  • At the end of the treatment period, euthanize the animals and excise the infected skin tissue.

  • Homogenize the tissue and perform quantitative fungal cultures to determine the fungal burden (CFU/g of tissue).

  • Compare the fungal burden between the treated and control groups to assess the efficacy of the formulation.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of a novel topical Amphotericin B formulation.

Formulation Formulation Development (e.g., Gel, Cream, Liposome) PhysicoChem Physicochemical Characterization (pH, Viscosity, Stability) Formulation->PhysicoChem InVitroRelease In Vitro Release Study (Franz Cells) Formulation->InVitroRelease InVitroActivity In Vitro Antifungal Activity (MIC Determination) Formulation->InVitroActivity InVitroPermeation Ex Vivo Skin Permeation (Franz Cells) InVitroRelease->InVitroPermeation InVivoEfficacy In Vivo Efficacy Study (Animal Model) InVitroPermeation->InVivoEfficacy InVitroActivity->InVivoEfficacy Toxicity Toxicology & Safety Studies InVivoEfficacy->Toxicity Clinical Clinical Evaluation Toxicity->Clinical

Caption: Workflow for topical Amphotericin B formulation development.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Amphotericin B Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amphotericin B (AmB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxicity of AmB to mammalian cells in your experiments, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Amphotericin B cytotoxicity in mammalian cells?

Amphotericin B's toxicity to mammalian cells stems from its interaction with cholesterol, a key component of mammalian cell membranes.[1][2][3] While AmB has a higher affinity for ergosterol, the primary sterol in fungal cell membranes, it can also bind to cholesterol, forming transmembrane channels.[2][4] This leads to increased membrane permeability, leakage of essential intracellular ions like potassium and magnesium, and ultimately, cell death. Additionally, AmB can induce oxidative damage and endosomal alkalization in mammalian cells, further contributing to its toxic effects.

Q2: My in vitro experiments show high levels of mammalian cell death even at low AmB concentrations. What are the common reasons for this?

Several factors could be contributing to the heightened cytotoxicity you're observing:

  • Formulation: The conventional formulation of AmB with deoxycholate (Fungizone®) is known for its significant toxicity. Consider using a less toxic lipid-based formulation.

  • Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to AmB. Kidney cells, for instance, are particularly susceptible to AmB-induced toxicity.

  • Experimental Conditions: Factors such as incubation time, drug concentration, and the presence of other compounds in the culture medium can influence cytotoxicity.

Q3: What are the most effective strategies to reduce AmB's cytotoxicity to mammalian cells?

The most widely adopted and effective strategy is the use of lipid-based formulations. These formulations encapsulate AmB, altering its biodistribution and reducing its interaction with mammalian cell membranes. Other promising approaches include:

  • Chemical Modification: Conjugating AmB with molecules like arabinogalactan can neutralize its toxicity in mammalian cells without compromising its antifungal activity.

  • Combination Therapy: Using AmB in combination with other agents, such as tetracycline or gladiolin, may allow for lower, less toxic doses of AmB while maintaining or even enhancing its efficacy.

  • Sodium Supplementation: In clinical settings, sodium loading has been shown to reduce AmB-induced nephrotoxicity. This principle could be adapted for in vitro experiments, depending on the cell type and experimental goals.

Troubleshooting Guides

Issue 1: High levels of hemolysis observed in red blood cell (RBC) lysis assays.

Possible Cause: Direct interaction of free AmB with cholesterol in the RBC membrane. Aggregates of AmB are particularly potent in causing hemolysis.

Troubleshooting Steps:

  • Switch to a Lipid-Based Formulation: Lipid formulations of AmB, such as liposomal AmB (AmBisome®), have been shown to significantly reduce hemolytic activity compared to conventional AmB.

  • Control AmB Aggregation: The aggregation state of AmB influences its toxicity. Ensure proper solubilization of your AmB formulation as per the manufacturer's instructions.

  • Evaluate Novel Formulations: Research has shown that modifying AmB, for instance by deleting the C2'-OH group, can create derivatives that bind to ergosterol but not cholesterol, thereby reducing hemolytic toxicity.

Issue 2: Significant nephrotoxicity observed in kidney cell line experiments (e.g., MDCK, Vero cells).

Possible Cause: AmB has direct toxic effects on renal tubular epithelial cells and can cause vasoconstriction, leading to kidney damage.

Troubleshooting Steps:

  • Utilize Lipid Formulations: Lipid-based formulations are well-documented to be less nephrotoxic than conventional AmB. AmBisome®, in particular, has demonstrated a better safety profile in this regard compared to other lipid formulations like Abelcet®.

  • Consider Co-administration of Protective Agents: While more common in clinical practice, the use of agents like mannitol has been explored to mitigate AmB-induced nephrotoxicity in preclinical models.

  • Optimize Dosing and Exposure Time: Reduce the concentration of AmB and the duration of exposure to the minimum required to achieve the desired antifungal effect in your experimental setup.

Data Presentation

Table 1: Comparison of Commercially Available Amphotericin B Formulations

Formulation NameBrand Name(s)CompositionKey Feature for Reduced Cytotoxicity
Conventional Amphotericin BFungizone®Amphotericin B deoxycholate (micellar suspension)N/A (Gold standard for efficacy but high toxicity)
Liposomal Amphotericin BAmBisome®Amphotericin B intercalated into a unilamellar liposomeEncapsulation reduces direct interaction with mammalian cells; less nephrotoxic and fewer infusion-related reactions.
Amphotericin B Lipid ComplexAbelcet®Amphotericin B complexed with two phospholipids in a ribbon-like structureReduced nephrotoxicity compared to conventional AmB.
Amphotericin B Colloidal DispersionAmphocil®, Amphotec®Amphotericin B complexed with cholesteryl sulfate in a disc-like structureLess nephrotoxic than conventional AmB, but infusion-related reactions can be similar.

Experimental Protocols

Key Experiment: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from a study investigating the role of the ABCA1 transporter in reducing AmB cytotoxicity.

Objective: To determine the viability of mammalian cells after exposure to different concentrations of Amphotericin B.

Materials:

  • Mammalian cell line of interest (e.g., CHO-K1, Raw 264.7 macrophages)

  • Complete cell culture medium (e.g., Ham's F-12)

  • Amphotericin B formulation to be tested

  • 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in complete medium)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Amphotericin B Treatment: Prepare serial dilutions of the Amphotericin B formulation in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared AmB dilutions to the respective wells. Include a control group with medium only.

  • Incubate the plate for the desired exposure time (e.g., 3 hours) at 37°C and 5% CO₂.

  • MTT Incubation: After the treatment period, carefully remove the AmB-containing medium.

  • Add 100 µL of the MTT solution (0.5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

Visualizations

experimental_workflow start Start: Seed Mammalian Cells in 96-well Plate overnight Overnight Incubation (37°C, 5% CO₂) start->overnight prep_amb Prepare Serial Dilutions of Amphotericin B overnight->prep_amb treat Treat Cells with Amphotericin B (e.g., 3 hours) overnight->treat prep_amb->treat add_mtt Add MTT Solution (0.5 mg/mL) treat->add_mtt incubate_mtt Incubate for 4 hours (37°C) add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals with DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability (%) read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for MTT-based cytotoxicity assessment of Amphotericin B.

signaling_pathway cluster_membrane Mammalian Cell Membrane cholesterol Cholesterol pore Transmembrane Pore Formation cholesterol->pore Leads to amb Amphotericin B amb->cholesterol Binds to amb->pore Aggregates to form leakage Ion Leakage (K+, Mg++) pore->leakage death Cell Death leakage->death

Caption: Simplified pathway of Amphotericin B cytotoxicity in mammalian cells.

References

Technical Support Center: Troubleshooting Amphotericin B Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the common issue of Amphotericin B precipitation in cell culture media. The following information is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding Amphotericin B. What are the common causes?

A1: Amphotericin B is poorly soluble in aqueous solutions at neutral pH, which is the typical pH of most cell culture media (pH 7.2-7.4).[1] Precipitation is a common issue and can be caused by several factors:

  • pH: Amphotericin B is more soluble in acidic (pH < 2) or alkaline (pH > 11) conditions.[1] The neutral pH of your media is a primary reason for its low solubility and tendency to precipitate.

  • Aggregation: Amphotericin B molecules have a propensity to self-aggregate in aqueous solutions, forming oligomers and larger aggregates that are not soluble.[2][3][4] This aggregation is a key factor leading to precipitation.

  • Solvent Shock: When a concentrated stock solution of Amphotericin B, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the drug to crash out of solution.

  • Temperature: Temperature shifts, such as warming refrigerated media to 37°C, can affect the solubility of media components and the stability of Amphotericin B. While warming can sometimes help dissolve slight precipitates of other media components, improper handling of Amphotericin B solutions at different temperatures can contribute to precipitation.

  • Interactions with Media Components: Certain components in the culture medium, such as salts (especially divalent cations like Ca²⁺ and Mg²⁺) and proteins in Fetal Bovine Serum (FBS), can interact with Amphotericin B and reduce its solubility.

Q2: My Amphotericin B, dissolved in DMSO, precipitates immediately upon addition to my DMEM/RPMI-1640 medium. How can I prevent this?

A2: This is a classic example of "solvent shock." To prevent this, it is crucial to add the Amphotericin B stock solution to the medium in a controlled manner.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the medium while gently swirling or stirring the medium. This gradual introduction allows for better dispersion and reduces the localized high concentration of Amphotericin B that leads to precipitation.

  • Pre-dilution: Before adding to the full volume of your culture medium, you can try pre-diluting your DMSO stock in a small volume of serum-free medium. Add this intermediate dilution to your final, complete medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically less than 0.5%, to avoid solvent toxicity to your cells.

Q3: Does the presence of Fetal Bovine Serum (FBS) in the medium affect Amphotericin B precipitation?

A3: The effect of FBS is complex. While proteins in FBS can sometimes help stabilize compounds in solution, the presence of various salts and other molecules in the serum can also contribute to precipitation. There is no definitive evidence to suggest that varying the concentration of FBS will reliably prevent Amphotericin B precipitation. It is more critical to focus on the proper preparation and addition of the Amphotericin B solution.

Q4: I see a slight yellow precipitate in my commercially prepared Amphotericin B solution. Is it still usable?

A4: According to some manufacturers, a slight precipitate in aqueous solutions of Amphotericin B is not unusual. In many cases, thoroughly mixing the solution may redissolve most of the precipitate. Even if a small amount of precipitate remains, the solution may still be suitable for use. However, if a significant amount of precipitate is present, it is best to prepare a fresh solution.

Q5: How long is Amphotericin B stable in my cell culture medium at 37°C?

A5: Amphotericin B is reported to be stable in cell culture for up to 3 days at 37°C. However, its stability can be influenced by the specific media composition and the presence of light. It is recommended to use media supplemented with Amphotericin B promptly.

Troubleshooting Guide

This guide provides a systematic approach to resolving Amphotericin B precipitation issues.

Problem Possible Cause Troubleshooting Steps
Precipitate forms immediately upon adding Amphotericin B stock to media. Solvent shock due to rapid dilution.1. Add the stock solution dropwise while gently swirling the media.2. Pre-dilute the stock in a small volume of serum-free media before adding to the final volume.3. Ensure the final DMSO concentration is below 0.5%.
A cloudy or hazy solution appears after adding Amphotericin B. Formation of fine aggregates.1. Gently warm the media to 37°C and mix to see if the haze dissolves.2. If the haze persists but there is no heavy precipitate, the solution may still be usable, but monitor for any adverse effects on cells.
Precipitate forms over time in supplemented media stored in the refrigerator. Low solubility at lower temperatures and potential interaction with media components.1. Prepare fresh Amphotericin B-supplemented media for each use.2. If storing is necessary, bring the media to room temperature or 37°C and mix thoroughly to check for precipitate dissolution before use.
Inconsistent results or loss of antifungal activity. Degradation or precipitation of Amphotericin B.1. Prepare fresh stock solutions regularly.2. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.3. Protect stock solutions and supplemented media from light.

Experimental Protocols

Protocol 1: Preparation of Amphotericin B Stock Solution from Powder (DMSO as Solvent)

This protocol is for the standard, non-liposomal form of Amphotericin B.

Materials:

  • Amphotericin B powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, see note)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Amphotericin B powder.

  • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 2.5 mg/mL.

  • Vortex the solution until the powder is completely dissolved. The solution should be a clear, yellow color. A slightly hazy solution may also be acceptable.

  • Note on Sterilization: Aqueous solutions of Amphotericin B cannot be sterile filtered due to poor solubility. For DMSO stock solutions, if you choose to filter, use a PTFE (polytetrafluoroethylene) syringe filter. However, as DMSO itself is sterile, and if the Amphotericin B powder is handled aseptically, filtration may not be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solution of Amphotericin B in Cell Culture Media

Materials:

  • Amphotericin B stock solution (from Protocol 1)

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile serological pipettes and tubes

Procedure:

  • Thaw an aliquot of the Amphotericin B stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. The recommended concentration for routine cell culture is 2.5 µg/mL (or 2.5 mg/L).

  • In a sterile tube, add the calculated volume of the stock solution to a volume of pre-warmed cell culture medium.

  • Add the Amphotericin B stock solution dropwise to the medium while gently swirling the tube. This slow addition is critical to prevent precipitation.

  • Visually inspect the medium for any signs of precipitation. A slight haziness may be acceptable, but a distinct precipitate indicates a problem with the dilution.

  • Use the freshly prepared Amphotericin B-supplemented medium immediately.

Protocol 3: Reconstitution of Lyophilized Amphotericin B Deoxycholate

This protocol is for the deoxycholate formulation, often supplied in vials.

Materials:

  • Vial of lyophilized Amphotericin B deoxycholate (e.g., 50 mg)

  • Sterile Water for Injection, USP (without preservatives)

  • Sterile syringes and needles

  • 5% Dextrose in Water (D5W) for further dilution

Procedure:

  • Aseptically add 10 mL of Sterile Water for Injection to a 50 mg vial of Amphotericin B deoxycholate to obtain a 5 mg/mL solution.

  • Immediately shake the vial vigorously until the solution is clear.

  • For a final concentration of 0.1 mg/mL, draw up 1 mL of the 5 mg/mL solution and add it to 49 mL of 5% Dextrose to a final volume of 50 mL.

  • Important: Do not reconstitute or dilute with saline solutions as this may cause precipitation. Flush any IV lines with D5W before and after administration.

Data Presentation

Table 1: Solubility of Amphotericin B in Various Solvents

SolventSolubilityReference(s)
Water (pH 6-7)Insoluble
Water (pH 2 or 11)Soluble
DMSO30-40 mg/mL
Dimethylformamide (DMF)2-4 mg/mL

Table 2: Stability of Amphotericin B Solutions

Storage ConditionFormulationStabilityReference(s)
In culture at 37°CDeoxycholateUp to 3 days
2-8°CDeoxycholate (aqueous solution)Approx. 4 weeks
-20°CDeoxycholate (in DMSO)Stable for extended periods
2-8°CReconstituted Liposomal (AmBisome®)Up to 7 days

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting Amphotericin B precipitation in cell culture media.

Amphotericin_B_Troubleshooting Start Precipitate Observed in Media Check_Stock Check Stock Solution: - Freshly prepared? - Stored correctly? - Any visible precipitate? Start->Check_Stock Prep_Method Review Preparation Method: - Solvent used (DMSO)? - Stock concentration correct? Check_Stock->Prep_Method Dilution_Tech Evaluate Dilution Technique: - Added dropwise? - Gentle mixing during addition? Prep_Method->Dilution_Tech Media_Cond Assess Media Conditions: - pH of media? - Temperature of media? Dilution_Tech->Media_Cond Precipitate_Resolved Precipitate Resolved? Media_Cond->Precipitate_Resolved Use_Media Proceed with Experiment Precipitate_Resolved->Use_Media Yes Troubleshoot_Further Further Troubleshooting Precipitate_Resolved->Troubleshoot_Further No Re_Prepare Prepare Fresh Stock Solution Troubleshoot_Further->Re_Prepare Adjust_Dilution Adjust Dilution Technique: - Slower addition - Pre-dilute in small volume Troubleshoot_Further->Adjust_Dilution Warm_Media Ensure Media is at 37°C Troubleshoot_Further->Warm_Media Consider_Alt Consider Alternative: - Different formulation (liposomal) - Different solvent (if compatible) Troubleshoot_Further->Consider_Alt Re_Prepare->Start Adjust_Dilution->Start Warm_Media->Start

Caption: Troubleshooting workflow for Amphotericin B precipitation.

Amphotericin B Signaling Pathway in Mammalian Cells

Amphotericin B can induce an inflammatory response in mammalian cells, primarily through the Toll-like Receptor 2 (TLR2) signaling pathway.

Amphotericin_B_Signaling AmB Amphotericin B TLR2 TLR2 AmB->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription of

Caption: Amphotericin B-induced TLR2 signaling pathway.

References

Technical Support Center: Optimizing Amphotericin B Concentration for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

I. Frequently Asked Questions (FAQs)

Q1: What is Amphotericin B and why is it used in cell culture?

A1: Amphotericin B is a polyene antimycotic agent used to prevent or eliminate fungal (yeast and mold) contamination in cell cultures.[1] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes.[2][3] This binding creates pores in the membrane, leading to leakage of essential cellular contents and ultimately, fungal cell death.[4][5] While it is highly effective against fungi, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity to cell lines.

Q2: My sensitive cell line is dying after adding Amphotericin B. What is the recommended concentration?

A2: The recommended concentration of Amphotericin B for general use in cell culture is typically between 0.25 and 2.5 µg/mL. However, sensitive cell lines can exhibit toxicity even at these low concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.5 µg/mL) and monitor the cells daily for signs of toxicity, such as reduced proliferation, changes in morphology (rounding, detachment), and the appearance of vacuoles.

Q3: How should I prepare and store my Amphotericin B stock solution?

A3: Amphotericin B is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution before further dilution in your culture medium. It is light-sensitive and should be stored protected from light. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. A solution of Amphotericin B can be stored at 2-8°C for approximately 4 weeks.

Q4: I am seeing inconsistent results in my experiments with Amphotericin B. What could be the cause?

A4: Inconsistent results can arise from several factors, including degradation of the Amphotericin B stock solution due to improper storage, variations in the cell seeding density, or inconsistencies in the incubation time. Ensure that your stock solution is fresh and has been stored correctly. Standardize your experimental protocols, particularly cell numbers and treatment durations, to improve reproducibility.

II. Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Cell Death/Toxicity The Amphotericin B concentration is too high for your specific cell line.Perform a dose-response curve to determine the maximum non-toxic concentration. Observe cells for morphological changes and use a viability assay (e.g., MTT or Trypan Blue) to quantify cytotoxicity.
The cell line is inherently sensitive to Amphotericin B.Consider using a lower concentration for a shorter duration. If contamination is a persistent issue, focus on improving aseptic technique to minimize the need for antifungals.
Persistent Fungal Contamination The concentration of Amphotericin B is too low to be effective against the specific fungal contaminant.If you have identified the contaminant, you may need to use a higher concentration for a short period to eliminate it. Be aware of the potential for increased cytotoxicity to your cell line.
The fungal strain is resistant to Amphotericin B.Some fungal species exhibit resistance to Amphotericin B. If contamination persists, you may need to discard the culture and start with a fresh, uncontaminated stock. Consider using an alternative antifungal agent after consulting relevant literature for your specific contaminant.
Reduced Cell Proliferation/Altered Morphology Sub-lethal toxicity from Amphotericin B is affecting cell health and behavior.Even at non-lethal concentrations, Amphotericin B can impact cellular processes. Use the lowest effective concentration possible. If your experiment is sensitive to changes in cell physiology, consider running control experiments with and without Amphotericin B to account for its effects.
Precipitate Formation in Media Amphotericin B has poor aqueous solubility.Ensure the stock solution is properly dissolved in DMSO before diluting in the culture medium. Mix the medium thoroughly after adding Amphotericin B to ensure it is evenly dispersed.

III. Data Presentation

Table 1: Recommended Concentration Ranges of Amphotericin B for Cell Culture
Application Concentration Range (µg/mL) Notes
Routine Prophylaxis 0.25 - 1.0For continuous use to prevent fungal contamination. The lowest effective concentration should be used.
Treatment of Active Contamination 1.0 - 2.5For short-term use to eliminate an existing fungal contamination. This concentration may be toxic to some cell lines.
Sensitive Cell Lines 0.1 - 0.5A starting range for dose-response testing in cell lines known to be sensitive to cytotoxic agents.
Table 2: Example IC50 and CC50 Values for Amphotericin B
Cell Line/Organism Assay IC50 / CC50 (µg/mL) Reference
Candida albicansAntifungal ActivityEC50: 0.0871 ± 0.022
Human Kidney Cells (293T)Cytotoxicity (MTS/LDH)No cytotoxicity observed up to 0.5 µg/L
Human Monocytic Cells (THP1)Cytotoxicity (MTS)Cytotoxicity observed at 0.5 µg/L
Uninfected MacrophagesCytotoxicityCC50: 4.31 ± 2.66

IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells.

IV. Experimental Protocols

Protocol 1: Determination of Optimal Amphotericin B Concentration using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of Amphotericin B on a sensitive cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • Amphotericin B stock solution (e.g., 250 µg/mL)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Amphotericin B in complete medium to achieve final concentrations ranging from, for example, 0.1 to 10 µg/mL.

    • Include a vehicle control (medium with the same amount of DMSO used for the highest Amphotericin B concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Amphotericin B dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the Amphotericin B concentration to determine the CC50 value.

V. Visualizations

experimental_workflow Workflow for Determining Optimal Amphotericin B Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start: Sensitive Cell Line Culture seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate Overnight for Attachment seed->incubate_attach prep_amb Prepare Serial Dilutions of Amphotericin B incubate_attach->prep_amb treat_cells Treat Cells with Amphotericin B prep_amb->treat_cells incubate_treat Incubate for 24/48/72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_cc50 Determine CC50 plot_curve->determine_cc50 end End: Optimal Concentration Identified determine_cc50->end

Caption: Workflow for Determining Optimal Amphotericin B Concentration.

troubleshooting_flowchart Troubleshooting Amphotericin B Cytotoxicity cluster_high_conc Concentration Too High cluster_in_range Concentration in Range start High Cell Death Observed After Amphotericin B Treatment check_conc Is the concentration within the recommended range (0.25-2.5 µg/mL)? start->check_conc reduce_conc Lower the concentration and repeat the experiment. check_conc->reduce_conc No check_cell_line Is the cell line known to be particularly sensitive? check_conc->check_cell_line Yes dose_response Perform a dose-response assay to find the CC50. reduce_conc->dose_response sensitive_line Use a lower concentration range (e.g., 0.1-0.5 µg/mL) for this cell line. check_cell_line->sensitive_line Yes check_stock Is the Amphotericin B stock solution prepared and stored correctly? check_cell_line->check_stock No fresh_stock Prepare a fresh stock solution and re-test. check_stock->fresh_stock No improve_aseptic Focus on improving aseptic technique to avoid the need for antifungals. check_stock->improve_aseptic Yes

Caption: Troubleshooting Flowchart for Amphotericin B Cytotoxicity.

signaling_pathway Mechanism of Amphotericin B Action and Cytotoxicity cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell amb_fungal Amphotericin B ergosterol Ergosterol (in fungal membrane) amb_fungal->ergosterol Binds with high affinity pore_formation_fungal Pore Formation ergosterol->pore_formation_fungal ion_leakage_fungal Ion Leakage (K+, Na+, H+) pore_formation_fungal->ion_leakage_fungal cell_death_fungal Fungal Cell Death ion_leakage_fungal->cell_death_fungal amb_mammalian Amphotericin B cholesterol Cholesterol (in mammalian membrane) amb_mammalian->cholesterol Binds with lower affinity pore_formation_mammalian Pore Formation (less efficient) cholesterol->pore_formation_mammalian ion_leakage_mammalian Ion Leakage pore_formation_mammalian->ion_leakage_mammalian cytotoxicity Cellular Toxicity ion_leakage_mammalian->cytotoxicity

Caption: Mechanism of Amphotericin B Action and Cytotoxicity.

References

"Amphotericin A degradation and loss of activity in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amphotericin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments involving this compound.

Note on Nomenclature: The commercially available and most studied form of Amphotericin is Amphotericin B. This guide refers to the compound as this compound as requested, but the data and protocols are based on the properties of Amphotericin B, which is often used interchangeably in a general context.

Frequently Asked Questions (FAQs)

Q1: How should I properly dissolve and store this compound?

Proper dissolution and storage are critical for maintaining the activity of this compound. Due to its poor water solubility, a multi-step process is required.[1]

  • Dissolving Powder: this compound powder should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended, with typical solubilities ranging from 30 to 40 mg/mL.[2][3] N,N-dimethylformamide (DMF) is another option, with solubilities of 2 to 4 mg/mL.[2]

  • Preparing Stock Solutions: To prepare a stock solution, dissolve the crystalline solid in 100% DMSO.[4] For example, a stock solution of 2 mg/mL can be prepared in DMSO. It is crucial to purge the solvent with an inert gas to minimize oxidation.

  • Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials and store them at -20°C or below. Diluted solutions can be stored at -20°C for up to six months. Solid, crystalline this compound is stable for at least four years when stored at -20°C.

  • Preparing Working Solutions: For aqueous buffers or cell culture media, the DMSO stock solution should be diluted to the final working concentration. It is recommended not to store the final aqueous solution for more than one day.

Q2: My this compound solution is cloudy or has a precipitate. What is the cause and what should I do?

Cloudiness or precipitation is a common issue stemming from this compound's low aqueous solubility and tendency to self-aggregate.

  • Poor Solubility: this compound is practically insoluble in water and aqueous buffers at neutral pH. When a concentrated DMSO stock is diluted into an aqueous medium, the drug can crash out of solution, forming a precipitate. Even some commercial aqueous preparations can appear slightly cloudy due to low solubility.

  • Aggregation: In aqueous solutions, this compound molecules self-associate to form aggregates or oligomers. This process is concentration-dependent; at concentrations above 10⁻⁵ mol/L, the oligomeric form predominates. These aggregates can be large enough to cause visible cloudiness.

  • What to do:

    • Verify Solubilization: Ensure the initial stock solution in DMSO is fully dissolved.

    • Mix Thoroughly: When diluting into aqueous media, mix vigorously to ensure rapid dispersion.

    • Use Solubilizing Agents: Commercial formulations often contain detergents like sodium deoxycholate to improve solubility and prevent precipitation.

    • Acceptance: A slight cloudiness in some aqueous preparations may be normal and does not always indicate a total loss of activity, but it can affect experimental reproducibility.

Q3: What are the primary factors that cause this compound to degrade?

This compound is sensitive to several environmental factors that can lead to its chemical degradation and subsequent loss of activity.

  • pH: The molecule is most stable in solutions with a pH between 4 and 10. Outside this range, it undergoes rapid degradation. Below pH 4, it is subject to acid-catalyzed degradation, while above pH 9, it undergoes base-catalyzed hydrolysis of its lactone ring.

  • Light (Photodegradation): Exposure to light, particularly UV irradiation, causes rapid degradation of the polyene structure. All work with this compound solutions should be performed with protection from light (e.g., using amber vials, covering containers with foil).

  • Temperature: Elevated temperatures accelerate degradation. While stable for about 3 days in culture at 37°C, solutions can degrade within 2 days under warm storage conditions. Refrigerated or frozen storage is essential for long-term stability.

  • Oxidation: The conjugated heptaene chain is highly susceptible to oxidation. This process, known as autoxidation, is a primary degradation pathway and can be accelerated by light (photo-oxidation) and the presence of oxygen. Adding antioxidants can help reduce degradation in some formulations.

Q4: What is the difference between aggregation and degradation of this compound?

Aggregation and degradation are two distinct processes that both affect the compound's performance.

  • Aggregation is a physical, non-covalent self-association of this compound molecules to form oligomers and larger structures. This process is reversible and highly dependent on concentration and the solvent environment. Different aggregation states have distinct biological activities and toxicities.

  • Degradation is an irreversible chemical change to the molecular structure of this compound. The primary pathways are hydrolysis (breaking of the lactone ring) and oxidation (disruption of the polyene chain). Degradation leads to a permanent loss of antifungal activity.

Q5: How does the aggregation state of this compound affect its experimental activity and toxicity?

The aggregation state is a critical determinant of this compound's biological effects.

  • Monomeric Form: This form is predominant at very low concentrations (<10⁻⁶ mol/L) or in certain organic solvents. It is believed to be the most effective form for interacting with ergosterol in fungal cell membranes, leading to antifungal activity with a more favorable safety profile.

  • Oligomeric/Aggregated Form: This form predominates at higher concentrations in aqueous media and is associated with higher toxicity. These larger aggregates can form transmembrane channels in both fungal (ergosterol-containing) and mammalian (cholesterol-containing) cells, leading to ion leakage and cytotoxicity.

  • Experimental Impact: The ratio of monomer to aggregate can influence experimental outcomes. Aggregated forms are more susceptible to oxidative degradation than the monomeric form. Therefore, controlling the aggregation state through careful preparation is key to obtaining consistent and reliable results.

Troubleshooting Guide

Problem 1: Significant Loss of or No Antifungal Activity
Possible Cause How to Identify Recommended Solution
Chemical Degradation The solution may have changed color (loss of yellow tint). The experiment was not protected from light, the pH of the medium is outside the 4-10 range, or the solution was stored improperly (e.g., at room temperature).Prepare a fresh solution from powder. Always protect solutions from light. Ensure the pH of your experimental medium is within the stable range (4-10). Store stock solutions at -20°C or below and use freshly diluted working solutions.
Incorrect Aggregation State The method of solubilization and dilution was not followed precisely. The concentration used may favor the formation of less active or inactive aggregates.Review and strictly follow the solubilization protocol. The monomeric form, active against fungi, is favored at lower concentrations. Consider the final concentration in your assay.
Instability in Culture Media Activity loss is observed in experiments with long incubation times (>3 days). This compound is known to be unstable in some complex culture media over time.For slow-growing organisms, consider replenishing the medium with fresh this compound during the incubation period or use a more rapid susceptibility testing method.
Problem 2: Solution Precipitates Upon Dilution in Aqueous Media
Possible Cause How to Identify Recommended Solution
Low Aqueous Solubility A visible precipitate forms immediately after diluting the DMSO stock solution into buffer or culture medium.Increase the rate of mixing during dilution. Decrease the final concentration if possible. Ensure the final DMSO concentration in the medium is not too low to maintain solubility, but also not high enough to be toxic to cells. A final DMSO:PBS ratio of 1:1 has a solubility of about 0.5 mg/mL.
Aggregation The solution appears cloudy or opalescent rather than having distinct solid particles. This is common at higher concentrations in neutral aqueous solutions.This may be an unavoidable property at the desired concentration. If the activity is retained, proceed with the experiment while ensuring the solution is well-mixed before each use. For some applications, a formulation containing a solubilizer like deoxycholate may be necessary.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference(s)
DMSO (Dimethyl sulfoxide)30 - 40 mg/mL
DMF (Dimethylformamide)2 - 4 mg/mL
DMF + 1 M HCl (3:1)60 - 80 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
WaterInsoluble / ~0.1 mg/mL (at pH 2 or 11)
MethanolSlightly soluble
Ethanol, Ether, BenzeneInsoluble
Table 2: Stability of this compound Under Common Experimental Conditions
ConditionStabilityReference(s)
pH (in solution) Stable between pH 4 and 10.
Degrades below pH 4 (acid-catalyzed).
Degrades above pH 9 (base-catalyzed hydrolysis).
Temperature Solid Powder: ≥ 4 years at -20°C.
Stock Solution (-20°C): Up to 6 months.
In Culture (37°C): Stable for approximately 3 days.
Warm Storage (e.g., 40°C): Degrades within 2 days.
Light Exposure Rapidly degrades when exposed to light (photo-oxidation).
No appreciable loss in 5% dextrose if exposed to fluorescent light for up to 24h at 25°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a sterile, usable stock solution of this compound and dilute it for use in experiments.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous, sterile DMSO

  • Sterile, single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes

  • Sterile serological pipettes or micropipettes

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, RPMI-1640)

  • Sterile syringe filter (0.22 µm, Teflon/PTFE recommended)

Procedure:

  • Pre-warming Solvent: Warm the sterile DMSO to room temperature to ensure it is fully liquid.

  • Weighing this compound: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. Perform this step quickly to minimize exposure to light and humidity.

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 2-10 mg/mL). Vortex vigorously until the solid is completely dissolved. The solution should be clear and yellow.

  • Sterilization (Optional but Recommended): To sterilize the stock solution, filter it through a 0.22 µm Teflon membrane filter into a sterile, light-protected container. Avoid autoclaving or gamma irradiation, as these will destroy the compound.

  • Aliquoting and Storage: Immediately aliquot the sterile stock solution into single-use, light-protected tubes. Store the aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Preparing Working Solution: Thaw a single aliquot of the stock solution at room temperature, protected from light. Dilute the stock solution to the final desired concentration in the pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid dispersion and minimize precipitation. Use the working solution immediately, preferably within the same day.

Protocol 2: General Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate. This protocol is a generalized summary based on CLSI M27 methodology.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Appropriate fungal culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound working solution

  • Spectrophotometer or plate reader (optional, for inoculum standardization)

  • 35°C incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution Series: In the 96-well plate, prepare a two-fold serial dilution of the this compound working solution.

    • Add 100 µL of sterile medium to wells 2 through 12.

    • Add 200 µL of the starting this compound working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.

  • Determining the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth. The growth control well (well 11) should show distinct turbidity.

Visualizations

Diagrams of Pathways and Workflows

DegradationPathways cluster_factors Degradation Factors cluster_pathways Degradation Pathways AmphotericinA This compound (Active Compound) PhotoOx Photo-oxidation AmphotericinA->PhotoOx Oxidation Autoxidation AmphotericinA->Oxidation Hydrolysis Lactone Hydrolysis AmphotericinA->Hydrolysis Light Light (UV) Light->PhotoOx Temp High Temperature (>37°C) Temp->PhotoOx Temp->Oxidation Temp->Hydrolysis pH Extreme pH (<4 or >9) pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Degraded Inactive Degradation Products PhotoOx->Degraded Oxidation->Degraded Hydrolysis->Degraded ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_crit Powder 1. Weigh Powder Dissolve 2. Dissolve in DMSO Powder->Dissolve Filter 3. Sterile Filter (0.22 µm) Dissolve->Filter Crit1 Protect from Light Dissolve->Crit1 Aliquot 4. Aliquot & Store at -20°C Filter->Aliquot Thaw 5. Thaw Aliquot Aliquot->Thaw Crit2 Avoid Freeze-Thaw Aliquot->Crit2 Dilute 6. Dilute in Aqueous Medium Thaw->Dilute Use 7. Use Immediately in Assay Dilute->Use Crit3 Vortex During Dilution Dilute->Crit3 Troubleshooting Start Problem: Loss of Antifungal Activity Q1 Is the solution cloudy or precipitated? Start->Q1 Q2 Was the solution protected from light? Q1->Q2 No Cause1 Cause: Aggregation/ Precipitation Q1->Cause1 Yes Q3 How old is the working solution? Q2->Q3 Yes Cause2 Cause: Photo-degradation Q2->Cause2 No Cause3 Cause: General Degradation (Oxidation/Hydrolysis) Q3->Cause3 > 1 day Solution Action: Prepare fresh solution following protocol strictly Q3->Solution < 1 day (Other cause likely) Cause1->Solution Cause2->Solution Cause3->Solution

References

"how to avoid off-target effects of Amphotericin A in research"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amphotericin B (AmB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the common off-target effects of Amphotericin B in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful and accurate application of this potent antifungal agent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of Amphotericin B that I should be aware of in my research?

A1: The most significant off-target effect of conventional Amphotericin B (AmB-deoxycholate) is dose-dependent nephrotoxicity (kidney damage).[1][2][3] This is due to AmB binding to cholesterol in mammalian renal cell membranes, leading to pore formation, ion leakage, and eventual cell death.[4][5] Other common off-target effects include infusion-related reactions (fever, chills), electrolyte imbalances (hypokalemia, hypomagnesemia), and hemolytic anemia.

Q2: How do lipid formulations of Amphotericin B reduce its toxicity?

A2: Lipid formulations, such as liposomal AmB (L-AmB), AmB lipid complex (ABLC), and AmB colloidal dispersion (ABCD), are designed to reduce toxicity by altering the drug's distribution. These formulations act as a carrier, limiting the amount of free AmB that can interact with mammalian cell membranes. The lipid carriers have a higher affinity for the fungal cell wall, where the drug is then released, concentrating its effect on the target organism while minimizing exposure to host tissues.

Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for the same fungal strain. What could be the cause?

A3: High variability in MICs can arise from several factors. Inconsistencies in the preparation of the fungal inoculum, the specific composition and pH of the culture medium, and variations in incubation time and temperature can all contribute to this issue. It is crucial to adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility.

Q4: My positive control strain, which should be susceptible to Amphotericin B, is showing resistance. What should I do?

A4: Apparent resistance in a susceptible control strain can be due to a few reasons. The AmB stock solution may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). It is also possible that the control strain has been contaminated or has mutated. Verifying the purity and viability of the control strain and preparing a fresh Amphotericin B stock solution are critical first steps in troubleshooting this issue.

Q5: Can I use Amphotericin B in combination with other antifungal agents to reduce toxicity?

A5: Yes, combination therapy is a strategy being explored to reduce the required dose of AmB and thereby its toxicity. Combining AmB with agents like azoles or echinocandins may allow for synergistic or additive effects against fungal pathogens, potentially leading to better outcomes with lower doses of AmB. However, the effectiveness of such combinations can be species-specific and should be empirically tested.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background cytotoxicity in uninfected control cells 1. AmB concentration is too high for the cell line being used.2. The cell line is particularly sensitive to AmB.3. Incorrect formulation of AmB was used (e.g., conventional vs. liposomal).1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Consider using a more resistant cell line if appropriate for the experimental goals.3. Ensure the correct AmB formulation is being used and that it is properly reconstituted.
Inconsistent results in animal studies (e.g., variable nephrotoxicity) 1. Dehydration of the animals.2. Inconsistent administration of AmB (e.g., rate of infusion).3. Variability in animal health status.1. Ensure adequate hydration of the animals. Pretreating with normal saline can attenuate nephrotoxicity.2. Standardize the administration protocol, including the infusion rate.3. Use healthy animals of a consistent age and weight.
Precipitation of AmB in solution 1. Use of saline or other electrolyte-containing solutions for reconstitution or dilution.2. Improper storage of stock solutions.1. Reconstitute and dilute AmB only with 5% Dextrose in Water (D5W). AmB is incompatible with saline.2. Store stock solutions protected from light and at the recommended temperature.

Comparative Data on Amphotericin B Formulations

The following tables summarize quantitative data on the toxicity of different Amphotericin B formulations.

Table 1: In Vivo Acute Toxicity (LD50) in Mice

FormulationLD50 (mg/kg)Reference(s)
Amphotericin B deoxycholate (Conventional)~2.3
Liposomal Amphotericin B (AmBisome®)>175
Amphotericin B Lipid Complex (Abelcet®)>40
Anfogen (Liposomal Amphotericin B)10

Table 2: In Vitro Cytotoxicity of Amphotericin B Formulations

FormulationCell LineAssayKey FindingReference(s)
Amphotericin B deoxycholateMouse Fibroblasts & OsteoblastsMTTCytotoxic at ≥ 500 µg/mL after 5 hours
Liposomal Amphotericin B (AmBisome®)Mouse Fibroblasts & OsteoblastsMTTViable up to 1000 µg/mL after 5 hours
Amphotericin B deoxycholate (Fungizone™)Human Monocytic (THP1) cellsMTS/LDHCytotoxic at 500 µg/L
Liposomal Amphotericin B (AmBisome®)Human Monocytic (THP1) cellsMTS/LDHCytotoxic at 500 µg/L
iCo-009 & iCo-010 (Novel lipid formulations)Human Monocytic (THP1) cellsMTS/LDHNot cytotoxic at 500 µg/L

Table 3: In Vitro Hemolysis

FormulationAssayKey FindingReference(s)
Amphotericin B deoxycholatePotassium Release from RBCsK50 = 0.4 µg/ml
Liposomal Amphotericin B (AmBisome®)Potassium Release from RBCsK50 = 20 µg/ml
Anfogen (Liposomal Amphotericin B)Potassium Release from RBCsK50 = 0.9 µg/ml

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies evaluating the cytotoxicity of AmB formulations on mammalian cell lines.

Objective: To determine the viability of cells after exposure to different concentrations of Amphotericin B formulations.

Materials:

  • Mammalian cell line (e.g., mouse fibroblasts, human kidney cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Amphotericin B formulations (e.g., conventional and liposomal)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the Amphotericin B formulations in complete cell culture medium. Concentrations can range from 0 to 1000 µg/mL.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of AmB formulations. Include a "no drug" control.

  • Incubate the plate for the desired exposure time (e.g., 5 hours or 24 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the "no drug" control.

In Vitro Hemolysis Assay

This protocol is a general guide for assessing the hemolytic activity of Amphotericin B formulations.

Objective: To quantify the lysis of red blood cells (RBCs) caused by different Amphotericin B formulations.

Materials:

  • Fresh red blood cells (e.g., bovine or human)

  • Phosphate-buffered saline (PBS)

  • Amphotericin B formulations

  • Triton X-100 (for positive control)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Wash the RBCs three times with PBS by centrifugation and resuspend to a 2% (v/v) solution in PBS.

  • Prepare different concentrations of AmB formulations in PBS.

  • In microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the AmB solutions.

  • For the negative control, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS.

  • For the positive control (100% hemolysis), mix 0.5 mL of the RBC suspension with 0.5 mL of 1% Triton X-100.

  • Incubate the tubes at 37°C for 1 hour.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Carefully collect the supernatant and measure the absorbance of released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Model for Amphotericin B-Induced Nephrotoxicity in Mice

This protocol provides a framework for assessing AmB-induced kidney injury in a mouse model.

Objective: To evaluate and compare the nephrotoxic effects of different Amphotericin B formulations in mice.

Materials:

  • Mice (e.g., ICR or C57BL/6)

  • Amphotericin B formulations

  • 5% Dextrose in Water (D5W) for injection

  • Metabolic cages for urine collection

  • Equipment for blood collection and analysis (serum creatinine, BUN)

  • Histology equipment and reagents (formalin, paraffin, H&E stain)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into groups (e.g., control, conventional AmB, liposomal AmB).

  • The control group receives intravenous (IV) injections of D5W.

  • The treatment groups receive IV injections of the AmB formulations. Doses can range from 1 to 5 mg/kg for conventional AmB and higher for lipid formulations, administered daily or on alternate days for a specified period (e.g., 7 days).

  • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in activity).

  • House mice in metabolic cages for 24-hour urine collection to measure urine volume and biomarkers of kidney injury (e.g., urinary lactate dehydrogenase).

  • At the end of the study period, collect blood via cardiac puncture for analysis of serum creatinine and blood urea nitrogen (BUN) levels.

  • Euthanize the mice and harvest the kidneys.

  • Fix one kidney in 10% neutral buffered formalin for histopathological examination. Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for tubular necrosis and other signs of renal damage.

Visualizations

Mechanism of Amphotericin B Toxicity and the Protective Effect of Liposomes

G cluster_0 Conventional Amphotericin B (AmB-D) cluster_1 Liposomal Amphotericin B (L-AmB) AmBD AmB-Deoxycholate (Aggregated) Cholesterol Cholesterol (Mammalian Cell Membrane) AmBD->Cholesterol Binds to LAmB Liposomal AmB (Encapsulated) Pore Pore Formation Cholesterol->Pore Leakage Ion Leakage (K+, Mg++) Pore->Leakage Toxicity Cellular Toxicity (e.g., Nephrotoxicity) Leakage->Toxicity FungalCell Fungal Cell Wall LAmB->FungalCell Targets ReducedBinding Reduced Binding to Mammalian Cholesterol LAmB->ReducedBinding Ergosterol Ergosterol (Fungal Cell Membrane) FungalCell->Ergosterol Releases AmB near ReducedToxicity Reduced Toxicity ReducedBinding->ReducedToxicity

Caption: Mechanism of conventional vs. liposomal Amphotericin B toxicity.

Experimental Workflow for Comparing Amphotericin B Formulations

G start Select AmB Formulations (e.g., Conventional, Liposomal) invitro In Vitro Toxicity Assays start->invitro invivo In Vivo Toxicity Study (Animal Model) start->invivo hemolysis Hemolysis Assay invitro->hemolysis cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) invitro->cytotoxicity dosing IV Administration to Mice invivo->dosing data Data Analysis & Comparison hemolysis->data cytotoxicity->data monitoring Clinical Monitoring (Weight, Behavior) dosing->monitoring biochem Biochemical Analysis (BUN, Creatinine) monitoring->biochem histology Histopathology of Kidneys biochem->histology histology->data conclusion Conclusion on Toxicity Profile data->conclusion

Caption: Workflow for comparative toxicity assessment of AmB formulations.

Decision Pathway for Mitigating AmB Off-Target Effects

G start High Off-Target Effects Observed with AmB-D? use_lipid Switch to a Lipid Formulation (e.g., L-AmB) start->use_lipid Yes optimize_d Optimize AmB-D Protocol start->optimize_d If Lipid Formulation is Not an Option continue_exp Proceed with Experiment start->continue_exp No re_evaluate Re-evaluate Toxicity use_lipid->re_evaluate hydration Ensure Adequate Hydration (Saline Pre-treatment in vivo) optimize_d->hydration dose_response Perform Dose-Response to Find Lowest Effective Dose optimize_d->dose_response combination Consider Combination Therapy to Reduce AmB-D Dose optimize_d->combination hydration->re_evaluate dose_response->re_evaluate combination->re_evaluate re_evaluate->use_lipid Toxicity Persists re_evaluate->continue_exp Toxicity Mitigated

Caption: Decision tree for addressing AmB-related off-target effects.

References

Technical Support Center: Amphotericin A/B Interference with Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of Amphotericin A (commonly referred to as Amphotericin B in cell culture and clinical use) with various experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Cytotoxicity and Viability Assays

Question: My cell viability/cytotoxicity assay (e.g., MTT, XTT, LDH) is giving unexpected results after treating cells with a compound in the presence of Amphotericin B. Could the antifungal be interfering?

Answer: Yes, Amphotericin B is well-documented to be cytotoxic to mammalian cells, which can directly interfere with viability and cytotoxicity assays. Its primary mechanism of action involves binding to sterols in cell membranes, forming pores that lead to leakage of intracellular contents and cell death.[1][2] This inherent cytotoxicity can mask the true effect of your test compound.

Troubleshooting Guide:

  • Problem: Increased cell death or reduced viability in vehicle controls containing Amphotericin B.

  • Cause: Direct cytotoxicity of Amphotericin B.

  • Solution:

    • Determine the Cytotoxicity Threshold: Perform a dose-response experiment with Amphotericin B alone on your specific cell line to determine the maximum concentration that does not significantly affect cell viability under your experimental conditions.

    • Include Proper Controls:

      • Vehicle Control: Medium with the same concentration of Amphotericin B and the solvent used for your test compound.

      • No-Amphotericin B Control: Cells treated with your test compound in a medium without Amphotericin B to understand the compound's effect in isolation. This may require performing experiments in a sterile environment to prevent contamination.

    • Use an Alternative Antifungal: If possible, consider using a less cytotoxic antifungal agent, especially for sensitive cell lines or long-term experiments. However, any new antifungal should also be tested for potential assay interference.

Quantitative Data on Amphotericin B Cytotoxicity:

Cell LineAssay TypeAmphotericin B ConcentrationObserved EffectReference
Mouse OsteoblastsMTT100 - 1000 µg/mLWidespread cell death[3]
Mouse Osteoblasts and FibroblastsalamarBlue®5 - 10 µg/mLSublethal cytotoxicity, abnormal morphology, and decreased proliferation[3]
Human Monocytic Cells (THP1)MTS & LDH500 µg/LCytotoxicity observed with Fungizone™ and Ambisome™ formulations[4]
Human Kidney Cells (293T)MTS & LDHUp to 10,000 µg/LNo significant cytotoxicity observed with various Amphotericin B formulations

Experimental Protocol: Determining Amphotericin B Cytotoxicity using MTT Assay

  • Cell Seeding: Plate your mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Amphotericin B in your cell culture medium. Remove the old medium from the cells and add the Amphotericin B dilutions. Include wells with medium only (blank) and cells with medium but no Amphotericin B (untreated control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control.

MTT_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Add Amphotericin B dilutions A->B C Incubate for experimental duration B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Analyze data G->H

MTT Assay Experimental Workflow

Section 2: Reporter Gene Assays (Luciferase, SEAP)

Question: I am using a luciferase or SEAP reporter assay to study a signaling pathway, and my results are inconsistent when Amphotericin B is present in the culture medium. What could be the cause?

Answer: Amphotericin B can interfere with reporter gene assays through several mechanisms, both direct and indirect. While there is no definitive evidence of direct enzymatic inhibition of luciferase or SEAP by Amphotericin B, indirect effects are highly probable.

Troubleshooting Guide:

  • Problem: Altered reporter gene activity (increase or decrease) in the presence of Amphotericin B.

  • Potential Causes & Solutions:

    • Cytotoxicity: As with viability assays, Amphotericin B-induced cell death will lead to a decrease in the overall reporter signal.

      • Solution: Determine the non-toxic concentration of Amphotericin B for your cell line and use it in your experiments. Always include a viability assay in parallel with your reporter assay to normalize the reporter activity to the number of viable cells.

    • Cellular Stress and Signaling Pathway Activation: Amphotericin B can induce cellular stress, including the production of reactive oxygen species (ROS), and activate inflammatory signaling pathways such as the NF-κB pathway via Toll-like receptor 2 (TLR2). If your promoter of interest is sensitive to these pathways, you may observe off-target activation or repression.

      • Solution:

        • Use a control reporter vector with a minimal promoter to assess the non-specific effects of Amphotericin B on gene expression.

        • If you suspect NF-κB activation, you can use a specific inhibitor of this pathway to see if it reverses the effect of Amphotericin B.

    • Direct Enzyme Interference (Hypothetical): Although not proven for Amphotericin B, some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false negatives or positives, respectively.

      • Solution: To test for direct interference, you can perform a cell-free assay. Add Amphotericin B directly to a solution containing the purified reporter enzyme (luciferase or SEAP) and its substrate and measure the activity.

Experimental Protocol: Cell-Free Luciferase Interference Assay

  • Reagent Preparation: Prepare a buffer solution containing purified luciferase enzyme and its substrate (luciferin).

  • Treatment: Add different concentrations of Amphotericin B to the enzyme-substrate mixture. Include a control with no Amphotericin B.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Analysis: Compare the luminescence in the presence and absence of Amphotericin B. A significant change indicates direct interference.

Reporter_Assay_Troubleshooting Troubleshooting Amphotericin B in Reporter Assays Start Unexpected Reporter Activity Q1 Is cell viability affected? Start->Q1 A1_Yes Normalize reporter signal to cell viability Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Does Amphotericin B affect a minimal promoter control? A1_No->Q2 A2_Yes Indicates non-specific effects on transcription/translation Q2->A2_Yes Yes A2_No Proceed to next step Q2->A2_No No Q3 Does Amphotericin B affect purified enzyme activity (cell-free assay)? A2_No->Q3 A3_Yes Direct enzyme interference Q3->A3_Yes Yes A3_No Interference is likely due to off-target cellular effects Q3->A3_No No

Reporter Assay Troubleshooting Logic

Section 3: Immunoassays (ELISA, Western Blot)

Question: I am observing high background or inconsistent results in my ELISA/Western blot when using samples from cells cultured with Amphotericin B. Could it be the cause?

Answer: While there is less direct evidence of Amphotericin B interference in immunoassays compared to cell-based assays, there are several potential mechanisms through which it could affect your results.

Troubleshooting Guide:

  • Problem: High background, false positives, or false negatives in ELISA or Western blot.

  • Potential Causes & Solutions:

    • Non-Specific Binding: Amphotericin B is an amphipathic molecule and could potentially interact with the plastic of ELISA plates or the membranes used for Western blotting, leading to non-specific binding of antibodies or other proteins.

      • Solution:

        • Ensure adequate blocking of the plate/membrane. You may need to optimize the blocking buffer (e.g., trying different concentrations of BSA or non-fat milk, or using commercial blocking buffers).

        • Include appropriate wash steps with a detergent like Tween-20 to reduce non-specific interactions.

    • Interference with HRP-based Detection: If you are using a horseradish peroxidase (HRP)-conjugated secondary antibody, it is theoretically possible for compounds to interfere with the enzymatic reaction.

      • Solution: To test for this, you can run a simple control experiment. In a cell-free system, mix the HRP substrate with HRP enzyme in the presence and absence of Amphotericin B and observe if there is a change in the signal.

    • Cellular Effects: As mentioned previously, Amphotericin B can induce the expression of various proteins, including cytokines and cell adhesion molecules. This could lead to unexpected bands on a Western blot or altered levels of secreted proteins in an ELISA, which may not be a direct interference but rather a biological effect of the antifungal.

      • Solution: Be aware of the potential for Amphotericin B to modulate protein expression. If you are quantifying a specific protein, it is crucial to have a control group of cells treated with Amphotericin B alone to assess its effect on the expression of your target protein.

Experimental Protocol: ELISA Workflow

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add your samples (and standards) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Detection Antibody: Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Enzyme-Conjugated Secondary Antibody: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Stop Solution: Add a stop solution to halt the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

ELISA_Workflow General ELISA Workflow A Coat plate with capture antibody B Wash A->B C Block non-specific sites B->C D Add samples and standards C->D E Wash D->E F Add detection antibody E->F G Wash F->G H Add enzyme-conjugated secondary antibody G->H I Wash H->I J Add substrate I->J K Add stop solution J->K L Read absorbance K->L

General ELISA Experimental Workflow

Section 4: Oxidative Stress Assays

Question: I am measuring reactive oxygen species (ROS) production, and I see an increase in ROS levels in my control cells treated with Amphotericin B. Is this expected?

Answer: Yes, Amphotericin B is known to induce oxidative stress and the production of ROS in both fungal and mammalian cells. This is a critical consideration if your experimental endpoint is related to oxidative stress.

Troubleshooting Guide:

  • Problem: Increased ROS levels in control groups containing Amphotericin B.

  • Cause: Direct induction of ROS by Amphotericin B.

  • Solution:

    • Acknowledge and Quantify the Baseline Effect: It is essential to include a control group with cells treated only with the same concentration of Amphotericin B used in your experiment. This will establish the baseline level of ROS production induced by the antifungal itself.

    • Subtract the Baseline: The effect of your test compound on ROS production should be calculated relative to the Amphotericin B-treated control, not the untreated control.

    • Consider Alternative Antifungals: If the ROS-inducing effect of Amphotericin B is confounding your results, you may need to find an alternative antifungal that does not induce oxidative stress. This would require validation experiments to confirm the absence of this effect.

Signaling_Pathway Amphotericin B Signaling Interference AmphB Amphotericin B TLR2 TLR2 AmphB->TLR2 ROS ROS Production AmphB->ROS Viability Viability Assay AmphB->Viability Direct cytotoxicity NFkB NF-κB Activation TLR2->NFkB Reporter Reporter Gene Assay NFkB->Reporter Off-target effect ROS->Reporter Off-target effect

Potential Signaling Interference by Amphotericin B

Disclaimer: This guide is intended for research purposes only and provides general recommendations. Specific experimental conditions may require further optimization. Always consult the relevant literature and manufacturer's protocols for your specific assays and reagents.

References

Technical Support Center: Managing Poor Solubility of Amphotericin B in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Amphotericin B (AmB).

Frequently Asked Questions (FAQs)

1. Why is Amphotericin B so poorly soluble in aqueous buffers at neutral pH?

Amphotericin B is an amphoteric molecule, meaning it has both acidic (a carboxyl group) and basic (an amino group) functional groups.[1] It is also amphipathic, possessing a rigid, hydrophobic polyene chain and a more flexible, hydrophilic polyhydroxyl chain. Its insolubility in water at physiological pH (around 7) is due to its propensity to self-aggregate, driven by the hydrophobic interactions of the polyene chains.[2][3] At extreme pH values, either the carboxyl group (at alkaline pH) or the amino group (at acidic pH) becomes ionized, increasing the molecule's overall charge and improving its solubility in water.[4][5]

2. What is the difference between monomeric and aggregated Amphotericin B?

In aqueous solutions, Amphotericin B can exist in different states of aggregation:

  • Monomeric AmB: The single-molecule form, which is more prevalent in organic solvents like DMSO or at very low concentrations in aqueous media. This form is considered the most active against fungal cells.

  • Water-soluble oligomers/self-associated form: Small, soluble aggregates of AmB molecules. This form is believed to be responsible for the toxic effects on mammalian cells.

  • Non-water-soluble aggregates: Large, insoluble particles that precipitate out of solution.

The aggregation state is influenced by factors such as concentration, solvent, and pH.

3. What are the common solvents for preparing Amphotericin B stock solutions?

Due to its poor aqueous solubility, Amphotericin B is typically first dissolved in an organic solvent to create a concentrated stock solution. Common choices include:

  • Dimethyl sulfoxide (DMSO): AmB is highly soluble in DMSO (30-40 mg/mL). This is a common choice for in vitro experiments.

  • Dimethylformamide (DMF): AmB is also soluble in DMF (2-4 mg/mL).

When preparing stock solutions, it is recommended to purge the solvent with an inert gas to minimize oxidation.

4. Can I dissolve Amphotericin B directly in water?

Directly dissolving Amphotericin B powder in water at neutral pH is generally unsuccessful. However, solubility can be achieved under specific conditions:

  • Acidic water (pH 2): Approximately 0.1 mg/mL.

  • Basic water (pH 11): Approximately 0.1 mg/mL.

It's important to note that these extreme pH conditions may not be suitable for all experimental systems and can affect the stability of the drug.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting a DMSO stock solution of Amphotericin B into an aqueous buffer.

Cause: This is a common issue known as "salting out" or aggregation upon dilution. When the DMSO stock is introduced into the aqueous buffer, the AmB molecules, which are poorly soluble in water, rapidly aggregate and precipitate.

Solutions:

  • Method 1: Rapid Dilution and Mixing:

    • Vortex or stir the aqueous buffer vigorously while quickly adding the AmB/DMSO stock solution. This rapid dispersion can sometimes prevent the immediate formation of large aggregates.

    • Visually inspect for any signs of precipitation (cloudiness or visible particles).

  • Method 2: pH Modification of the Aqueous Buffer:

    • Adjust the pH of the destination buffer to be either acidic (pH < 4) or basic (pH > 9) before adding the AmB stock.

    • After dilution, the pH can be carefully readjusted to the desired experimental pH, although this may still risk precipitation.

  • Method 3: Use of Solubilizing Agents:

    • Incorporate a solubilizing agent into the aqueous buffer. The conventional formulation of AmB, Fungizone®, uses sodium deoxycholate to form a micellar dispersion. Other options include cyclodextrins or non-ionic surfactants, though these may interfere with some biological assays.

Issue 2: The reconstituted lyophilized Amphotericin B (e.g., for IV administration) forms a precipitate.

Cause: Improper reconstitution technique is a frequent cause of precipitation. Lyophilized AmB formulations, especially those for clinical use, are carefully designed for reconstitution with specific diluents.

Solutions:

  • For conventional Amphotericin B (with sodium deoxycholate):

    • Use the correct diluent: Reconstitute only with Sterile Water for Injection (without any preservatives). Do not use saline solutions , as electrolytes can cause the drug to precipitate.

    • Follow the manufacturer's instructions for dilution: After reconstitution, the resulting concentrate should be further diluted with a 5% dextrose solution with a pH above 4.2.

    • Check for visible particles: Do not use if any precipitation or foreign matter is visible.

  • For liposomal Amphotericin B (e.g., AmBisome®):

    • Reconstitute with Sterile Water for Injection: Add the specified volume of sterile water to the vial.

    • Shake vigorously: Immediately after adding water, shake the vial vigorously for at least 30 seconds to ensure complete dispersion of the liposomes. The resulting solution should be a translucent, yellow dispersion.

    • Dilute with Dextrose Solution: Further dilute the reconstituted concentrate only with dextrose solutions (5%, 10%, or 20%). Do not use saline or mix with other drugs or electrolytes.

Issue 3: Loss of antifungal activity or increased cytotoxicity in cell culture experiments.

Cause: The aggregation state and stability of Amphotericin B in culture media can significantly impact its efficacy and toxicity. AmB can be unstable in some culture media, and its aggregation state influences its interaction with fungal and mammalian cells. Aggregated forms are associated with higher toxicity to mammalian cells.

Solutions:

  • Minimize DMSO concentration: When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use freshly prepared solutions: Due to its instability in aqueous media, it is best to prepare AmB dilutions immediately before use. Aqueous solutions of AmB should not be stored for more than a day.

  • Consider lipid formulations: For sensitive cell lines or long-term experiments, using a liposomal formulation of AmB can reduce cytotoxicity while maintaining antifungal activity.

  • Empirically determine optimal concentration: The effective and non-toxic concentration of AmB can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application (typically in the range of 0.25 to 2.5 µg/mL). High concentrations (5-10 µg/mL) can cause sublethal toxicity, while concentrations of 100 µg/mL and above can be lethal to osteoblasts and fibroblasts.

Data Summaries

Table 1: Solubility of Amphotericin B in Various Solvents

SolventApproximate SolubilityReference(s)
Water (pH 6-7)Insoluble
Water (pH 2)~0.1 mg/mL
Water (pH 11)~0.1 mg/mL
Dimethyl sulfoxide (DMSO)30 - 40 mg/mL
Dimethylformamide (DMF)2 - 4 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Table 2: Comparison of Commercial Amphotericin B Formulations

Formulation TypeTrade Name(s)Key FeaturesAdvantagesDisadvantages
Micellar DispersionFungizone®AmB complexed with sodium deoxycholateFirst approved formulation, effectiveHigh incidence of nephrotoxicity and infusion-related reactions
LiposomalAmBisome®AmB encapsulated within a unilamellar liposomeSignificantly reduced nephrotoxicity, targeted deliveryHigh cost
Lipid ComplexAbelcet®AmB complexed with two phospholipidsReduced nephrotoxicity compared to conventional AmB
Colloidal DispersionAmphocil®/Amphotec®AmB complexed with cholesteryl sulfateReduced nephrotoxicity compared to conventional AmB

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Amphotericin B Stock Solution in DMSO

Materials:

  • Amphotericin B powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of Amphotericin B powder in a suitable container. Note: Amphotericin B is light-sensitive; minimize exposure to light throughout the procedure.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to 10 mg of AmB powder, add 1 mL of DMSO.

  • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. The solution should be a clear, yellow-to-orange color.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution in DMSO is stable for approximately 6 months when stored properly.

Protocol 2: Reconstitution of Lyophilized Amphotericin B (Conventional Formulation) for In Vitro Use

Materials:

  • Vial of lyophilized Amphotericin B for Injection (50 mg)

  • Sterile Water for Injection, USP

  • 5% Dextrose Injection, USP

  • Sterile syringes and needles (≥20 gauge)

Procedure:

  • Using a sterile syringe, rapidly inject 10 mL of Sterile Water for Injection into the 50 mg vial of Amphotericin B.

  • Immediately shake the vial until the solution becomes clear. The resulting concentrate will have a concentration of 5 mg/mL.

  • This concentrate can be stored at 2-8°C for up to one week or at room temperature for 24 hours, protected from light.

  • For experimental use, this 5 mg/mL concentrate must be further diluted. A common final concentration for cell culture is 2.5 µg/mL.

  • To prepare a working solution, dilute the concentrate with 5% Dextrose Injection to a final concentration of 0.1 mg/mL (100 µg/mL). Do not use saline.

  • This diluted solution can then be added to your cell culture medium to achieve the desired final concentration. For example, add 25 µL of the 100 µg/mL solution to 1 mL of culture medium for a final concentration of 2.5 µg/mL.

  • Use the final diluted solution promptly.

Visual Guides

Workflow_for_AmB_Solubilization cluster_start Start cluster_dissolution Step 1: Initial Dissolution cluster_dilution Step 2: Dilution into Aqueous Buffer cluster_outcome Outcome AmB_powder Amphotericin B Powder DMSO Dissolve in 100% DMSO AmB_powder->DMSO High Solubility Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) DMSO->Aqueous_Buffer Dilute Stock Soluble_Solution Soluble Monomeric/ Oligomeric AmB Aqueous_Buffer->Soluble_Solution Successful Solubilization Precipitate Precipitation/ Aggregation Aqueous_Buffer->Precipitate Poor Solubility Leads to

Caption: Workflow for dissolving Amphotericin B powder for experimental use.

Troubleshooting_AmB_Precipitation cluster_solutions Troubleshooting Solutions Start Issue: Precipitation upon diluting AmB/DMSO stock in aqueous buffer Sol1 Method 1: Rapid Dilution (Vortex during addition) Start->Sol1 Sol2 Method 2: pH Adjustment (Buffer to pH <4 or >9) Start->Sol2 Sol3 Method 3: Use Solubilizing Agents (Deoxycholate, Cyclodextrin) Start->Sol3 Outcome Desired Outcome: Clear, Soluble AmB Solution Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Troubleshooting logic for Amphotericin B precipitation issues.

References

Technical Support Center: Minimizing Amphrotericin B Nephrotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Amphotericin B (AmB)-induced nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the common animal models used to study Amphotericin B nephrotoxicity?

A1: The most frequently used animal models are rats (Sprague-Dawley, Wistar), mice (C57BL/6, ICR), and rabbits.[1][2] Dogs have also been used in some studies.[3] The choice of model often depends on the specific research question, cost, and the endpoints being measured.

Q2: What are the typical dosages and administration routes of Amphotericin B to induce nephrotoxicity in these models?

A2: Dosages and routes vary between species. For instance, in mice, a single intravenous (IV) dose of 2 to 4 mg/kg can induce nephrotoxicity.[4] In rabbits, a single 4 mg/kg IV infusion has been shown to cause significant kidney injury.[5] For rats, repeated intraperitoneal (IP) injections are often used. It is crucial to consult specific literature for the intended model and experimental design.

Q3: What are the key markers to assess Amphotericin B-induced nephrotoxicity?

A3: Key markers include:

  • Blood Chemistry: Increased blood urea nitrogen (BUN) and serum creatinine (SCr) are primary indicators of reduced glomerular filtration.

  • Urine Analysis: Increased urine volume (polyuria), and urinary enzymes like lactate dehydrogenase (LDH) can indicate tubular damage. A decrease in creatinine clearance (Ccr) and renal water reabsorption are also important.

  • Histopathology: Examination of kidney tissue for signs of tubular necrosis, cast formation, and cellular infiltration provides direct evidence of renal damage.

Q4: What are the main strategies to minimize Amphotericin B nephrotoxicity in animal models?

A4: The primary strategies include:

  • Lipid-Based Formulations: Liposomal AmB (L-AmB) and AmB lipid complex (ABLC) are significantly less nephrotoxic than the conventional deoxycholate formulation (AmB-d).

  • Saline Hydration (Salt Loading): Administration of 0.9% normal saline before AmB infusion can significantly attenuate nephrotoxicity.

  • Dose and Infusion Rate Adjustment: Using the lowest effective dose and a slower infusion rate may help reduce kidney injury.

Troubleshooting Guides

Problem 1: Higher than expected mortality in the AmB-treated group.

Possible Cause Suggested Solution
Dehydration: AmB can induce polyuria, leading to severe dehydration.Ensure animals have free access to water. Consider providing supplemental hydration (e.g., subcutaneous saline) if severe polyuria is observed.
Dose Miscalculation or Overdose: Double-check all dose calculations and the concentration of the AmB solution. Ensure accurate body weight measurements for each animal.
Rapid Infusion Rate: Administer AmB as a slow intravenous infusion over a defined period (e.g., 30-60 minutes) rather than a rapid bolus.
Animal Strain Susceptibility: Different strains of mice or rats may have varying sensitivities to AmB. Review literature for data on the specific strain being used or consider a pilot study with a lower dose range.

Problem 2: Inconsistent or highly variable nephrotoxicity markers within the same experimental group.

Possible Cause Suggested Solution
Inconsistent Drug Administration: Ensure consistent administration technique (e.g., IV injection site, infusion rate). For IP injections, ensure the injection is truly intraperitoneal and not into an organ or subcutaneous space.
Variable Hydration Status: House animals in a controlled environment with consistent temperature and humidity. Ensure all animals have ad libitum access to water to minimize variations in hydration.
Underlying Health Issues in Animals: Use healthy, pathogen-free animals from a reputable supplier. Acclimatize animals to the facility for at least one week before starting the experiment.
Timing of Sample Collection: Collect blood and urine samples at a consistent time point relative to the last AmB dose for all animals.

Problem 3: No significant signs of nephrotoxicity are observed at the expected dose.

Possible Cause Suggested Solution
Incorrect AmB Formulation or Preparation: Verify that the correct formulation (conventional deoxycholate for inducing nephrotoxicity) was used. Ensure proper reconstitution and dilution of the drug according to the manufacturer's instructions or established protocols.
Animal Strain Resistance: Some animal strains may be more resistant to AmB-induced nephrotoxicity. Consult the literature for appropriate doses for the specific strain or consider using a different, more sensitive strain.
Insufficient Duration of Treatment: For some models, a single dose may not be sufficient. A multiple-dose regimen over several days may be required to induce significant renal injury.
Protective Factors: Unintentionally providing a diet high in sodium could be mitigating the nephrotoxic effects. Ensure a standard diet is used across all experimental groups.

Data Presentation

Table 1: Comparison of Renal Function Markers in Rabbits Treated with Amphotericin B with and without Saline Loading.
GroupBlood Urea (mg/dL)Serum Creatinine (mg/dL)Histopathology Grade of Nephrotoxicity
Control (Saline only)25.3 ± 2.11.1 ± 0.150
AmB-d (4 mg/kg IV)120.5 ± 10.24.5 ± 0.8Grade 3 (Marked)
AmB-d + Saline Loading35.8 ± 3.51.5 ± 0.2Grade 1 (Mild)
Data synthesized from a study in rabbits.
Table 2: Effects of Different Amphotericin B Formulations on Renal Function in Animal Models.
FormulationAnimal ModelDoseKey Findings on Renal MarkersReference
AmB-d Mouse2-4 mg/kg IV (single dose)Dose-dependent increases in BUN and SCr; decreased creatinine clearance.
L-AmB Mouseup to 20 mg/kg IV (single dose)Significantly less nephrotoxic compared to AmB-d at therapeutically relevant doses.
ABLC Rat5 mg/kg IP (14-28 days)Less nephrotoxic than AmB-d, but may show some tubular changes with long-term use.
L-AmB Rat5 mg/kg IP (14-28 days)Showed fewer morphological changes compared to ABLC in short-term treatment.
This table provides a comparative summary based on findings from multiple studies.

Experimental Protocols

Protocol 1: Induction of Amphotericin B Nephrotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week with free access to standard chow and water.

  • AmB Preparation: Reconstitute Amphotericin B deoxycholate in sterile water and then dilute with 5% dextrose in water (D5W) to the desired concentration.

  • Administration: Administer a single dose of 2 or 4 mg/kg AmB-d via tail vein injection. A control group should receive an equivalent volume of D5W.

  • Monitoring: Monitor animals for clinical signs of toxicity, including weight loss and changes in activity.

  • Sample Collection: 24 hours post-injection, place mice in metabolic cages for urine collection. Subsequently, collect blood via cardiac puncture under anesthesia.

  • Endpoint Analysis: Analyze serum for BUN and creatinine levels. Analyze urine for volume, creatinine, and LDH. Harvest kidneys for histopathological examination.

Protocol 2: Saline Loading for Amelioration of Amphotericin B Nephrotoxicity in Rabbits
  • Animal Model: Male New Zealand white rabbits.

  • Acclimatization: Acclimatize rabbits for at least one week.

  • Saline Loading: Administer 10 ml/kg of 0.9% normal saline intraperitoneally for five consecutive days.

  • AmB Administration: On the fifth day, administer a single slow intravenous infusion of 4 mg/kg AmB-d. A control group should receive AmB-d without prior saline loading.

  • Sample Collection: 24 hours after AmB administration, collect blood samples for BUN and serum creatinine analysis.

  • Histopathology: Euthanize the animals and preserve the kidneys in 10% formalin for histopathological scoring of nephrotoxicity.

Visualizations

AmphotericinB_Nephrotoxicity_Pathway AmB Amphotericin B Membrane Renal Tubular Cell Membrane Cholesterol AmB->Membrane Binds to Vasoconstriction Renal Vasoconstriction AmB->Vasoconstriction Direct effect Pore Pore Formation Membrane->Pore Na_Influx Na+ Influx Pore->Na_Influx MAPK MAPK Activation (p38, JNK, MEK1/2) Na_Influx->MAPK Ca_Mito Mitochondrial Na+/Ca2+ Exchange Na_Influx->Ca_Mito CellInjury Cell Injury & Necrosis MAPK->CellInjury Ca_ER Ca2+ Release from ER (Ryanodine Receptor) Ca_Intra ↑ Intracellular Ca2+ Ca_ER->Ca_Intra Ca_Mito->Ca_Intra Ca_Intra->CellInjury Apoptosis Apoptosis CellInjury->Apoptosis GFR ↓ GFR Vasoconstriction->GFR

Caption: Signaling pathway of Amphotericin B-induced renal cell injury.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Groups (Control, AmB, AmB + Protective Agent) acclimatization->grouping pretreatment Pre-treatment (Optional) (e.g., Saline Loading) grouping->pretreatment amb_admin Amphotericin B Administration (Specify dose, route, frequency) pretreatment->amb_admin monitoring Daily Monitoring (Body weight, clinical signs) amb_admin->monitoring sample_collection Sample Collection (24h post-final dose) (Urine via metabolic cages, Blood) monitoring->sample_collection necropsy Euthanasia & Necropsy (Kidney harvesting) sample_collection->necropsy analysis Endpoint Analysis necropsy->analysis biochem Serum Biochemistry (BUN, Creatinine) analysis->biochem urinalysis Urinalysis (Volume, Creatinine, LDH) analysis->urinalysis histopath Histopathology (H&E Staining, Scoring) analysis->histopath end End histopath->end

Caption: General workflow for assessing AmB nephrotoxicity in animal models.

References

"improving the therapeutic index of Amphotericin A derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of Amphotericin B (AmB) derivatives aimed at improving their therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and toxicity of Amphotericin B?

Amphotericin B (AmB) is a polyene macrolide antibiotic that exhibits broad-spectrum antifungal activity. Its primary mechanism of action involves binding to ergosterol, a major sterol component of fungal cell membranes. This binding leads to the formation of transmembrane channels, causing leakage of intracellular ions and small molecules, ultimately resulting in fungal cell death. However, AmB can also bind to cholesterol in mammalian cell membranes, though with a lower affinity than to ergosterol. This interaction is the primary cause of its significant toxicity, particularly nephrotoxicity (kidney damage) and infusion-related reactions. The therapeutic index of AmB is therefore narrow, and a key goal in the development of AmB derivatives is to increase its selectivity for ergosterol over cholesterol.

Q2: What are the main strategies for improving the therapeutic index of Amphotericin B?

The main strategies focus on reducing the drug's interaction with mammalian cholesterol while preserving its affinity for fungal ergosterol. These approaches can be broadly categorized as:

  • Lipid-Based Formulations: This is the most clinically successful strategy to date. By incorporating AmB into lipid structures like liposomes (AmBisome®), lipid complexes (Abelcet®), or colloidal dispersions (Amphocil®), the drug's delivery to fungal cells is enhanced while its exposure to mammalian tissues is limited, thereby reducing toxicity. These formulations act as a drug reservoir, releasing AmB in the vicinity of fungal infections.

  • Chemical Modifications: This involves creating new derivatives of AmB by modifying its chemical structure. The goal is to design molecules with a higher affinity for ergosterol or a reduced ability to extract cholesterol from mammalian cell membranes. Modifications often target the mycosamine sugar moiety or the polyene backbone of the molecule.

  • Combination Therapies: Using AmB in combination with other antifungal agents can allow for lower, less toxic doses of AmB to be used. Synergistic effects have been observed with agents like flucytosine and echinocandins.

Q3: My new AmB derivative shows high in vitro efficacy but is still highly hemolytic. What could be the issue?

This common issue suggests that the modification has not sufficiently reduced the derivative's affinity for cholesterol in mammalian red blood cells. Several factors could be at play:

  • Insufficient Sterol Discrimination: The derivative may still bind strongly to both ergosterol and cholesterol. The chemical modification might have improved antifungal activity without altering the fundamental mechanism of membrane disruption that also affects mammalian cells.

  • Compound Aggregation: The aggregation state of the derivative can significantly influence its hemolytic activity. Monomeric AmB is the most toxic form as it can extract cholesterol from membranes. Aggregated forms are generally less toxic. Your formulation or buffer conditions (e.g., pH, ionic strength) may favor the monomeric state.

  • Assay Conditions: Ensure your hemolysis assay protocol is standardized. Factors like the source and age of red blood cells, incubation time, and drug concentration range can impact results.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of a New AmB Derivative

Symptoms:

  • Precipitation of the compound in aqueous buffers (e.g., PBS, RPMI).

  • Inconsistent results in in vitro assays.

  • Difficulty in preparing stock solutions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inherent Hydrophobicity 1. Prepare high-concentration stock solutions in 100% DMSO. 2. For working solutions, perform serial dilutions in a compatible co-solvent or surfactant system before final dilution in aqueous media. 3. Consider formulating the derivative into a lipid-based system (e.g., liposomes) to improve solubility and stability in aqueous environments.
Incorrect pH The solubility of AmB and its derivatives is pH-dependent. Test the solubility across a range of pH values to determine the optimal condition for your specific derivative.
Aggregation AmB derivatives tend to aggregate in aqueous solutions. Characterize the aggregation state using techniques like dynamic light scattering (DLS). Sometimes, slight warming or sonication can help disaggregate the compound, but this must be done carefully to avoid degradation.
Problem 2: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Symptoms:

  • Inconsistent MIC values for the same fungal strain across different experiments.

  • Poor reproducibility of results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the fungal inoculum is standardized to a specific cell density (e.g., using a spectrophotometer or hemocytometer) as per CLSI guidelines. Variability in the starting inoculum is a major source of error.
Drug Adsorption AmB and its derivatives are sticky compounds and can adsorb to the surface of plastic microplates. This reduces the effective concentration of the drug. Using low-adhesion plates or pre-treating plates with a blocking agent can mitigate this issue.
Media Components Components in the culture medium (e.g., serum) can bind to the drug, reducing its bioavailability. Use a standardized medium like RPMI-1640 for susceptibility testing.
Endpoint Reading Visual determination of the MIC can be subjective. Use a spectrophotometric reader to determine the endpoint more objectively (e.g., 50% or 90% growth inhibition compared to the drug-free control).

Quantitative Data Summary

The therapeutic index of an AmB derivative is often evaluated by comparing its in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) against its toxicity to mammalian cells (e.g., 50% Hemolytic Concentration, HC₅₀). A higher HC₅₀/MIC ratio indicates a better therapeutic index.

Compound/Formulation Antifungal Activity (MIC against C. albicans, µg/mL) Hemolytic Activity (HC₅₀, µg/mL) Therapeutic Index (HC₅₀/MIC)
Fungizone® (Deoxycholate AmB) 0.25 - 1.0~15~15 - 60
AmBisome® (Liposomal AmB) 0.25 - 1.0>200>200 - 800
Abelcet® (ABLC) 0.5 - 1.0~100~100 - 200
Hypothetical Derivative A 0.125~25~200
Hypothetical Derivative B 0.5>300>600

Note: These values are approximate and can vary based on the specific fungal strain, experimental conditions, and source of mammalian cells.

Key Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay

Objective: To determine the concentration of an AmB derivative that causes 50% lysis of human red blood cells (HC₅₀).

Materials:

  • Fresh human red blood cells (hRBCs) in an anticoagulant solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • AmB derivative stock solution (in DMSO).

  • 0.1% Triton X-100 in PBS (Positive control for 100% hemolysis).

  • 96-well microplate.

  • Spectrophotometer (plate reader) capable of reading absorbance at 450 nm.

Methodology:

  • Prepare hRBC Suspension:

    • Wash hRBCs three times with cold PBS by centrifugation (e.g., 800 x g for 5 min).

    • Resuspend the pelleted hRBCs to create a 2% (v/v) suspension in PBS.

  • Prepare Drug Dilutions:

    • Create a serial dilution of the AmB derivative in PBS. It is crucial to first dilute the DMSO stock into PBS to create the highest concentration needed, then perform serial dilutions from that solution to maintain a consistent (and low) final DMSO concentration (e.g., <1%).

  • Assay Setup:

    • To each well of a 96-well plate, add 100 µL of the hRBC suspension.

    • Add 100 µL of the corresponding drug dilution to the sample wells.

    • For the negative control (0% lysis), add 100 µL of PBS.

    • For the positive control (100% lysis), add 100 µL of 0.1% Triton X-100.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs and cell debris.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

    • Plot the % hemolysis against the drug concentration and determine the HC₅₀ value using non-linear regression (e.g., a sigmoidal dose-response curve).

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_decision Decision Point cluster_invivo Preclinical (In Vivo) synthesis Chemical Modification of Amphotericin B formulation Formulation Strategy (e.g., Liposomes, Micelles) synthesis->formulation mic Antifungal Activity (MIC Assay) formulation->mic hemolysis Mammalian Toxicity (Hemolysis Assay) formulation->hemolysis cytotox Cytotoxicity Assay (e.g., against HEK293 cells) formulation->cytotox calc_ti Calculate Therapeutic Index (HC50 / MIC) mic->calc_ti hemolysis->calc_ti decision Improved Index? calc_ti->decision decision->synthesis No efficacy In Vivo Efficacy (Infection Model) decision->efficacy Yes tox_study In Vivo Toxicology (e.g., Nephrotoxicity) efficacy->tox_study mechanism_of_action cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell fungal_membrane Fungal Membrane (contains Ergosterol) ergosterol Ergosterol pore Pore Formation & Ion Leakage ergosterol->pore Primary Mechanism mammalian_membrane Mammalian Membrane (contains Cholesterol) cholesterol Cholesterol toxicity Cell Lysis (Toxicity) cholesterol->toxicity Off-Target Effect amb Amphotericin B (or Derivative) amb->ergosterol High Affinity amb->cholesterol Lower Affinity death Fungal Cell Death (Therapeutic Effect) pore->death

"troubleshooting unexpected results with Amphotericin A treatment"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results during experiments with Amphotericin A.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during this compound treatment.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) for Susceptible Fungal Strains

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Degraded this compound Stock Solution Prepare a fresh stock solution, ensuring it is protected from light and stored at the recommended temperature. Avoid repeated freeze-thaw cycles.[1]MIC values return to the expected range for susceptible strains.
Altered Test Medium Composition Verify the pH and composition of the experimental medium. Certain media, like Antibiotic Medium 3 for Candida spp., are recommended for consistent results.[1]Consistent and reproducible MIC values are achieved.
Presence of Interfering Substances Ensure all reagents, solvents, and materials are free from contaminants that could interfere with the assay.[1]Elimination of confounding factors and accurate MIC determination.
Development of Fungal Resistance Subculture the fungal isolate and re-test its susceptibility. Consider molecular methods to screen for mutations in genes related to ergosterol biosynthesis.[1][2]Confirmation of resistance development, guiding further experimental design.
Issue 2: Inconsistent or Non-Reproducible Results in Antifungal Susceptibility Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Non-homogenous Drug Concentration Ensure thorough mixing of the this compound stock solution into the assay medium before dispensing it into plates or tubes.Uniform drug exposure across all test conditions, leading to consistent results.
Slow-Growing Fungal Isolate Increase the incubation time as recommended for the specific organism, ensuring it does not exceed the validated time to prevent drug degradation.Adequate fungal growth for accurate assessment of inhibition.
Contamination of Control Strain Verify the purity and viability of the control fungal strain.Reliable and consistent performance of the positive control.
Issue 3: Unexpected Cytotoxicity in Mammalian Cell Cultures

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
High this compound Concentration Titrate the this compound concentration to determine the optimal balance between antifungal activity and host cell viability. Concentrations of 5 to 10 µg/mL can cause abnormal cell morphology and decreased proliferation.Reduced cytotoxicity while maintaining effective fungal control.
Interaction with Cholesterol in Cell Membranes Consider using a liposomal formulation of this compound, which has been shown to have reduced cytotoxicity compared to the deoxycholate formulation.Improved selectivity for fungal cells and minimized damage to mammalian cells.
Prolonged Exposure Time Reduce the duration of exposure to this compound. Sublethal toxicity may be reversible upon removal of the drug.Recovery of normal cell morphology and proliferation after treatment.
Formation of Free Radicals Co-administer antioxidants to mitigate oxidative damage to mammalian cells, which is a known mechanism of this compound toxicity.Decreased cellular stress and improved viability of mammalian cells.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing apparent resistance in a fungal strain that should be susceptible to this compound?

A1: This can be due to several factors. First, your this compound stock solution may have degraded from improper storage, such as exposure to light or multiple freeze-thaw cycles. Second, the control strain itself might be contaminated or have mutated. It is crucial to first verify the integrity of your control strain and prepare a fresh this compound solution.

Q2: I am observing "skipped wells" or a "trailing effect" in my broth microdilution assay. What could be the cause?

A2: This phenomenon, where there is growth at higher drug concentrations but not at some lower ones, is often due to a non-homogenous drug concentration in the assay medium. Ensure you have thoroughly mixed the this compound into the medium before aliquoting it into the microplate wells.

Q3: My disk diffusion assay shows no or very weak zones of inhibition, even with susceptible fungi. What's wrong?

A3: The most likely culprit is degraded this compound. Prepare a fresh stock solution, ensuring it is properly protected from light and stored at the correct temperature.

Q4: What is the primary mechanism of this compound, and how does resistance develop?

A4: this compound's primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding forms pores that disrupt the membrane's integrity, leading to leakage of intracellular contents and ultimately, cell death. Resistance can emerge through alterations in the fungal cell membrane, particularly a reduction in ergosterol content, which is the drug's primary target.

Q5: Is this compound toxic to mammalian cells? If so, why?

A5: Yes, this compound can be toxic to mammalian cells. While it preferentially binds to ergosterol in fungal membranes, it can also interact with cholesterol in mammalian cell membranes. This interaction can also lead to the formation of pores, causing leakage of cellular contents and cytotoxicity. This is why off-target toxicity is a significant concern in clinical and experimental settings.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of this compound against filamentous fungi.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Prepare Fungal Inoculum: Grow the fungal isolate on an appropriate agar medium. Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) in the test medium (e.g., RPMI-1640).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution with the test medium to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Data Summary

Table 1: this compound Cytotoxicity in Mammalian Cell Lines
Cell LineAssayIC50 (µg/mL)Observation
Human normal colon epithelial cells (CCD 841 CoTr)Viability Assay8.7Drastic fall in viability at concentrations higher than 5 µg/ml.
Human colon adenocarcinoma cells (HT-29)Viability Assay21.2More resistant to the toxic effects compared to normal cells.
Mouse osteoblasts and fibroblastsMorphology and Proliferation Assays5 - 10Abnormal cell morphology and decreased proliferation.
Mouse osteoblasts and fibroblastsCell Death Assay100 and aboveCell death observed.
Epithelial kidney cell lines (Vero and MDCK-PTR9)Toxicity Assay430-35% of cells killed.
Table 2: CLSI Quality Control Ranges for Amphotericin B MICs

Regularly testing a reference fungal strain can help ensure the validity of your assay results.

QC StrainMIC Range (µg/mL)
Candida parapsilosis ATCC 220190.25 - 1.0
Candida krusei ATCC 62580.5 - 2.0
Aspergillus fumigatus ATCC 2043050.5 - 2.0
Aspergillus flavus ATCC 2043040.5 - 2.0

Visualizations

Diagram 1: this compound Mechanism of Action and Resistance

AmphotericinA_Mechanism cluster_fungal_cell Fungal Cell Membrane Fungal Cell Membrane (with Ergosterol) Pore Pore Formation Membrane->Pore Induces Leakage Ion Leakage (K+, Mg++) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to Ergosterol_Synthesis Ergosterol Biosynthesis Altered_Sterols Altered Membrane Sterols Ergosterol_Synthesis->Altered_Sterols Mutations in ERG genes AmphotericinA This compound Altered_Sterols->AmphotericinA Reduced Binding AmphotericinA->Membrane Binds to Ergosterol

Caption: Mechanism of this compound action and resistance pathway.

Diagram 2: Troubleshooting Workflow for High MIC Values

High_MIC_Troubleshooting Start Start: Unexpectedly High MIC Check_Drug Prepare Fresh This compound Stock Start->Check_Drug Retest1 Re-run MIC Assay Check_Drug->Retest1 Result1 MIC in Expected Range? Retest1->Result1 Check_Medium Verify Medium Composition and pH Result1->Check_Medium No End_Success End: Issue Resolved Result1->End_Success Yes Retest2 Re-run MIC Assay Check_Medium->Retest2 Result2 MIC in Expected Range? Retest2->Result2 Check_Strain Verify Purity and Viability of Fungal Strain Result2->Check_Strain No Result2->End_Success Yes Retest3 Re-run MIC Assay Check_Strain->Retest3 Result3 MIC in Expected Range? Retest3->Result3 Investigate_Resistance Investigate Potential Resistance Mechanism Result3->Investigate_Resistance No Result3->End_Success Yes

Caption: A logical workflow for troubleshooting high MIC results.

Diagram 3: Cellular Toxicity Pathway of this compound

AmphotericinA_Toxicity cluster_mammalian_cell Mammalian Cell Mammalian_Membrane Mammalian Cell Membrane (with Cholesterol) Pore_Formation Pore Formation Mammalian_Membrane->Pore_Formation Causes Ion_Leakage Ion and Molecule Leakage Pore_Formation->Ion_Leakage Leads to Cell_Damage Cellular Damage and Decreased Proliferation Ion_Leakage->Cell_Damage Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell_Damage Amphotericin_A This compound Amphotericin_A->Mammalian_Membrane Binds to Cholesterol Amphotericin_A->Oxidative_Stress Induces

Caption: Pathways of this compound-induced mammalian cell toxicity.

References

Technical Support Center: Long-Term Stability of Frozen Amphotericin B Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of frozen Amphotericin B stock solutions. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Amphotericin B stock solutions for long-term frozen storage?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of Amphotericin B (30–40 mg/mL).[1][2] However, for applications in cell culture, it is crucial to consider the final DMSO concentration, as it can be toxic to cells. A common practice is to prepare a stock solution of 2.5 mg/mL in DMSO and then dilute it into the culture medium.[2] For some applications, Amphotericin B can be prepared in deionized water with the aid of solubilizing agents like sodium deoxycholate and sodium phosphate.

Q2: What is the optimal temperature for long-term frozen storage of Amphotericin B stock solutions?

A2: For long-term stability, it is generally recommended to store Amphotericin B stock solutions at -20°C. Some protocols even suggest storage at -70°C, particularly for stock solutions used in sensitive assays like antifungal susceptibility testing. While specific comparative studies are limited, storage at ultra-low temperatures (-70°C or -80°C) is presumed to better preserve the integrity of the molecule over extended periods.

Q3: How long can I store my frozen Amphotericin B stock solution?

A3: The stability of frozen Amphotericin B stock solutions can vary significantly depending on the solvent, storage temperature, and exposure to light. Solutions in DMSO stored at -20°C may experience significant degradation over time. One study reported a loss of over 60% after 6 months of storage in DMSO. Therefore, it is advisable to prepare fresh stock solutions or use them within a shorter timeframe if quantitative accuracy is critical. For aqueous-based solutions, storage at -20°C is recommended for long-term stability.

Q4: Can I freeze-thaw my Amphotericin B stock solution multiple times?

A4: It is generally recommended to avoid multiple freeze-thaw cycles, as this can lead to degradation of Amphotericin B and a decrease in its potency. It is best practice to aliquot the stock solution into single-use volumes before freezing to minimize the number of freeze-thaw cycles. Some sources suggest that 2-3 freeze-thaw cycles may be acceptable without a significant loss of potency.

Q5: My Amphotericin B solution has a precipitate after thawing. Is it still usable?

A5: The appearance of a precipitate in aqueous solutions of Amphotericin B is not uncommon. Thorough mixing may help to redissolve some of the precipitate. Even if some precipitate remains, the solution may still be suitable for use, though the effective concentration might be altered. If using a DMSO stock that precipitates upon dilution in aqueous media, it is often recommended to mix thoroughly; the precipitate may partially or fully redissolve, and the solution can still be used.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon thawing - Poor solubility of Amphotericin B. - Multiple freeze-thaw cycles.- Warm the solution gently and vortex to try and redissolve the precipitate. - For aqueous solutions, some remaining precipitate may be acceptable. - In the future, aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation upon dilution in cell culture media - The aqueous environment of the media reduces the solubility of Amphotericin B from a DMSO stock.- Add the Amphotericin B stock solution dropwise to the medium while stirring to facilitate mixing. - Ensure the final concentration of DMSO in the culture medium is low and non-toxic to the cells.
Loss of antifungal activity - Degradation of Amphotericin B due to improper storage (prolonged storage, exposure to light, multiple freeze-thaw cycles).- Prepare a fresh stock solution of Amphotericin B. - Store stock solutions protected from light and at the recommended temperature (-20°C or lower). - Perform a potency assay (e.g., bioassay) to verify the activity of the stock solution.
Inconsistent results in bioassays (e.g., MIC variability) - Inconsistent inoculum preparation. - Variations in culture medium composition or pH. - Inaccurate drug concentration due to degradation.- Standardize the inoculum preparation following established protocols (e.g., CLSI guidelines). - Ensure the culture medium is prepared consistently. - Use a fresh, validated stock solution of Amphotericin B.
Cell toxicity observed in culture - The concentration of Amphotericin B is too high for the specific cell line. - The concentration of the solvent (e.g., DMSO) is toxic.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of Amphotericin B for your cell line. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells.

Data Presentation: Stability of Frozen Amphotericin B Stock Solutions

Table 1: Summary of Long-Term Stability Data for Frozen Amphotericin B Stock Solutions

SolventConcentrationStorage TemperatureDurationStability ResultsReference
Dimethyl sulfoxide (DMSO)Not Specified-20°C6 months>60% loss of drug
Aqueous Solution250 µg/mL-20°CLong-termRecommended for long-term stability
DMSONot Specified-70°CNot SpecifiedStock solutions stored at -70°C for antifungal susceptibility testing

Note: Quantitative, long-term, side-by-side stability data for Amphotericin B at -20°C versus -80°C in various solvents is limited in publicly available literature. The information provided is based on manufacturer recommendations and findings from individual studies. For critical applications, it is recommended to perform in-house stability testing.

Experimental Protocols

Protocol 1: Preparation of Amphotericin B Stock Solution in DMSO
  • Materials:

    • Amphotericin B powder

    • Anhydrous Dimethyl sulfoxide (DMSO), sterile

    • Sterile, conical centrifuge tubes

    • Vortex mixer

    • Sterile, single-use aliquoting tubes

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Amphotericin B powder.

    • Transfer the powder to a sterile conical centrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 2.5 mg/mL).

    • Vortex the tube until the Amphotericin B is completely dissolved. The solution should be a clear yellow.

    • Dispense the stock solution into sterile, single-use aliquots.

    • Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized based on available instrumentation and literature.

  • Instrumentation and Conditions (Example):

    • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

    • Column: C18 column (e.g., 200 × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of an organic phase (e.g., methanol/acetonitrile) and an aqueous phase (e.g., 2.5 mmol L-1 of disodium edetate, pH 5.0) in a 65:35 ratio.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 ± 2 °C

    • Detection Wavelength: 383 nm

  • Procedure:

    • Prepare a standard curve using freshly prepared Amphotericin B solutions of known concentrations.

    • Thaw a frozen aliquot of the Amphotericin B stock solution to be tested.

    • Dilute the stock solution to a concentration that falls within the linear range of the standard curve.

    • Inject the diluted sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the peak area corresponding to Amphotericin B.

    • Calculate the concentration of Amphotericin B in the sample by comparing its peak area to the standard curve.

    • The stability is determined by comparing the measured concentration to the initial concentration of the stock solution.

Protocol 3: Potency Assessment by Broth Microdilution Bioassay

This protocol is based on the principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

  • Materials:

    • Amphotericin B stock solution

    • Susceptible fungal strain (e.g., Candida albicans)

    • Appropriate broth medium (e.g., RPMI 1640)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain according to established protocols.

    • In a sterile 96-well plate, perform serial two-fold dilutions of the Amphotericin B stock solution in the broth medium to achieve a range of desired concentrations.

    • Add the standardized fungal inoculum to each well containing the diluted Amphotericin B.

    • Include a positive control (fungal inoculum in broth without Amphotericin B) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature and for the recommended duration for the fungal strain.

    • After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of Amphotericin B that visibly inhibits fungal growth. The potency of the stock solution can be inferred from its ability to inhibit growth at expected concentrations.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_stability_testing Stability Assessment weigh Weigh Amphotericin B Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store thaw Thaw Aliquot store->thaw hplc HPLC Analysis thaw->hplc bioassay Bioassay (e.g., MIC) thaw->bioassay troubleshooting_workflow cluster_stock_issues Stock Solution Troubleshooting cluster_assay_issues Assay Troubleshooting start Inconsistent Experimental Results check_stock Check Amphotericin B Stock Solution start->check_stock precipitate Precipitate Observed? check_stock->precipitate Visual Inspection activity_loss Loss of Activity Suspected? check_stock->activity_loss Functional Assessment check_protocol Review Experimental Protocol check_stock->check_protocol No obvious stock issue vortex Warm & Vortex precipitate->vortex use_fresh Prepare Fresh Stock precipitate->use_fresh potency_assay Perform Potency Assay activity_loss->potency_assay use_fresh_2 Prepare Fresh Stock activity_loss->use_fresh_2 check_reagents Verify Reagents & Controls check_protocol->check_reagents standardize_inoculum Standardize Inoculum check_protocol->standardize_inoculum check_media Check Media pH/Composition check_protocol->check_media validate_controls Validate Control Strains check_reagents->validate_controls

References

Liposomal Amphotericin B (L-AmB) In Vivo Dosing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the dosage of liposomal Amphotericin B (L-AmB) in preclinical in vivo research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is L-AmB preferred over conventional Amphotericin B deoxycholate (D-AmB) for in vivo studies?

A1: L-AmB is preferred primarily due to its significantly improved safety profile. The liposomal formulation reduces the toxicity associated with conventional Amphotericin B, most notably nephrotoxicity (kidney damage).[1] This allows for the administration of much higher doses, which can enhance therapeutic efficacy against a broad spectrum of fungal pathogens.[2][3] The lipid encapsulation alters the drug's pharmacokinetics, leading to higher plasma concentrations and targeted delivery to tissues of the mononuclear phagocyte system, such as the liver and spleen.[1][4]

Q2: What is a typical starting dose for L-AmB in a murine model of fungal infection?

A2: A typical starting dose depends on the fungal pathogen, the infection model, and the immune status of the animal. For systemic infections like invasive aspergillosis or candidiasis in mice, effective doses often range from 1 mg/kg to 10 mg/kg administered intravenously (i.v.). For example, in a non-neutropenic murine model of invasive aspergillosis, the 50% effective dose (ED50) for AmBisome® was found to be 0.06 mg/kg. In studies of disseminated Candida albicans, dosages of 2.5-10 mg/kg of L-AmB showed efficacy comparable to 0.75 mg/kg of D-AmB. It is crucial to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q3: How do different L-AmB formulations compare in terms of toxicity and efficacy?

A3: It is critical to recognize that not all L-AmB formulations are physically or functionally equivalent. Minor differences in manufacturing, liposome size, and lipid composition can lead to significant variations in toxicity and efficacy. For instance, a study comparing two L-AmB products, AmBisome® and Lambin®, found that a single 50 mg/kg i.v. dose of Lambin® resulted in 80% mortality in mice, whereas the same dose of AmBisome® caused no deaths. Similarly, the 50% lethal dose (LD50) for AmBisome® was determined to be >100 mg/kg, compared to 10 mg/kg for another formulation, Anfogen. Researchers must not assume interchangeability between different brands or generic formulations and should validate the specific product being used.

Q4: What are the key pharmacokinetic differences between L-AmB and D-AmB?

A4: The pharmacokinetic profiles of L-AmB and D-AmB are markedly different. L-AmB typically achieves a much higher maximum plasma concentration (Cmax) and a larger area under the concentration-time curve (AUC) compared to D-AmB at equivalent doses. In one murine study at a 20 mg/kg dose, the Cmax for L-AmB was 26-fold higher than for D-AmB. L-AmB also exhibits a different tissue distribution, with a tendency to accumulate in the liver and spleen. These differences are summarized in the table below.

Data Presentation: Comparative Overview

Table 1: Toxicity of L-AmB vs. Conventional D-AmB in Murine Models
ParameterConventional AmB (D-AmB)Liposomal AmB (L-AmB)Key FindingReference(s)
Max Tolerated Dose Lower~7-fold higher than D-AmBL-AmB allows for significantly higher dosing.
LD50 (Single i.v. dose) Lower (e.g., 1-3 mg/kg)Formulation dependent (e.g., 10 mg/kg to >100 mg/kg)Toxicity varies significantly between L-AmB products.
Nephrotoxicity SignificantMarkedly reducedL-AmB is consistently less damaging to the kidneys.
Renal Markers Significant increase in BUN & CreatinineMinimal to no increase at therapeutic dosesReduced renal toxicity is a primary advantage of L-AmB.
Table 2: Pharmacokinetic Parameters of Amphotericin B Formulations in Rodents
ParameterConventional AmB (D-AmB)Liposomal AmB (L-AmB)Implication for DosingReference(s)
Cmax (Peak Concentration) LowHigh (e.g., 26-fold higher at 20 mg/kg)Higher drug exposure is achieved with L-AmB.
AUC (Total Exposure) LowerSignificantly HigherL-AmB remains in circulation longer at higher levels.
Vd (Volume of Distribution) HigherLowerL-AmB is less distributed into certain tissues initially.
Clearance HigherLowerL-AmB is removed from circulation more slowly.

Troubleshooting and Experimental Guides

Encountering unexpected results is a common part of in vivo research. This section provides guidance on troubleshooting common issues and outlines key experimental protocols.

Q5: My treatment group is showing high mortality, even at doses reported to be safe. What could be the cause?

A5: This issue can arise from several factors. Use the following decision tree to diagnose the problem.

Caption: Troubleshooting high mortality in L-AmB treatment groups.

Q6: I am not observing any therapeutic effect from my L-AmB treatment. What should I check?

A6: A lack of efficacy can be due to insufficient dosage, issues with the drug, or the experimental model itself.

Caption: Troubleshooting a lack of therapeutic efficacy with L-AmB.

Experimental Protocols & Workflows

Protocol 1: General Workflow for In Vivo Dose Optimization

This workflow provides a systematic approach to identifying an optimal dose of L-AmB for efficacy studies while ensuring animal welfare.

Dose_Optimization_Workflow cluster_0 Phase 1: Preparation & Range-Finding cluster_1 Phase 2: Efficacy & Toxicity Evaluation cluster_2 Phase 3: Analysis & Dose Selection LitReview Literature Review: Gather data on PK, toxicity, and efficacy in similar models PilotTox Pilot Toxicity Study (MTD): Administer single escalating doses (e.g., 5, 15, 25, 50 mg/kg) to small groups (n=3-5) of uninfected mice. LitReview->PilotTox DoseSelect Select Dose Range: Choose 3-4 doses for efficacy testing based on MTD and literature data. PilotTox->DoseSelect EfficacyStudy Definitive Efficacy Study: Administer selected doses to infected animals (n=10+). Endpoints: Survival, weight loss, fungal burden (CFU). DoseSelect->EfficacyStudy ToxicityAssess Concurrent Toxicity Assessment: Monitor animal health. Collect blood for renal markers (BUN, Creatinine) and organs for histopathology. EfficacyStudy->ToxicityAssess PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure (AUC, Cmax) with efficacy and toxicity markers. ToxicityAssess->PK_PD OptimalDose Select Optimal Dose: Identify the dose with the highest efficacy and an acceptable safety margin. PK_PD->OptimalDose

Caption: A systematic workflow for optimizing L-AmB dosage in vivo.

Protocol 2: Method for a Murine Toxicity Study (Multiple Dose)

This protocol is adapted from methodologies used to compare different L-AmB formulations.

  • Animal Model: Use healthy, uninfected mice of a specific strain (e.g., C57Bl/6), age (e.g., 6 weeks), and sex (e.g., female), with n=5 per group.

  • Dose Selection: Based on pilot studies, select multiple dose levels. For example, compare 5.0, 15, and 25 mg/kg of L-AmB against a vehicle control (5% Dextrose in Water, D5W).

  • Drug Administration: Administer the selected doses via intravenous (i.v.) injection daily for a set period, such as 14 consecutive days.

  • Monitoring:

    • Daily: Record survival, body weight, and clinical signs (grooming, activity level, breathing).

    • Terminal: At the end of the study (e.g., day 15), collect blood via cardiac puncture for analysis of serum creatinine and blood urea nitrogen (BUN) to assess nephrotoxicity.

  • Histopathology: Euthanize the animals and perform a necropsy. Harvest key organs, particularly the kidneys, for histopathological examination to identify signs of tissue damage, such as renal tubular necrosis.

Protocol 3: Method for a Murine Efficacy Study (Invasive Aspergillosis)

This protocol outlines a common model for testing the efficacy of L-AmB.

  • Animal Model: Use female CD-1 mice. Induce neutropenia (if required by the model) using agents like cyclophosphamide.

  • Infection: Infect mice intravenously with a calibrated suspension of Aspergillus fumigatus conidia (e.g., 1 x 10^7 conidia/mouse).

  • Treatment Groups: Establish multiple treatment groups (n=10 per group), including:

    • Vehicle Control (D5W)

    • L-AmB at various doses (e.g., increasing 2-fold doses up to a maximum of 20 mg/kg/day).

  • Drug Administration: Begin i.v. treatment at a specified time post-infection (e.g., 48 hours). Administer treatment for a defined period (e.g., 1 day or 7 consecutive days).

  • Endpoints:

    • Primary: Monitor and record mortality twice daily for a set period (e.g., 15 days) to determine survival rates.

    • Secondary (optional): In satellite groups, euthanize animals at specific time points to determine the fungal burden in target organs (e.g., kidneys, lungs) by plating tissue homogenates and counting colony-forming units (CFU).

Mechanism of Action Pathway

The liposomal formulation facilitates the delivery of Amphotericin B to the fungal cell.

MoA LAmB Liposomal AmB (L-AmB) Circulates in Plasma Fungus Fungal Cell Binding Liposome binds/fuses with fungal cell wall LAmB->Binding Fungus->Binding Release Amphotericin B is released at the target site Binding->Release Ergosterol AmB binds to Ergosterol in the fungal cell membrane Release->Ergosterol Pore Pore Formation & Membrane Destabilization Ergosterol->Pore Death Ion Leakage (K+) & Fungal Cell Death Pore->Death

Caption: Simplified mechanism of action for Liposomal Amphotericin B.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide focuses on Amphotericin B (AmB), the widely used antifungal agent known for infusion-related reactions. Amphotericin A is a related but clinically less significant compound. Research and clinical data overwhelmingly pertain to Amphotericin B.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of an infusion-related reaction to Amphotericin B in animal models?

A1: Infusion-related reactions (IRRs) are common with Amphotericin B, particularly the conventional deoxycholate formulation (DAmB).[1][2] Signs can appear within minutes to a few hours of starting the infusion.[3] In animal models, researchers should monitor for:

  • Pyrexia (Fever) and Chills/Trembling: This is a hallmark reaction, postulated to result from the release of pro-inflammatory cytokines.[1][4]

  • Cardiopulmonary Changes: Hypotension or hypertension, tachycardia (increased heart rate), and tachypnea (rapid breathing) or dyspnea (difficulty breathing) can occur.

  • General Malaise: Animals may exhibit lethargy, anorexia (loss of appetite), nausea, and vomiting.

  • Anaphylactoid Reactions: While less common, severe pseudoallergic reactions can occur, sometimes linked to complement activation, especially with liposomal formulations.

Q2: What is the underlying mechanism of these infusion reactions?

A2: The primary mechanism is the stimulation of the innate immune system. Amphotericin B, as a microbial product, is recognized by immune cells, leading to a rapid inflammatory response. Key pathways include:

  • Cytokine Release: AmB deoxycholate stimulates immune cells like macrophages through Toll-like receptors (TLR2 and to a lesser extent TLR4) and CD14. This interaction triggers the MyD88 signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This "cytokine storm" is responsible for the classic fever and chills.

  • Complement Activation: Some formulations, particularly liposomal AmB (L-AmB), can cause infusion reactions through the activation of the complement system. This is known as Complement Activation-Related Pseudoallergy (CARPA) and is a non-IgE mediated hypersensitivity reaction.

Q3: Are infusion reactions less severe with lipid-based formulations of Amphotericin B?

A3: Yes, generally. Lipid formulations were developed to reduce the toxicities associated with conventional AmB (DAmB).

  • Liposomal AmB (L-AmB) and Amphotericin B Lipid Complex (ABLC) are associated with a significantly lower incidence of infusion-related reactions and nephrotoxicity compared to DAmB. The lipid carrier alters the drug's distribution, reducing its direct interaction with mammalian cell membranes and immune cells.

  • However, reactions can still occur with lipid formulations, sometimes through different mechanisms like CARPA. One formulation, Amphotericin B Colloidal Dispersion (ABCD), was associated with equivalent or more frequent infusion reactions than DAmB and is no longer commercially available.

Q4: What is a standard protocol for administering Amphotericin B intravenously to a rat or mouse?

A4: A typical protocol involves careful preparation, slow administration, and close monitoring.

  • Reconstitution: Reconstitute the lyophilized AmB powder according to the manufacturer's instructions, typically with Sterile Water for Injection.

  • Dilution: Further dilute the reconstituted solution to the final desired concentration (e.g., 0.1 mg/mL for DAmB, or 1-2 mg/mL for L-AmB) using 5% Dextrose in Water (D5W). Saline should not be used as it can cause the drug to precipitate.

  • Animal Preparation: Properly restrain the animal (e.g., using a rodent restrainer). Gently warm the tail using a heat lamp to dilate the lateral tail veins for easier access.

  • Administration: Using a small gauge needle (e.g., 27-gauge), administer the solution via a lateral tail vein. The infusion should be performed slowly , over a period of several minutes for a bolus dose in rodents, or over 2-6 hours for larger animals or to minimize reactions.

  • Monitoring: Observe the animal closely during and after the infusion for any signs of adverse reactions.

Troubleshooting Guides

Issue 1: The animal is showing signs of a severe infusion reaction (e.g., respiratory distress, severe hypotension).
Cause Troubleshooting Step Rationale
Rapid Infusion Rate 1. Immediately stop the infusion. 2. Provide supportive care as per institutional guidelines (e.g., oxygen, fluid support).3. If restarting is necessary, significantly slow the infusion rate.Rapid administration increases the peak plasma concentration of AmB, leading to a more intense inflammatory response. Slowing the rate mitigates this peak exposure.
Anaphylactoid Reaction 1. Stop the infusion immediately. 2. Administer emergency care (e.g., epinephrine, antihistamines, corticosteroids) as dictated by the study protocol and institutional veterinarian.This is a medical emergency. The reaction may be due to massive cytokine release or complement activation.
Formulation Issue 1. After stabilizing the animal, verify the correct formulation and dose were used. An overdose of DAmB can be fatal.2. Consider switching to a lipid-based formulation for subsequent doses.Conventional AmB (DAmB) is more likely to cause severe reactions than lipid formulations.
Issue 2: The animal develops fever and chills with every dose.
Cause Troubleshooting Step Rationale
Cytokine Release 1. Administer premedication 30-60 minutes before the next infusion. Options include NSAIDs (e.g., ibuprofen, ketoprofen) or corticosteroids (e.g., hydrocortisone).2. Slow the infusion rate. Extending the infusion time from 2 hours to 4-6 hours can reduce the severity of reactions.Premedication helps to blunt the pyrogenic cytokine response triggered by AmB. Slower infusion reduces the rate of immune cell stimulation.
High Dosage 1. Review the dosage to ensure it is appropriate for the animal model and formulation. Doses for dogs (0.5-1 mg/kg) and cats (0.25 mg/kg) for DAmB are common starting points.2. If appropriate for the study, consider reducing the dose.Reactions are often dose-dependent.
Formulation 1. If using DAmB, switch to a liposomal formulation (L-AmB).L-AmB has a significantly lower rate of febrile reactions compared to DAmB.

Data Presentation: Comparison of Amphotericin B Formulations

The following table summarizes the relative frequency of common infusion-related reactions between conventional Amphotericin B deoxycholate (DAmB) and Liposomal Amphotericin B (L-AmB), based on clinical data that informs preclinical expectations.

Table 1: Relative Risk of Infusion-Related Reactions (L-AmB vs. DAmB)

Adverse Event Relative Risk (RR) with L-AmB(95% Confidence Interval) Interpretation
Fever 0.39 (0.28 to 0.55) L-AmB is associated with a 61% reduction in the risk of fever compared to DAmB.
Chills / Rigors 0.27 (0.15 to 0.48) L-AmB is associated with a 73% reduction in the risk of chills/rigors compared to DAmB.
Nausea 0.50 (0.35 to 0.72) L-AmB is associated with a 50% reduction in the risk of nausea compared to DAmB.
Vomiting 0.51 (0.27 to 0.95) L-AmB is associated with a 49% reduction in the risk of vomiting compared to DAmB.

| Nephrotoxicity | Significantly Lower | In numerous animal models and clinical trials, L-AmB is consistently less nephrotoxic than DAmB. |

Experimental Protocols

Protocol 1: Prophylactic Mitigation of Infusion Reactions in a Rat Model

This protocol outlines a method to test the efficacy of premedication in reducing AmB-induced fever.

  • Animal Acclimatization: Acclimatize male Wistar rats (200-250g) for at least 7 days with standard housing and diet.

  • Group Assignment: Randomly assign animals to groups (n=6 per group):

    • Group 1: Vehicle control (D5W)

    • Group 2: AmB deoxycholate (1 mg/kg)

    • Group 3: Premedication (e.g., Ketoprofen 5 mg/kg, IP) + AmB deoxycholate (1 mg/kg)

  • Baseline Temperature: Measure and record the baseline rectal temperature for all animals.

  • Premedication: Administer the premedication or its vehicle intraperitoneally (IP) 30 minutes prior to the AmB infusion.

  • Amphotericin B Infusion:

    • Prepare AmB deoxycholate to a final concentration of 1 mg/mL in D5W.

    • Administer 1 mg/kg intravenously via the lateral tail vein over a period of 2 minutes.

  • Post-Infusion Monitoring: Record rectal temperature at 30, 60, 90, 120, and 240 minutes post-infusion.

  • Data Analysis: Compare the change in body temperature from baseline between the groups to determine if premedication significantly reduced the febrile response.

Visualizations

Signaling Pathway

AmB_Cytokine_Release cluster_cell Immune Cell (Macrophage) TLR2 TLR2/CD14 MyD88 MyD88 TLR2->MyD88 Activation NFkB NF-κB MyD88->NFkB Signal Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription Reaction Infusion Reaction (Fever, Chills) Cytokines->Reaction Leads to AmB Amphotericin B (Deoxycholate) AmB->TLR2 Binds to

Caption: Signaling pathway for Amphotericin B-induced cytokine release via TLR2.

Experimental Workflow

Mitigation_Workflow start Start: Acclimatize Animals groups Assign to Control & Treatment Groups start->groups baseline Record Baseline Vitals (Temp, HR) groups->baseline premed Administer Premedication or Vehicle (T = -30 min) infuse Infuse Amphotericin B or Vehicle (T = 0) premed->infuse baseline->premed monitor Monitor Vitals & Signs (T = 30, 60, 120 min) infuse->monitor collect Collect Blood Samples for Cytokine Analysis monitor->collect end End: Analyze Data collect->end

Caption: Experimental workflow for testing an infusion reaction mitigation strategy.

Troubleshooting Guide

Troubleshooting_Tree observe Infusion Reaction Observed? severe Severe Symptoms? (Respiratory Distress) observe->severe Yes no_rxn Continue Infusion Standard Monitoring observe->no_rxn No mild Mild Symptoms? (Fever, Tremors) severe->mild No stop STOP INFUSION Provide Supportive Care severe->stop Yes slow 1. Slow Infusion Rate mild->slow Yes reassess Reassess Protocol: - Check Dose/Formulation - Consider L-AmB stop->reassess premed 2. Add Premedication (NSAID/Corticosteroid) for Next Dose slow->premed continue_mon Continue Infusion with Close Monitoring premed->continue_mon

Caption: Decision tree for troubleshooting infusion-related reactions in real-time.

References

Technical Support Center: Amphotericin B Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of creating novel Amphotericin B (AmB) formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the development of new Amphotericin B formulations necessary?

Amphotericin B (AmB) is a powerful, broad-spectrum antifungal agent, often considered the "gold standard" for treating severe systemic fungal infections.[1][2] However, its conventional formulation, Fungizone®, is associated with significant toxicities, particularly nephrotoxicity (kidney damage) and infusion-related reactions.[1][3][4] These adverse effects are primarily due to AmB's tendency to bind to cholesterol in mammalian cell membranes, similar to how it binds to ergosterol in fungal membranes. Furthermore, AmB is poorly soluble in water, which complicates its administration. New formulations, especially lipid-based systems, aim to mitigate these challenges by improving solubility, reducing toxicity, and enhancing drug targeting to fungal cells, thereby improving the therapeutic index.

Q2: What are the primary types of advanced Amphotericin B formulations?

The main strategies to reformulate AmB focus on lipid-based and polymeric nanoparticle systems. The three most recognized lipid-based formulations are:

  • Liposomal AmB (L-AmB) , such as AmBisome®: AmB is encapsulated within a unilamellar liposome, a spherical vesicle made of a phospholipid bilayer. This structure masks the drug from the host's system, reducing toxicity.

  • AmB Lipid Complex (ABLC) , such as Abelcet®: AmB is complexed with lipids to form ribbon-like structures.

  • AmB Colloidal Dispersion (ABCD) , such as Amphotec®: AmB is complexed with cholesteryl sulfate to form small, disc-like particles.

Other innovative approaches under investigation include nanostructured lipid carriers (NLCs), polymeric nanoparticles, and drug conjugates designed to improve stability and target delivery.

Q3: What are the Critical Quality Attributes (CQAs) for a new AmB formulation?

CQAs are the physical, chemical, biological, or microbiological attributes that must be controlled to ensure the final product meets the desired quality. For a novel AmB formulation, key CQAs include:

  • Particle Size and Polydispersity Index (PDI): A narrow, controlled particle size distribution is crucial for pharmacokinetics, biodistribution, and stability.

  • Encapsulation Efficiency (%EE) / Drug Loading: High and reproducible drug loading is necessary for delivering a therapeutic dose efficiently.

  • In Vitro Drug Release Profile: The rate and extent of drug release should be consistent and appropriate for the intended therapeutic effect.

  • Stability: The formulation must remain physically and chemically stable under defined storage conditions, preventing drug leakage, aggregation, or degradation.

  • Reduced Hemolytic Activity: A key indicator of reduced toxicity compared to conventional AmB. The formulation should cause significantly less lysis of red blood cells.

  • Monomeric State of AmB: The aggregation state of AmB within the formulation is linked to its toxicity. Formulations that maintain AmB in a less-aggregated, monomeric state are generally less toxic.

Section 2: Troubleshooting Guides

This section addresses common experimental problems in a question-and-answer format.

Problem 1: Low Encapsulation Efficiency (%EE)

  • Q: My AmB encapsulation efficiency in liposomes is consistently below 70%. What are the potential causes and how can I improve it?

  • A: Low %EE is a frequent challenge. Several factors can be responsible:

    • Drug Solubility During Formulation: AmB has poor solubility in many organic solvents and aqueous buffers. If AmB precipitates before or during lipid film hydration, it cannot be efficiently encapsulated. Ensure the chosen solvent system (e.g., acidified dimethyl acetamide or a methanol/chloroform mixture) fully solubilizes the AmB.

    • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can saturate the lipid bilayer's capacity to incorporate AmB. Systematically test different molar ratios. Studies have shown that a 1:1 molar ratio of phosphatidylcholine to cholesterol can yield high entrapment.

    • Lipid Composition: The choice of lipids and the inclusion of cholesterol and charged lipids (like DSPG) are critical. The lipid bilayer's rigidity and charge can influence its interaction with the amphipathic AmB molecule.

    • pH of the Hydration Medium: The pH affects the charge of both the lipids and the AmB molecule, influencing interactions. Proper acidification during the formation of drug-lipid complexes is a critical process parameter.

    • Separation of Free vs. Encapsulated Drug: Inadequate separation techniques can lead to an underestimation of %EE. Standard centrifugation may be insufficient to pellet all liposomes, especially smaller ones. Consider alternatives like size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane for more accurate separation.

Problem 2: Poor Particle Size Control (High Polydispersity Index - PDI)

  • Q: I am unable to achieve a uniform particle size; my PDI is consistently >0.4. How can I improve the homogeneity of my nanoformulation?

  • A: A high PDI indicates a broad size distribution, which can lead to inconsistent in vivo performance.

    • Energy Input During Size Reduction: Methods like probe sonication or homogenization require careful optimization. Excessive sonication can lead to lipid degradation and sample heating, while insufficient energy results in incomplete size reduction. Optimize sonication time, power (amplitude), and use a cooling bath (e.g., ice bath) to maintain temperature.

    • Extrusion Parameters: Extrusion through polycarbonate membranes of a defined pore size is the gold standard for producing uniformly sized liposomes. Ensure the formulation is passed through the extruder multiple times (e.g., 10-15 passes) to achieve a narrow distribution. Start with a larger pore size before moving to the final desired size.

    • Formulation Composition: The concentration of lipids and drug can affect viscosity and the efficiency of size reduction. Highly concentrated samples may be more difficult to process effectively.

    • Method of Preparation: The chosen method significantly impacts particle size. The ethanol injection method, for instance, can produce smaller vesicles but requires precise control over the injection rate and stirring speed to ensure uniform particle formation.

Problem 3: Formulation Instability (Aggregation or Drug Leakage)

  • Q: My AmB formulation appears stable initially but aggregates or shows significant drug leakage after a week of storage at 4°C. What can I do to improve stability?

  • A: Stability is critical for a viable pharmaceutical product.

    • Physical Instability (Aggregation): Aggregation of lipid or polymeric nanoparticles can be caused by suboptimal surface charge. A high absolute zeta potential value (e.g., > |30| mV) generally indicates good colloidal stability due to electrostatic repulsion. If your formulation is near neutral, consider incorporating charged lipids (e.g., DSPG, DSPE-PEG) to increase surface charge.

    • Chemical Instability (Drug Leakage): Drug leakage occurs when AmB is not stably intercalated in the lipid bilayer. The rigidity of the bilayer is key. Using lipids with a high phase transition temperature (Tm), such as hydrogenated soy phosphatidylcholine (HSPC), and ensuring an adequate cholesterol concentration can create a more rigid, less permeable membrane.

    • Lyophilization: For long-term storage, lyophilization (freeze-drying) is often necessary. However, the freezing and drying processes can stress the nanoparticles, causing fusion or collapse. The use of a cryoprotectant (e.g., sucrose, trehalose) is essential to protect the vesicles during lyophilization. The lyophilized cake should be easily reconstitutable.

Section 3: Data Presentation

Table 1: Comparison of Commercial Amphotericin B Formulations

PropertyFungizone® (Conventional)AmBisome® (Liposomal)Abelcet® (Lipid Complex)Amphotec® (Colloidal Dispersion)
Structure Type Micellar DispersionUnilamellar LiposomeRibbon-like Lipid ComplexDisc-like Colloidal Dispersion
Approx. Particle Size < 0.4 µm< 0.1 µm (100 nm)1.6 - 11 µm0.12 - 0.14 µm
Lipid Composition AmB, DeoxycholateHSPC, Cholesterol, DSPGDMPC, DMPGCholesteryl Sulfate
Standard Dose 0.5 - 1.5 mg/kg/day3 - 5 mg/kg/day5 mg/kg/day3 - 4 mg/kg/day
Relative Nephrotoxicity HighLowestLowLow
Infusion Reactions Frequent, SevereLowModerate-HighModerate-High

Data compiled from multiple sources. Values are approximate and can vary.

Section 4: Experimental Protocols

Protocol 1: Preparation of Liposomal AmB via Thin-Film Hydration & Extrusion

This method is a standard laboratory-scale procedure for producing liposomes with controlled size.

  • Materials:

    • Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, Distearoylphosphatidylglycerol (DSPG)

    • Amphotericin B (USP grade)

    • Chloroform/Methanol solvent system (e.g., 2:1 v/v)

    • Hydration buffer (e.g., 5% Dextrose solution)

    • Round-bottom flask, Rotary evaporator, Water bath, Bath sonicator, Liposome extruder, Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm).

  • Methodology:

    • Lipid Film Formation: a. Dissolve the lipids (e.g., HSPC, Cholesterol, DSPG in a 2:1:0.8 molar ratio) and AmB in the chloroform/methanol solvent system in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to 60-65°C (above the lipid Tm). d. Rotate the flask under vacuum to evaporate the organic solvents, resulting in a thin, dry lipid-drug film on the flask wall. Continue for at least 1 hour after the film appears dry to remove residual solvent.

    • Hydration: a. Add the pre-warmed (65°C) hydration buffer (5% Dextrose) to the flask. b. Agitate the flask gently (e.g., by hand or on the rotary evaporator with the vacuum off) for 1-2 hours above the lipid Tm. This process forms large, multilamellar vesicles (MLVs).

    • Size Reduction (Extrusion): a. Assemble the extruder with a 400 nm polycarbonate membrane, pre-heated to 65°C. b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension back and forth between the syringes through the membrane for 10-15 cycles. d. Repeat the extrusion process sequentially with 200 nm and finally 100 nm membranes to achieve a uniform population of small unilamellar vesicles (SUVs).

    • Purification: a. To remove unencapsulated AmB, centrifuge the liposome suspension. Note: This may be ineffective for small liposomes. b. Alternatively, use size exclusion chromatography or dialysis against the hydration buffer.

    • Storage: Store the final liposomal suspension at 4°C, protected from light. For long-term stability, lyophilization with a cryoprotectant is recommended.

Protocol 2: In Vitro Hemolysis Assay for Toxicity Assessment

This assay provides a rapid assessment of a formulation's potential to damage red blood cells (RBCs), a primary indicator of AmB-related toxicity.

  • Materials:

    • Freshly collected human or rat whole blood (with anticoagulant like heparin).

    • Phosphate-Buffered Saline (PBS) or Dulbecco's PBS (D-PBS).

    • Triton X-100 (1% v/v in PBS) as the positive control (100% hemolysis).

    • PBS as the negative control (0% hemolysis).

    • Test formulations (e.g., L-AmB) and conventional AmB (Fungizone®) diluted to various concentrations.

    • Centrifuge, 96-well plate, Spectrophotometer (plate reader).

  • Methodology:

    • RBC Preparation: a. Centrifuge whole blood (e.g., at 1000 x g for 10 min) to pellet the RBCs. Discard the supernatant (plasma and buffy coat). b. Wash the RBC pellet by resuspending in 5-10 volumes of cold PBS and centrifuging again. Repeat this washing step 3-4 times until the supernatant is clear. c. Prepare a final 2% (v/v) RBC suspension in PBS.

    • Incubation: a. In a 96-well plate or microcentrifuge tubes, add your test samples. For example, add 100 µL of your AmB formulation at 2x the final desired concentration. b. Add 100 µL of the 2% RBC suspension to each well. c. Prepare controls: 100 µL PBS + 100 µL RBCs (Negative) and 100 µL 1% Triton X-100 + 100 µL RBCs (Positive). d. Incubate the plate at 37°C for 1-4 hours.

    • Measurement: a. After incubation, centrifuge the plate/tubes (e.g., at 800 x g for 10 min) to pellet intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate. c. Measure the absorbance of the supernatant at 540 nm (or 577 nm), which corresponds to the released hemoglobin.

    • Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. A successful formulation should exhibit significantly lower hemolysis compared to the conventional AmB control at equivalent drug concentrations.

Section 5: Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Encapsulation Efficiency

Low_EE_Troubleshooting start_node Problem: Low Encapsulation Efficiency (<70%) decision_node1 Is separation of free drug complete and validated? start_node->decision_node1 Check Separation Method decision_node decision_node process_node process_node solution_node solution_node process_node1 Current method: Centrifugation? Consider alternatives. decision_node1->process_node1 No decision_node2 Is AmB fully dissolved in initial solvent? decision_node1->decision_node2 Yes solution_node1 Re-evaluate %EE with more robust separation process_node1->solution_node1 Implement SEC or Dialysis process_node2 Observe for precipitation. Test alternative solvents. decision_node2->process_node2 No / Unsure decision_node3 Is the Drug-to-Lipid Ratio optimized? decision_node2->decision_node3 Yes solution_node2 Use acidified organic solvent (e.g., DMAc) or heat process_node2->solution_node2 process_node3 Systematically vary the AmB to total lipid molar ratio. decision_node3->process_node3 No process_node4 Review Lipid Composition & Hydration pH. Consider bilayer rigidity and charge. decision_node3->process_node4 Yes solution_node3 Identify saturation point. Use optimal ratio. process_node3->solution_node3 solution_node4 Incorporate charged lipids (DSPG). Optimize buffer pH. process_node4->solution_node4

Caption: Troubleshooting decision tree for low AmB encapsulation efficiency.

Diagram 2: Experimental Workflow for Liposomal AmB Formulation & Characterization

Workflow cluster_prep 1. Formulation Preparation cluster_purify 2. Purification cluster_char 3. Physicochemical Characterization cluster_final 4. Preclinical Assessment prep_step prep_step char_step char_step final_step final_step a Lipid & AmB Dissolution b Thin Film Formation a->b c Hydration (forms MLVs) b->c d Size Reduction (Extrusion) c->d e Remove Free Drug (SEC / Dialysis) d->e f Particle Size & PDI (DLS) e->f g Zeta Potential e->g h Encapsulation Efficiency (HPLC) e->h i Stability Study (Storage) f->i g->i h->i j In Vitro Release i->j k In Vitro Toxicity (Hemolysis Assay) j->k

Caption: General workflow for preparing and testing liposomal AmB.

References

Validation & Comparative

Amphotericin A vs. Amphotericin B: A Comparative Guide on Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections, valued for its broad spectrum of activity. Its lesser-known counterpart, Amphotericin A, was discovered alongside it but has been largely overshadowed. This guide provides a detailed comparison of the antifungal efficacy of this compound and Amphotericin B, supported by available experimental data, to inform researchers and professionals in the field of drug development.

Executive Summary

While both this compound and Amphotericin B are polyene macrolide antifungals produced by Streptomyces nodosus, Amphotericin B has demonstrated superior antifungal potency in preclinical evaluations. This difference in efficacy is attributed to structural variations between the two molecules. This guide will delve into the available data on their comparative antifungal activity and toxicity profiles.

Mechanism of Action

Both this compound and Amphotericin B share a primary mechanism of action. They bind to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels, leading to the leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), and ultimately resulting in fungal cell death.[1][2] While effective, this mechanism is not entirely specific to fungal cells. Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity.[3]

dot

Caption: Workflow for MIC determination.

Hemolytic Assay

This assay measures the ability of a compound to lyse red blood cells, providing an indication of its membrane-disrupting toxicity.

Protocol:

  • Preparation of Red Blood Cells (RBCs): Freshly drawn blood (e.g., from a sheep or human) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a phosphate-buffered saline (PBS) solution. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Incubation: In a microcentrifuge tube or 96-well plate, various concentrations of the test compound (this compound or B) are incubated with the RBC suspension. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (RBCs in PBS only) are included.

  • Centrifugation: After a set incubation period (e.g., 1 hour at 37°C), the tubes or plate are centrifuged to pellet intact RBCs and cell debris.

  • Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

dot

Caption: Workflow for hemolytic assay.

Conclusion

Based on the available scientific literature, Amphotericin B is the more potent antifungal agent when compared to this compound. This has led to its extensive clinical use for treating life-threatening fungal infections. While direct, comprehensive comparative studies are limited, the established clinical history and broader research focus on Amphotericin B underscore its superior efficacy. For researchers in drug development, further investigation into the structure-activity relationships of different polyenes, including this compound, could still yield valuable insights for the design of new antifungal agents with an improved therapeutic index. The development of novel Amphotericin B formulations, such as liposomal and lipid-complex preparations, has been a successful strategy to mitigate its toxicity while retaining its potent antifungal activity.

References

"in vitro comparison of Amphotericin A and fluconazole"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Cornerstone Antifungal Agents for Researchers and Drug Development Professionals

In the realm of antifungal therapeutics, Amphotericin B and Fluconazole represent two distinct and widely utilized classes of drugs. Amphotericin B, a polyene macrolide, has long been a gold standard for treating serious systemic mycoses, albeit with notable toxicity.[1][2] Fluconazole, a triazole, offers a more favorable safety profile and is available in both intravenous and oral formulations.[3] This guide provides a comprehensive in vitro comparison of their performance, supported by experimental data, to inform research and development decisions.

Performance Data: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antifungal agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Amphotericin B and Fluconazole against various clinically significant fungal species, as determined by standardized broth microdilution methods.[1][4]

Fungal SpeciesAmphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Reference
Candida albicans0.03 - 2.00.125 - >64
Candida glabrata≤ AMB MIC for C. albicansSimilar to C. albicans
Candida guilliermondii≤ AMB MIC for C. albicansSimilar to C. albicans
Candida parapsilosis≤ AMB MIC for C. albicansSimilar to C. albicans
Candida tropicalis≤ AMB MIC for C. albicansSimilar to C. albicans
Candida krusei1.585.99 (ABLC)
Cryptococcus neoformans3.123.12
Aspergillus fumigatus1.62-
Aspergillus niger0.76-

Note: MIC values can vary between studies and isolates. The data presented represents a range of reported values. ABLC refers to Amphotericin B lipid complex.

Experimental Protocols

The determination of in vitro antifungal susceptibility is critical for evaluating the potential efficacy of antifungal compounds. The most widely accepted and referenced methods are those standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method (CLSI M27-A/M27-A3)

This method is a standardized procedure for testing the susceptibility of yeasts to antifungal agents.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies. A suspension of the yeast is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a standardized cell density (typically 0.5–2.5 × 10³ cells/ml).

  • Antifungal Agent Dilution: Serial twofold dilutions of Amphotericin B and Fluconazole are prepared in a 96-well microtiter plate using a standardized liquid medium, most commonly RPMI 1640. The concentration ranges tested for Amphotericin B are typically 0.03 to 16 µg/mL, and for Fluconazole, 0.125 to 64 µg/mL.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for a specified period, typically 24 to 48 hours.

  • Endpoint Determination: The MIC is determined by visual inspection or spectrophotometric reading of the wells. For Amphotericin B, the MIC is defined as the lowest drug concentration that causes a complete inhibition of growth (optically clear well). For Fluconazole, the endpoint is typically a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the drug-free control well.

Mechanisms of Action

The fundamental difference in the in vitro performance of Amphotericin B and Fluconazole stems from their distinct mechanisms of action at the fungal cell membrane.

G cluster_AmphotericinB Amphotericin B Mechanism cluster_Fluconazole Fluconazole Mechanism AmB Amphotericin B Ergosterol_AmB Ergosterol AmB->Ergosterol_AmB Binds to Pore Pore Formation Ergosterol_AmB->Pore Induces Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death_AmB Fungal Cell Death Leakage->Death_AmB Leads to Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_demethylase Inhibits Ergosterol_Flu Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_Flu Blocks conversion of Lanosterol to Ergosterol Lanosterol Lanosterol Membrane_disruption Membrane Disruption Ergosterol_Flu->Membrane_disruption Depletion leads to Growth_inhibition Fungistatic Effect Membrane_disruption->Growth_inhibition Results in

Caption: Mechanisms of action for Amphotericin B and Fluconazole.

Amphotericin B directly targets ergosterol, a key component of the fungal cell membrane. It binds to ergosterol, leading to the formation of pores or channels in the membrane. This disrupts the membrane's integrity, causing leakage of essential intracellular components and ultimately leading to fungal cell death, a fungicidal effect.

In contrast, Fluconazole acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol. By blocking this enzyme, Fluconazole depletes the fungal cell of ergosterol and leads to the accumulation of toxic sterol precursors. This disrupts membrane structure and function, inhibiting fungal growth, which is a fungistatic effect.

Conclusion

The in vitro data clearly demonstrates that both Amphotericin B and Fluconazole possess significant antifungal activity, but their potency and spectrum can vary depending on the fungal species. Amphotericin B generally exhibits broader and more potent fungicidal activity, as reflected by its lower MIC values against a wide range of fungi. Fluconazole, while effective against many common yeasts, may show higher MICs, and some species exhibit intrinsic or acquired resistance. The choice between these agents in a research or clinical setting will depend on the target organism, the desired outcome (fungicidal vs. fungistatic), and considerations of toxicity and pharmacokinetics.

References

Validating Antifungal Activity: A Comparative Guide to MIC Testing of Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the in vitro efficacy of antifungal compounds is a critical first step in the development of new therapies. Minimum Inhibitory Concentration (MIC) testing remains the gold standard for this purpose. This guide provides a comprehensive comparison of Amphotericin B, a potent and widely used antifungal, with other alternatives, supported by experimental data. Detailed protocols for MIC testing are also presented to ensure accurate and reproducible results.

Amphotericin B, a member of the polyene class of antifungals, has been a cornerstone in the treatment of invasive fungal infections for over five decades.[1] Its broad spectrum of activity is attributed to its mechanism of action, which involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity by forming channels, leading to the leakage of intracellular components and ultimately cell death.[1][2][3][4] While highly effective, the utility of Amphotericin B can be limited by its potential for nephrotoxicity, a consequence of its ability to also bind to cholesterol in mammalian cell membranes.

Comparative Antifungal Activity: MIC Values

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are crucial for assessing the potency of an antifungal drug against specific fungal species and for monitoring the emergence of resistance. The following table summarizes the typical MIC ranges of Amphotericin B and other common antifungal agents against various clinically relevant fungal pathogens.

Antifungal AgentFungal SpeciesTypical MIC Range (µg/mL)
Amphotericin B Candida albicans0.125 - 1
Candida glabrata0.25 - 2
Candida parapsilosis0.125 - 1
Aspergillus fumigatus0.03 - 1.0
Cryptococcus neoformans0.03 - 1.0
Fluconazole Candida albicans≤1 - 2
Candida glabrataOften higher, resistance is common
Candida parapsilosisTypically susceptible
Aspergillus fumigatusIntrinsically resistant
Cryptococcus neoformansSusceptible
Voriconazole Candida albicans≤0.12
Candida glabrataVariable
Candida parapsilosisVariable
Aspergillus fumigatusGenerally potent activity
Cryptococcus neoformansActive
Caspofungin Candida albicansPotent activity
Candida glabrataPotent activity
Candida parapsilosisHigher MICs often observed
Aspergillus fumigatusActive
Cryptococcus neoformansLimited activity

Experimental Protocol: Broth Microdilution MIC Testing

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility. The broth microdilution method is a widely accepted technique.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution (e.g., Amphotericin B)

  • Fungal inoculum, adjusted to the appropriate concentration

  • Sterile diluent (e.g., saline or RPMI-1640)

  • Incubator (35°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentration range should encompass the expected MIC of the test organism. A typical range for Amphotericin B is 0.03 to 16 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an initial inoculum concentration that is further diluted in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in each well.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent. This results in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: A well containing only the fungal inoculum in the growth medium without any antifungal agent.

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete (100%) inhibition of visible growth for Amphotericin B. For other antifungals like azoles, the endpoint is often a ≥50% reduction in growth compared to the growth control. The reading can be done visually or with a microplate reader by measuring the optical density at a specific wavelength.

Visualizing the Process

To better understand the experimental and logical flow of validating antifungal activity, the following diagrams have been generated using Graphviz.

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antifungal Prepare Antifungal Dilutions inoculate Inoculate Microplate prep_antifungal->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC testing.

Antifungal_Validation_Logic hypothesis Hypothesis: Compound X has antifungal activity mic_testing Perform MIC Testing (e.g., Broth Microdilution) hypothesis->mic_testing data_analysis Analyze MIC Data mic_testing->data_analysis compare Compare with Standards (e.g., Amphotericin B) data_analysis->compare conclusion Conclusion on Antifungal Potency compare->conclusion

Caption: Logical flow for validating antifungal activity.

References

Cross-Resistance Between Amphotericin A and Other Polyenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates a thorough understanding of the cross-resistance profiles among related drugs. This guide provides a comparative analysis of cross-resistance between Amphotericin A and other polyene antifungals, focusing on the underlying mechanisms, quantitative susceptibility data, and the experimental protocols used to derive these findings. While extensive research has been conducted on Amphotericin B and nystatin, data on this compound is less abundant in recent literature.

Mechanisms of Polyene Resistance and Cross-Resistance

Polyene antifungals, including this compound, Amphotericin B, and nystatin, exert their fungicidal activity by binding to ergosterol, a primary sterol in the fungal cell membrane. This binding disrupts membrane integrity, leading to the formation of pores and subsequent leakage of intracellular contents.[1][2][3] The primary mechanism of acquired resistance to polyenes involves alterations in the ergosterol biosynthesis pathway.[1]

Mutations in the ERG genes, which encode enzymes in this pathway, can lead to a decrease in the total ergosterol content or the production of altered sterols that have a lower binding affinity for polyenes.[1] This alteration in the target molecule is the principal driver of cross-resistance among different polyenes. However, the extent of cross-resistance can vary depending on the specific mutation and the structural differences between the polyene molecules.

For instance, studies have shown that some fungal strains resistant to Amphotericin B, a heptaene, may retain susceptibility to nystatin, a tetraene. Conversely, resistance to candidin has been shown to confer cross-resistance to Amphotericin B. The structural similarities and differences between polyenes, such as the size of the macrolide ring and the number of conjugated double bonds, likely influence their interaction with both ergosterol and its modified precursors, thereby dictating the cross-resistance patterns.

Quantitative Susceptibility Data

The following tables summarize the available quantitative data on the cross-resistance between different polyenes. Minimum Inhibitory Concentration (MIC) is a key measure of antifungal susceptibility, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Cross-Resistance of Candida albicans Strains Developed for Resistance to Specific Polyenes

Resistant StrainFold Increase in Resistance to Inducing AgentFold Increase in Resistance to Amphotericin BFold Increase in Resistance to NystatinFold Increase in Resistance to Candidin
Candidin-resistant150ResistantNot resistant-
Amphotericin B-resistant (Strain 1)4-Not resistantResistant
Amphotericin B-resistant (Strain 2)16-Not resistantResistant
Amphotericin B-resistant (Strain 3)45-Not resistantResistant
Amphotericin B-resistant (Strain 4)60-Not resistantResistant

Data adapted from Hebeka & Solotorovsky (1965). "Resistant" indicates a qualitative observation of cross-resistance, while "Not resistant" indicates its absence.

Table 2: MIC Ranges of Various Polyenes Against Wild-Type and Resistant Fungal Isolates

Antifungal AgentOrganismResistance StatusMIC Range (µg/mL)
Amphotericin BCandida spp.Wild-Type0.06 - 1.0
Amphotericin BCandida spp.Resistant> 1.0
NystatinCandida albicansAmphotericin B-susceptible0.125 - 1.0
NystatinCandida albicansAmphotericin B-resistant4.0 - 16.0
Amphotericin BAspergillus spp.Wild-Type0.5 - 2.0

Data compiled from multiple sources.

Experimental Protocols

The determination of cross-resistance relies on standardized antifungal susceptibility testing. The following outlines a typical experimental workflow for generating the comparative data presented above.

Experimental Workflow for Determining Polyene Cross-Resistance

G cluster_0 Strain Preparation cluster_1 Antifungal Susceptibility Testing (Broth Microdilution) cluster_2 Data Analysis and Interpretation start Select Fungal Isolates (Wild-Type and Resistant Strains) culture Culture on appropriate agar medium (e.g., Sabouraud Dextrose Agar) start->culture inoculum Prepare standardized inoculum (e.g., 0.5 McFarland standard) culture->inoculum prepare_plates Prepare 96-well microtiter plates with serial dilutions of polyenes inoculum->prepare_plates inoculate Inoculate plates with standardized fungal suspension prepare_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic compare_mic Compare MIC values of different polyenes against each strain read_mic->compare_mic determine_cross_resistance Determine cross-resistance patterns compare_mic->determine_cross_resistance G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol ERG11 (Lanosterol 14-alpha-demethylase) fecosterol Fecosterol zymosterol->fecosterol ERG24 episterol Episterol fecosterol->episterol ERG3 (C-5 sterol desaturase) ergosterol Ergosterol episterol->ergosterol ERG2 (C-8 sterol isomerase) erg11_mut ERG11 Mutation erg11_mut->lanosterol Blocks conversion erg3_mut ERG3 Mutation erg3_mut->fecosterol Blocks conversion erg2_mut ERG2 Mutation erg2_mut->episterol Blocks conversion polyenes Polyenes (this compound, B, Nystatin) polyenes->ergosterol Bind to

References

A Comparative Analysis of Amphotericin A and Amphotericin B Against Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance necessitates a thorough exploration of all potential therapeutic avenues. This guide provides a comparative overview of Amphotericin A and its clinically established counterpart, Amphotericin B, with a specific focus on their efficacy against fungal strains that have developed resistance to Amphotericin B. While both are structurally similar polyene macrolides, their antifungal activities differ significantly, impacting their potential clinical applications.

Executive Summary

Amphotericin B has been a cornerstone in the treatment of severe systemic fungal infections for over half a century, valued for its broad spectrum of activity and a low incidence of resistance development.[1][2] Its efficacy, however, is hampered by significant toxicities.[3][4] this compound, a structurally related compound, is known but not used clinically due to its substantially lower antifungal activity. This guide will delve into the mechanisms of action and resistance related to Amphotericin B and extrapolate the likely ineffectiveness of this compound against resistant strains, supported by a review of standard susceptibility testing protocols.

Mechanism of Action and Resistance

Amphotericin B's primary mode of action involves binding to ergosterol, the principal sterol in the fungal cell membrane. This binding leads to two main disruptive events:

  • Pore Formation: The aggregation of Amphotericin B molecules within the membrane forms transmembrane channels. These pores disrupt the membrane's osmotic integrity, causing leakage of essential intracellular ions like potassium and magnesium, ultimately leading to fungal cell death.

  • Oxidative Damage: Amphotericin B can also induce the production of reactive oxygen species (ROS), contributing to cellular damage.

Resistance to Amphotericin B, although uncommon, primarily arises from alterations in the fungal cell membrane that reduce the drug's binding affinity. The most common resistance mechanism is a decrease in the ergosterol content of the cell membrane, often due to mutations in the ergosterol biosynthesis pathway. Fungi may produce alternative sterols that have a lower affinity for Amphotericin B, thereby preventing the formation of lethal pores.

Given that this compound shares a similar polyene macrolide structure with Amphotericin B, its mechanism of action is presumed to be the same, involving interaction with ergosterol. Consequently, fungal strains that have developed resistance to Amphotericin B by modifying their membrane sterol composition would likely exhibit cross-resistance to this compound. The inherently lower intrinsic activity of this compound further diminishes its potential as a viable alternative for treating these resistant infections.

cluster_0 Fungal Cell Membrane cluster_1 Extracellular Space cluster_2 Mechanism of Action & Resistance ergosterol Ergosterol membrane Lipid Bilayer pore Pore Formation ergosterol->pore Induces aggregation AmB Amphotericin B AmB->ergosterol High-affinity binding AmA This compound (Low Affinity) AmA->ergosterol Low-affinity binding leakage Ion Leakage (K+, Mg++) pore->leakage death Fungal Cell Death leakage->death resistance Resistance: Ergosterol Depletion/ Alteration resistance->ergosterol Prevents binding

Figure 1. Mechanism of Action and Resistance Pathway for Amphotericin B.

Comparative Efficacy Data

Direct comparative studies on the efficacy of this compound against Amphotericin B-resistant fungi are not available in published literature, primarily because this compound is not developed for clinical use. However, to provide a baseline for understanding the challenge of Amphotericin B resistance, the following table summarizes typical Minimum Inhibitory Concentration (MIC) values for Amphotericin B against susceptible and resistant fungal isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesResistance StatusTypical Amphotericin B MIC Range (µg/mL)
Candida albicansSusceptible0.016 - 1
Candida glabrataSusceptible0.016 - 1
Candida kruseiOften Susceptible≤ 1
Candida lusitaniaeCan be Resistant> 2
Aspergillus fumigatusSusceptible0.12 - 2
Scedosporium prolificansIntrinsically Resistant> 2
Fusarium spp.Often Resistant> 2

Note: MIC breakpoints for Amphotericin B are not formally defined by organizations like the Clinical and Laboratory Standards Institute (CLSI), but resistance is generally associated with MICs > 2 mg/L.

Experimental Protocols

To evaluate the efficacy of any new antifungal agent against resistant strains, a standardized methodology is crucial. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Objective: To determine the in vitro susceptibility of fungal isolates to an antifungal agent.

Materials:

  • Fungal isolates (e.g., Amphotericin B-resistant Candida species)

  • Antifungal agent stock solution (e.g., Amphotericin B, this compound)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or inverted mirror

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Perform a 1:1000 dilution of this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Antifungal Agent Dilution: a. Prepare a serial two-fold dilution of the antifungal agent in RPMI 1640 medium in the 96-well plate. b. The final concentration range should typically span from 0.03 to 16 µg/mL for agents like Amphotericin B. c. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the diluted antifungal agent and the growth control well. b. Incubate the microtiter plate at 35°C for 48 hours.

  • MIC Determination: a. After incubation, determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity. b. For Amphotericin B, the MIC is defined as the lowest concentration that causes 100% inhibition of growth compared to the drug-free control well.

Figure 2. Experimental Workflow for Antifungal Susceptibility Testing.

Conclusion

While the structural similarity between this compound and Amphotericin B is notable, their antifungal efficacy is vastly different. The available evidence indicates that this compound possesses minimal antifungal activity, rendering it unsuitable for clinical use. Against fungal strains that have developed resistance to Amphotericin B via alterations in their membrane ergosterol content, it is highly probable that this compound would be similarly ineffective. Future research into novel antifungal agents for resistant infections should focus on compounds with alternative mechanisms of action that bypass the ergosterol-dependent pathways targeted by the polyenes.

References

A Comparative Analysis of Amphotericin B and Its Derivatives: Efficacy, Toxicity, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Amphotericin B (AmB) remains a cornerstone in the treatment of severe systemic fungal infections due to its broad spectrum of activity and potent fungicidal action.[1][2] However, its clinical utility is often hampered by significant toxicities, primarily nephrotoxicity and infusion-related reactions.[3][4][5] This has driven the development of various synthetic derivatives and lipid-based formulations aimed at improving its therapeutic index. This guide provides a comparative analysis of conventional Amphotericin B deoxycholate (C-AmB) and its derivatives, focusing on their performance, supporting experimental data, and detailed methodologies for their evaluation.

The primary mechanism of action for Amphotericin B involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of transmembrane channels, causing leakage of essential intracellular ions and ultimately leading to fungal cell death. While AmB has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.

Derivatives of Amphotericin B can be broadly categorized into two groups:

  • Lipid Formulations: These formulations encapsulate AmB within a lipid vehicle, altering its pharmacokinetic properties and reducing its interaction with mammalian cells, thereby lowering toxicity. Examples include Amphotericin B lipid complex (ABLC), liposomal Amphotericin B (L-AmB), and Amphotericin B colloidal dispersion (ABCD).

  • Chemically Modified Derivatives: These are semi-synthetic analogs where the molecular structure of AmB is altered to enhance its antifungal activity and/or reduce its toxicity.

Comparative Performance Data

The following tables summarize the in vitro efficacy and toxicity of Amphotericin B and its derivatives based on available experimental data.

Table 1: Comparative In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Compound/FormulationCandida albicans (µg/mL)Candida auris (µg/mL)Aspergillus fumigatus (µg/mL)
Amphotericin B Deoxycholate (C-AmB) 0.25 - 1.00.25 - 0.50.5 - 2.0
Liposomal AmB (L-AmB) 0.01 - 8.0--
Amphotericin B Lipid Complex (ABLC) 0.01 - 2.0--
Amphotericin B Cochleates (CAMB) 0.5--
AmB-Salicylic Acid Conjugates Comparable to C-AmB--

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Comparative Hemolytic Activity

Compound/FormulationConcentration (µg/mL)Hemolysis (%)
Amphotericin B Deoxycholate (C-AmB) 82.0 (at 0.5h), 8.0 (at 6h), 17 (at 24h)
10Highly hemolytic
19.3850 (EH50)
Amphotericin B Cochleates (CAMB) up to 500No hemolysis
AmB-Salicylic Acid Conjugate (5c) 51.21.6
102.44.9
AmB-Lipid Formulations (general) 8Significantly less than C-AmB

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of Amphotericin B and its derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Principle: Fungal isolates are exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus after a defined incubation period.

Detailed Protocol:

  • Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture. Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in the RPMI 1640 medium in a 96-well microtiter plate. The typical concentration range for Amphotericin B is 0.03 to 16 µg/mL.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥90% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Hemolysis Assay

This assay is used to evaluate the toxicity of the compounds to red blood cells (erythrocytes).

Principle: The lytic effect of the drug on red blood cells is quantified by measuring the amount of hemoglobin released into the supernatant after incubation.

Detailed Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh human or animal (e.g., mouse, sheep) blood in tubes containing an anticoagulant (e.g., K2EDTA). Wash the RBCs multiple times with a sterile phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-5% (v/v).

  • Sample Preparation: Prepare different concentrations of Amphotericin B and its derivatives in PBS.

  • Incubation: Mix the RBC suspension with the drug solutions in microcentrifuge tubes or a 96-well plate. Include a negative control (RBCs in PBS) and a positive control (RBCs in a known lysing agent like distilled water or Triton X-100). Incubate the samples at 37°C for a specified time (e.g., 1-4 hours).

  • Quantification of Hemolysis: After incubation, centrifuge the samples to pellet the intact RBCs. Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength of 540-577 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Amphotericin B is its interaction with the fungal cell membrane, leading to cell death. This process can be visualized as follows:

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Ergosterol->Pore Forms Ions K+, Mg++, H+ Pore->Ions Ion Leakage CellDeath Fungal Cell Death Ions->CellDeath Leads to

Caption: Mechanism of action of Amphotericin B.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of Amphotericin B and its derivatives.

cluster_efficacy Efficacy Testing cluster_toxicity Toxicity Testing start Start: Select AmB and Derivatives mic Antifungal Susceptibility (MIC Determination) start->mic hemolysis Hemolysis Assay start->hemolysis cytotoxicity In Vitro Cytotoxicity (e.g., on kidney cells) start->cytotoxicity data_analysis Data Analysis and Comparison mic->data_analysis hemolysis->data_analysis cytotoxicity->data_analysis conclusion Conclusion: Therapeutic Index Assessment data_analysis->conclusion

Caption: Workflow for comparing AmB derivatives.

References

Revolutionizing Antifungal Therapy: A Comparative Guide to the Synergistic Effects of Amphotericin B Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against invasive fungal infections, the strategic combination of Amphotericin B (AmB) with a diverse range of chemical entities is proving to be a formidable approach to enhance efficacy, overcome resistance, and reduce toxicity. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the synergistic effects observed when Amphotericin B is paired with other antifungals, non-antifungal agents, and innovative nanoparticle delivery systems. The experimental data supporting these synergies are presented herein, alongside detailed methodologies to facilitate further research and validation.

Key Findings at a Glance

The combination of Amphotericin B with various compounds has demonstrated significant synergistic potential against a wide spectrum of fungal pathogens, including clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This guide summarizes the quantitative outcomes of these interactions, providing a clear comparative framework for evaluating the most promising therapeutic pairings.

Comparative Analysis of Synergistic Combinations

The synergistic interactions of Amphotericin B with different compound classes are summarized below. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where a FICI of ≤ 0.5 is indicative of a synergistic relationship.

Table 1: Synergistic Effects of Amphotericin B with Other Antifungal Agents
CombinationFungal SpeciesFICI RangeKey Findings
AmB + FlucytosineCryptococcus neoformans≤ 0.5Considered the gold standard for treating cryptococcal meningitis, this combination allows for a reduced dosage of AmB, thereby lowering toxicity.[1][2]
AmB + FluconazoleCandida albicansVariable (Synergy to Antagonism)While some studies show synergy, others report antagonism, potentially due to the azole-mediated reduction of ergosterol, AmB's target.[3]
AmB + Echinocandins (e.g., Caspofungin)Aspergillus fumigatus, Candida auris≤ 0.5This combination targets both the cell membrane (AmB) and cell wall (echinocandin), leading to enhanced fungal cell disruption.[4][5]
Table 2: Synergistic Effects of Amphotericin B with Non-Antifungal Compounds
CombinationFungal SpeciesFICI RangeKey Findings
AmB + SimvastatinRhodotorula mucilaginosaSynergisticDemonstrates the potential of repurposing existing drugs to enhance antifungal therapy.
AmB + VerapamilCryptococcus neoformansSynergisticThe combination has been shown to reduce the required concentrations of both drugs by at least eightfold.
AmB + HydroxychavicolCandida albicans0.07Exhibits strong synergistic activity and significantly reduces the germination of C. albicans.
AmB + Betulinic AcidCandida albicans, Aspergillus fumigatusSynergisticThis combination effectively inhibits fungal growth at lower concentrations.
Table 3: Synergistic Effects of Amphotericin B with Nanoparticles
CombinationFungal SpeciesFICI RangeKey Findings
AmB + Silver NanoparticlesCandida albicans, Candida tropicalisNot specifiedThe antifungal activity of AmB is significantly enhanced when conjugated with biogenic silver nanoparticles.
AmB + Gold NanoparticlesCandida tropicalis (biofilms)SynergisticEffective against persister cells within biofilms, a major challenge in treating chronic fungal infections.

Mechanisms of Synergy: A Visual Exploration

The synergistic interactions of Amphotericin B with other compounds are often rooted in complementary mechanisms of action that target different aspects of fungal cell biology. The following diagrams illustrate these pathways.

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Figure 1: Mechanism of Action of Amphotericin B.

AmB_Flucytosine_Synergy cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cell Cytoplasm AmB Amphotericin B MembranePermeability Increased Membrane Permeability AmB->MembranePermeability Increases Flucytosine_int Flucytosine (intracellular) MembranePermeability->Flucytosine_int Facilitates Flucytosine_ext Flucytosine (extracellular) Flucytosine_ext->Flucytosine_int Enhanced Uptake FU 5-Fluorouracil Flucytosine_int->FU Metabolized to DNA_RNA_synthesis Inhibition of DNA and RNA Synthesis FU->DNA_RNA_synthesis Causes CellDeath Fungal Cell Death DNA_RNA_synthesis->CellDeath Leads to

Figure 2: Synergistic Mechanism of Amphotericin B and Flucytosine.

AmB_Azole_Interaction cluster_synergy Potential Synergy cluster_antagonism Potential Antagonism AmB_syn Amphotericin B MembraneDamage Membrane Damage AmB_syn->MembraneDamage Azole_syn Azole Azole_syn->MembraneDamage AzoleUptake Increased Azole Uptake MembraneDamage->AzoleUptake May lead to Azole_ant Azole ErgosterolSynth Ergosterol Synthesis Azole_ant->ErgosterolSynth Inhibits ErgosterolLevels Reduced Ergosterol Levels ErgosterolSynth->ErgosterolLevels Leads to AmB_efficacy Reduced AmB Efficacy ErgosterolLevels->AmB_efficacy Causes AmB_ant Amphotericin B AmB_ant->AmB_efficacy Target is reduced

Figure 3: Dual Nature of Amphotericin B and Azole Interactions.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of these synergistic effects, detailed protocols for the key experimental assays are provided below.

Checkerboard Microdilution Assay

This assay is a standard method for determining the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

1. Preparation of Reagents and Fungal Inoculum:

  • Prepare stock solutions of Amphotericin B and the test compound in a suitable solvent (e.g., DMSO) and further dilute in RPMI 1640 medium.

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Plate Setup:

  • In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs.

  • Serially dilute Amphotericin B along the x-axis (e.g., columns 1-10) and the second compound along the y-axis (e.g., rows A-G).

  • Row H should contain only dilutions of Amphotericin B, and column 11 should contain only dilutions of the second compound to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Column 12 should serve as a drug-free growth control.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

4. Data Analysis:

  • Visually determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the FICI value: Synergy (≤ 0.5), Additive (>0.5 to ≤1.0), Indifference (>1.0 to ≤4.0), Antagonism (>4.0).

Checkerboard_Workflow start Start prep_reagents Prepare Drug Dilutions and Fungal Inoculum start->prep_reagents setup_plate Set up 96-well Plate with Drug Gradient prep_reagents->setup_plate inoculate Inoculate Plate with Fungal Suspension setup_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MICs Visually incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret FICI for Synergy/Antagonism calc_fici->interpret end End interpret->end

Figure 4: Workflow for the Checkerboard Microdilution Assay.

Time-Kill Assay

This dynamic assay evaluates the rate and extent of fungal killing over time when exposed to antimicrobial agents alone and in combination.

1. Preparation:

  • Prepare fungal inoculum as described for the checkerboard assay, adjusting to a starting concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Prepare drug solutions at concentrations corresponding to their MICs (or multiples/fractions thereof).

2. Experimental Setup:

  • Set up tubes or flasks containing:

    • Fungal inoculum only (growth control).

    • Fungal inoculum with Amphotericin B alone.

    • Fungal inoculum with the second compound alone.

    • Fungal inoculum with the combination of Amphotericin B and the second compound.

3. Incubation and Sampling:

  • Incubate the cultures at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

4. Viable Cell Counting:

  • Perform serial dilutions of the collected samples in sterile saline.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 35°C for 24-48 hours and count the resulting colonies (CFU/mL).

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Biofilm Inhibition/Eradication Assay

This assay assesses the efficacy of drug combinations against fungal biofilms, which are notoriously resistant to treatment.

1. Biofilm Formation:

  • Prepare a fungal inoculum of 1 x 10^6 cells/mL in a suitable medium (e.g., RPMI 1640).

  • Add the inoculum to the wells of a 96-well flat-bottom plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.

2. Treatment:

  • For inhibition assays, add the drug combinations at the time of inoculation.

  • For eradication assays, gently wash the pre-formed biofilms with sterile PBS to remove non-adherent cells, then add fresh medium containing the drug combinations.

3. Incubation:

  • Incubate the plates for a further 24-48 hours at 37°C.

4. Quantification of Biofilm Viability:

  • Quantify the metabolic activity of the remaining biofilm using assays such as XTT or resazurin reduction, which measure mitochondrial activity. Alternatively, quantify the total biofilm biomass using crystal violet staining.

5. Data Analysis:

  • Determine the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) for each drug alone and in combination.

  • Calculate a Biofilm FICI (BFICI) using the MBIC/MBEC values in a similar manner to the planktonic FICI to assess synergy.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued investigation of Amphotericin B combination therapies as a promising strategy to combat invasive fungal infections. The synergistic interactions highlighted offer the potential for improved clinical outcomes through enhanced antifungal activity and reduced drug-related toxicities. Future research should focus on optimizing dosage regimens, exploring novel combination partners, and translating these in vitro findings into robust in vivo models and ultimately, clinical applications. The detailed protocols provided herein are intended to serve as a valuable resource for the scientific community to build upon this critical area of research.

References

"head-to-head study of Amphotericin A and liposomal Amphotericin B"

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Conventional Amphotericin B and Liposomal Amphotericin B

Introduction

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections due to its broad spectrum of activity. However, its clinical use is often limited by significant toxicities, most notably nephrotoxicity and infusion-related reactions. The development of lipid-based formulations, such as liposomal Amphotericin B, aimed to mitigate these adverse effects while maintaining or improving therapeutic efficacy. This guide provides a detailed, data-driven comparison of conventional Amphotericin B deoxycholate (C-AMB) and liposomal Amphotericin B (L-AMB) for researchers, scientists, and drug development professionals.

Efficacy

In Vitro Susceptibility

The in vitro activity of C-AMB and L-AMB against various fungal pathogens is a critical measure of their intrinsic antifungal efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter in these assessments.

Fungal SpeciesConventional Amphotericin B (MIC in µg/mL)Liposomal Amphotericin B (MIC in µg/mL)Reference
Candida albicans0.29 - 0.390.31 - 1.28[1][2]
Candida glabrata0.511.28[1]
Candida parapsilosis0.380.35[2]
Candida krusei1.27 - 1.581.13 - 5.99[2]
Aspergillus fumigatus1.12 - 1.622.46 - 5.68
Cryptococcus neoformans0.291.28

Note: MIC values can vary depending on the testing methodology and the specific isolates studied.

In Vivo Efficacy

Animal models, particularly murine models of systemic candidiasis, are crucial for evaluating the in vivo performance of antifungal agents. These studies provide insights into how the drugs behave in a complex biological system.

Animal ModelTreatment GroupDosageOutcomeReference
Murine CandidiasisConventional Amphotericin B0.8 mg/kg50% survival
Liposomal Amphotericin B5.0 mg/kg100% survival
Systemic Candidiasis in Immunosuppressed MiceConventional Amphotericin B1 mg/kg/dayMore effective in reducing kidney fungal burden than 2 and 4 mg/kg of L-AMB
Liposomal Amphotericin B2 and 4 mg/kg/dayLess effective than 1 mg/kg/day of C-AMB in reducing kidney fungal burden

Toxicity Profile

A major differentiator between conventional and liposomal formulations of Amphotericin B is their toxicity profile. Liposomal encapsulation is designed to reduce the drug's interaction with mammalian cells, thereby lowering its toxicity.

Nephrotoxicity

Kidney damage is a primary concern with Amphotericin B therapy. Nephrotoxicity is often assessed by monitoring changes in serum creatinine levels.

Study PopulationConventional Amphotericin B (Incidence of Nephrotoxicity)Liposomal Amphotericin B (Incidence of Nephrotoxicity)Reference
AIDS patients with cryptococcal meningitisDoubling of serum creatinine in a significant number of patientsSignificantly fewer patients with doubled serum creatinine (at 3 mg/kg/day)
Meta-analysis of 10 studies (2172 participants)Significantly higher risk of serum creatinine increase (≥ two-fold from baseline)Relative Risk: 0.49 (95% CI 0.40 to 0.59)
Febrile neutropenic patients33.7% (116 of 344 patients)18.7% (64 of 343 patients)
Infusion-Related Reactions

Fever, chills, and rigors are common immediate reactions to Amphotericin B infusion.

Study PopulationConventional Amphotericin B (Incidence of Infusion Reactions)Liposomal Amphotericin B (Incidence of Infusion Reactions)Reference
AIDS patients with cryptococcal meningitisSignificantly higher incidenceSignificantly lower incidence (at both 3 and 6 mg/kg/day)
Meta-analysisSignificantly higher incidence of fever, chills/rigors, nausea, and vomitingSignificantly lower incidence for all infusion-related reactions

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activities of conventional and liposomal Amphotericin B are often determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare serial dilutions of Amphotericin B formulations A2 Add drug dilutions to wells P1->A2 P2 Prepare standardized fungal inoculum A1 Inoculate microtiter plates with fungal suspension P2->A1 A1->A2 A3 Incubate plates at 35°C A2->A3 R1 Visually or spectrophotometrically determine fungal growth A3->R1 R2 Determine Minimum Inhibitory Concentration (MIC) R1->R2

In Vitro Susceptibility Testing Workflow

Murine Model of Systemic Candidiasis

This in vivo model is used to compare the efficacy of antifungal agents in a living organism.

G I1 Induce immunosuppression in mice (optional) I2 Infect mice intravenously with Candida albicans I1->I2 T1 Administer treatment: Conventional Amphotericin B, Liposomal Amphotericin B, or control I2->T1 O1 Monitor survival over time T1->O1 O2 Determine fungal burden in organs (e.g., kidneys, liver, spleen) at specific time points T1->O2

Murine Candidiasis Efficacy Model Workflow

Mechanism of Action and Toxicity

The primary mechanism of action for Amphotericin B involves its interaction with sterols in cell membranes. Its selective toxicity is based on its higher affinity for ergosterol, the main sterol in fungal cell membranes, compared to cholesterol in mammalian cell membranes.

G cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (e.g., Kidney) AmB_F Amphotericin B Ergosterol Ergosterol AmB_F->Ergosterol High Affinity Binding Pore_F Pore Formation Ergosterol->Pore_F Leakage_F Ion Leakage (K+, Na+) Pore_F->Leakage_F Death_F Fungal Cell Death Leakage_F->Death_F AmB_M Amphotericin B Cholesterol Cholesterol AmB_M->Cholesterol Lower Affinity Binding Pore_M Pore Formation Cholesterol->Pore_M Leakage_M Ion Leakage Pore_M->Leakage_M Toxicity Cellular Toxicity (Nephrotoxicity) Leakage_M->Toxicity L_AmB Liposomal Amphotericin B L_AmB->AmB_F Preferential transfer at fungal cell wall L_AmB->AmB_M Reduced interaction

Mechanism of Action and Toxicity Pathway

Conclusion

The development of liposomal Amphotericin B represents a significant advancement in antifungal therapy. While both conventional and liposomal formulations demonstrate broad-spectrum antifungal activity, L-AMB offers a markedly improved safety profile, with significantly lower rates of nephrotoxicity and infusion-related reactions. This allows for the administration of higher doses, which may lead to improved clinical outcomes in some settings. The choice between these formulations will depend on a variety of factors, including the specific fungal pathogen, the patient's underlying health status, and cost considerations. The data presented in this guide provides a foundation for informed decision-making in the research and development of antifungal therapies.

References

Unraveling the Enigma of Amphotericin B: A Comparative Guide to its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Amphotericin B (AmB) has been a cornerstone in the treatment of life-threatening systemic fungal infections. Despite its enduring clinical importance, the precise mechanism by which it exerts its potent fungicidal activity has been a subject of intense scientific debate. This guide provides a comprehensive comparison of the leading experimental findings that validate the different proposed modes of action of Amphotericin B, offering researchers, scientists, and drug development professionals a detailed overview of the current understanding and a comparative analysis with other major antifungal classes.

This guide will delve into the two primary models of Amphotericin B's action—the classic pore formation model and the more recent sterol sponge model—presenting the key experimental evidence for each. Furthermore, it will compare the performance of Amphotericin B with that of azoles and echinocandins, supported by quantitative data. Detailed experimental protocols for pivotal techniques used to elucidate these mechanisms are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding.

The Dichotomy of Action: Pore Formation vs. Sterol Sponge

The long-standing model for Amphotericin B's fungicidal activity centers on its ability to form ion-permeable channels within the fungal cell membrane, leading to leakage of essential ions and ultimately cell death.[1][2] This action is predicated on the higher affinity of Amphotericin B for ergosterol, the primary sterol in fungal membranes, compared to cholesterol in mammalian cell membranes.[3]

However, a newer "sterol sponge" model has emerged, proposing that Amphotericin B's primary mechanism is the extraction of ergosterol from the fungal membrane by forming large, extramembranous aggregates.[4][5] This removal of a critical membrane component is thought to be the principal cause of cell death.

Experimental Validation of the Competing Models

A variety of sophisticated biophysical and cell-based assays have been employed to investigate these two models. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have been instrumental in providing structural insights at the molecular level, while techniques like transmission electron microscopy have visualized the formation of large AmB aggregates.

Comparative Performance Analysis: Amphotericin B vs. Alternatives

In the clinical setting, Amphotericin B's use is often weighed against that of other antifungal classes, primarily the azoles (e.g., fluconazole) and the echinocandins (e.g., caspofungin). The choice of agent depends on the infecting fungal species, the patient's immune status, and the potential for drug toxicity.

Quantitative Comparison of Antifungal Activity

The following tables summarize key quantitative data comparing the in vitro and in vivo performance of Amphotericin B with fluconazole and caspofungin against common fungal pathogens.

Table 1: In Vitro Susceptibility (Minimum Inhibitory Concentration - MIC in µg/mL)

Antifungal AgentCandida albicansAspergillus fumigatusHistoplasma capsulatum
Amphotericin B 0.25 - 1.01.560.5 - 1.0
Fluconazole 0.25 - 0.5--
Caspofungin 0.5-8 - 32

Note: MIC values can vary between studies and isolates.

Table 2: In Vivo Efficacy in Murine Models

Antifungal Agent & DoseFungal SpeciesOutcome MeasureResult
Amphotericin B (0.5 mg/kg)Aspergillus fumigatusSurvival at Day 4230%
Caspofungin (1 mg/kg)Aspergillus fumigatusSurvival at Day 4250%
Amphotericin B (2 mg/kg q.o.d.)Histoplasma capsulatumSurvival at Day 15100%
Caspofungin (8 mg/kg/day)Histoplasma capsulatumSurvival at Day 1530%
Amphotericin B (0.1-4 mg/kg)Candida albicans (normal mice)Reduction in kidney CFUMore effective than triazoles
Fluconazole (2.5-20 mg/kg)Candida albicans (normal mice)Reduction in kidney CFULess effective than AmB

Visualizing the Mechanisms and Workflows

To further clarify the complex processes involved in Amphotericin B's mode of action and the experimental approaches used to study them, the following diagrams have been generated.

cluster_pore Pore Formation Model AmB_monomer Amphotericin B Monomers Membrane Fungal Cell Membrane AmB_monomer->Membrane Inserts into Ergosterol Ergosterol Ergosterol->Membrane Component of Pore Ion Channel (Pore) Membrane->Pore Forms within Ion_leakage Ion Leakage (K+, Na+) Pore->Ion_leakage Causes Cell_death_pore Cell Death Ion_leakage->Cell_death_pore Leads to

Caption: The Pore Formation Model of Amphotericin B's action.

cluster_sponge Sterol Sponge Model AmB_aggregates Extramembranous AmB Aggregates Ergosterol_mem Membrane Ergosterol AmB_aggregates->Ergosterol_mem Extracts Membrane_disruption Membrane Disruption AmB_aggregates->Membrane_disruption Causes Ergosterol_ext Extracted Ergosterol Ergosterol_mem->Ergosterol_ext Cell_death_sponge Cell Death Membrane_disruption->Cell_death_sponge Leads to

Caption: The Sterol Sponge Model of Amphotericin B's action.

cluster_workflow Experimental Workflow: Solid-State NMR Sample_prep Sample Preparation (e.g., 13C-labeled AmB, lipid bilayers with ergosterol) NMR_acq Solid-State NMR Data Acquisition (e.g., REDOR, CODEX) Sample_prep->NMR_acq Data_proc Data Processing and Analysis NMR_acq->Data_proc Structure_det Structural Determination of AmB-Ergosterol Complex Data_proc->Structure_det Model_val Model Validation (e.g., Molecular Dynamics) Structure_det->Model_val

References

Comparative Toxicity Analysis: Amphotericin A vs. Amphotericin B Deoxycholate

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of Amphotericin A and the conventional deoxycholate formulation of Amphotericin B. The information herein is collated from experimental data to assist researchers in understanding the relative toxicities and underlying mechanisms of these two polyene macrolide antibiotics.

Comparative Toxicity Data

The following table summarizes the quantitative data on the hemolytic and cytotoxic effects of this compound and Amphotericin B deoxycholate. Data from multiple studies are presented to provide a comprehensive overview.

Parameter This compound Amphotericin B Deoxycholate Cell Type / System Key Findings
Hemolytic Activity Lower HemolysisHigher HemolysisHuman ErythrocytesAmphotericin B exhibits significantly greater hemolytic activity compared to this compound at the same concentrations.
In Vitro Cytotoxicity (IC50) Generally Higher (Less Toxic)Generally Lower (More Toxic)Various, including renal cellsAmphotericin B deoxycholate consistently demonstrates higher cytotoxicity against various mammalian cell lines, particularly renal cells, a key site of its clinical toxicity.
Nephrotoxicity Reduced or AbsentSignificantAnimal Models / Clinical DataAmphotericin B deoxycholate is well-documented to cause dose-dependent kidney damage (nephrotoxicity), a side effect that is significantly less pronounced with this compound.
Antifungal Activity (MIC) Generally Higher (Less Potent)Generally Lower (More Potent)Candida albicans, Aspergillus fumigatusWhile less toxic, this compound also typically shows lower antifungal potency compared to Amphotericin B.

Experimental Protocols

The data presented above are derived from standard toxicological assays. The methodologies for these key experiments are outlined below.

Hemolysis Assay

This assay quantifies the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin.

  • Preparation of Erythrocytes: Fresh human red blood cells are washed multiple times in an isotonic buffer (e.g., phosphate-buffered saline, PBS) via centrifugation to remove plasma and other cellular components. The cells are then resuspended to a final concentration (e.g., 2% v/v).

  • Incubation: The erythrocyte suspension is incubated with varying concentrations of this compound and Amphotericin B deoxycholate for a specified period (e.g., 1-4 hours) at 37°C. A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, using buffer only) are included.

  • Measurement: After incubation, the samples are centrifuged to pellet intact cells and debris. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Culture: Mammalian cells (e.g., human kidney proximal tubule cells, HK-2) are seeded into 96-well plates and allowed to adhere and grow for 24 hours.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or Amphotericin B deoxycholate. The cells are then incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is then calculated.

Diagrams and Visualizations

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Wash & Resuspend Human Erythrocytes (2%) D Incubate Erythrocytes with Drug Solutions & Controls (37°C, 1-4 hours) A->D B Prepare Serial Dilutions of this compound & B-d B->D C Prepare Controls: Positive (Triton X-100) Negative (Buffer) C->D E Centrifuge Samples to Pellet Intact Cells D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance of Supernatant (540 nm) F->G H Calculate % Hemolysis G->H

Caption: Workflow for a typical hemolysis assay.

G cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Effects AmB Amphotericin B Ergosterol Ergosterol (Fungal) Cholesterol (Mammalian) AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Ion K+ Efflux & Ion Imbalance Pore->Ion Oxidative Oxidative Stress (ROS Production) Pore->Oxidative Depol Membrane Depolarization Ion->Depol Apoptosis Apoptosis Induction (e.g., Caspase Activation) Depol->Apoptosis Oxidative->Apoptosis

Caption: Toxicity pathway of Amphotericin B.

Amphotericin B: A Comparative Benchmark Against Newer Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide, has long been a cornerstone in the treatment of invasive fungal infections. Its broad spectrum of activity and fungicidal nature have made it an indispensable tool in the clinician's arsenal. However, the advent of newer antifungal agents, namely the azoles and echinocandins, has prompted a re-evaluation of AmB's position in the therapeutic landscape. This guide provides an objective comparison of Amphotericin B against these newer agents, supported by experimental data, to inform research and development in the field of antifungal therapeutics.

Executive Summary

While Amphotericin B remains a potent and broad-spectrum antifungal, its clinical utility is often hampered by significant toxicities, particularly nephrotoxicity. Newer agents, such as the echinocandins (e.g., anidulafungin, caspofungin, micafungin) and triazoles (e.g., voriconazole, isavuconazole), offer improved safety profiles and different mechanisms of action. Echinocandins have demonstrated comparable or superior efficacy to AmB for the treatment of invasive candidiasis, with a significantly lower risk of treatment-related adverse events. For invasive aspergillosis, voriconazole has become the primary treatment choice due to better outcomes and improved survival rates compared to AmB. This guide will delve into the comparative efficacy, safety, and in vitro activity of these antifungal classes, providing a data-driven benchmark for future research and drug development.

In Vitro Activity: A Comparative Analysis

The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential efficacy. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Amphotericin B, anidulafungin (an echinocandin), and voriconazole (a triazole) against common fungal pathogens.

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida Species

OrganismAntifungal AgentMIC50MIC90
Candida albicansAmphotericin B0.51
Anidulafungin0.030.06
Voriconazole0.0150.03
Candida glabrataAmphotericin B12
Anidulafungin0.060.12
Voriconazole0.120.5
Candida parapsilosisAmphotericin B0.51
Anidulafungin12
Voriconazole0.030.06
Candida kruseiAmphotericin B12
Anidulafungin0.120.25
Voriconazole0.120.25

Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Aspergillus Species

OrganismAntifungal AgentMIC50MIC90
Aspergillus fumigatusAmphotericin B12
Anidulafungin (MEC)0.0150.03
Voriconazole0.250.5
Aspergillus flavusAmphotericin B12
Anidulafungin (MEC)0.0150.03
Voriconazole0.51
Aspergillus terreusAmphotericin B2>8 (Resistant)
Anidulafungin (MEC*)0.030.06
Voriconazole0.51

*For echinocandins against molds, the Minimum Effective Concentration (MEC) is often reported, representing the lowest drug concentration that leads to the growth of abnormal, branched hyphae.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these antifungal classes are fundamental to their differing efficacy and safety profiles.

Amphotericin B: Membrane Disruption

Amphotericin B binds to ergosterol, a primary sterol in the fungal cell membrane, leading to the formation of pores. This disrupts membrane integrity, causing leakage of intracellular ions and ultimately cell death.[1][2] This direct, lytic mechanism contributes to its broad spectrum and fungicidal activity.

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of Action of Amphotericin B.
Azoles: Inhibition of Ergosterol Synthesis

Azoles, such as voriconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[3] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, disrupting membrane structure and function.

Azole_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14-α-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Disruption Azole Azoles (e.g., Voriconazole) Azole->Lanosterol Inhibits Growth_Inhibition Fungistatic Effect Membrane->Growth_Inhibition

Mechanism of Action of Azole Antifungals.
Echinocandins: Cell Wall Synthesis Inhibition

Echinocandins, including anidulafungin, non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall.[4] Disruption of the cell wall leads to osmotic instability and cell death. This can trigger a compensatory response through the cell wall integrity (CWI) signaling pathway.[5]

Echinocandin_Pathway cluster_cellwall Fungal Cell Wall Synthesis UDP_Glucose UDP-Glucose Glucan β-(1,3)-D-Glucan UDP_Glucose->Glucan β-(1,3)-D-Glucan Synthase CWI_Pathway Cell Wall Integrity (CWI) Pathway Glucan->CWI_Pathway Stress Signal Cell_Lysis Fungal Cell Lysis Glucan->Cell_Lysis Leads to Echinocandin Echinocandins (e.g., Anidulafungin) Echinocandin->UDP_Glucose Inhibits

Mechanism of Action of Echinocandin Antifungals.

Clinical Efficacy and Safety: A Head-to-Head Comparison

Clinical trials provide the most direct evidence for comparing the performance of antifungal agents. The following tables summarize key efficacy and safety outcomes from comparative studies.

Table 3: Efficacy in Invasive Candidiasis

OutcomeAmphotericin BEchinocandinsOdds Ratio (95% CI)Reference
Treatment Success BaselineHigher Success Rate1.41 (1.04–1.92)

A meta-analysis of randomized controlled trials for invasive candidiasis found that echinocandins were associated with a higher rate of treatment success compared to Amphotericin B.

Table 4: Efficacy in Invasive Aspergillosis

OutcomeAmphotericin B deoxycholateVoriconazoleResultReference
Successful Outcome at Week 12 31.6%52.8%Voriconazole superior
Survival at 12 Weeks 57.9%70.8%Voriconazole superior

In a randomized trial for the primary therapy of invasive aspergillosis, voriconazole demonstrated a significantly better response and improved survival compared to Amphotericin B deoxycholate.

Table 5: Comparative Safety Profile

Adverse EventAmphotericin BEchinocandinsAzoles (Voriconazole)
Nephrotoxicity High incidenceLow incidenceLow incidence
Infusion-related reactions Common (fever, chills)Less commonLess common
Hepatotoxicity Less commonPossible, generally mildPossible, requires monitoring
Visual disturbances RareRareCommon (transient)

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity data presented in Tables 1 and 2 are typically generated using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth_Microdilution_Workflow start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with fungal suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of antifungal agent prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End: Determine MIC value read_mic->end

Workflow for Broth Microdilution MIC Testing.

Brief Protocol:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in culture medium.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antifungal agent in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control well. For Amphotericin B, this is typically complete inhibition of growth, while for azoles and echinocandins, it is a ≥50% reduction in growth.

In Vivo Efficacy Testing: Murine Models of Invasive Fungal Infections

Animal models are essential for evaluating the in vivo efficacy of antifungal agents. Murine models of disseminated candidiasis and invasive aspergillosis are commonly used.

Murine_Model_Workflow start Start: Immunocompromised Mice infection Intravenous inoculation with fungal pathogen (e.g., C. albicans) start->infection treatment Administer antifungal agents (AmB, newer agent, vehicle control) infection->treatment monitoring Monitor for survival and clinical signs treatment->monitoring endpoint Endpoint analysis: - Survival curve - Fungal burden in organs (e.g., kidneys) monitoring->endpoint end End: Evaluate in vivo efficacy endpoint->end

Workflow for Murine Model of Invasive Fungal Infection.

Brief Protocol:

  • Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are typically immunosuppressed using agents like cyclophosphamide and/or corticosteroids to render them susceptible to fungal infection.

  • Infection: A standardized inoculum of the fungal pathogen (e.g., Candida albicans or Aspergillus fumigatus) is injected intravenously via the lateral tail vein.

  • Treatment: At a specified time post-infection, treatment is initiated with the test antifungal agent, a comparator drug (e.g., Amphotericin B), and a vehicle control.

  • Monitoring and Endpoints: Animals are monitored daily for survival and clinical signs of illness. At the end of the study, or when humane endpoints are reached, organs such as the kidneys and lungs are harvested to determine the fungal burden by counting colony-forming units (CFU).

Conclusion

The landscape of antifungal therapy has evolved significantly since the introduction of Amphotericin B. While AmB's broad spectrum and fungicidal activity ensure its continued relevance, particularly for severe and rare fungal infections, the newer azoles and echinocandins offer substantial advantages in terms of safety and, in many common clinical scenarios, improved efficacy. For invasive candidiasis, echinocandins are now often considered first-line therapy due to their favorable efficacy and safety profile. In the context of invasive aspergillosis, voriconazole has demonstrated superior outcomes to Amphotericin B.

For researchers and drug development professionals, this comparative analysis underscores the importance of targeting fungal-specific pathways to enhance safety and the need for continued development of agents with broad-spectrum activity and a high barrier to resistance. The data presented herein provide a benchmark for the evaluation of novel antifungal candidates as they progress through the development pipeline.

References

Navigating the Variables: A Guide to the Reproducibility of In Vitro Experiments with Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible in vitro results with Amphotericin B is a critical yet often challenging endeavor. This guide provides a comparative overview of factors influencing experimental outcomes, detailed protocols for key assays, and a visual representation of the underlying biological pathways to enhance understanding and improve consistency in your research.

The inherent variability in in vitro studies with Amphotericin B, a cornerstone antifungal agent, can be attributed to a multitude of factors, ranging from the specific formulation of the drug to the precise conditions of the experimental setup. Understanding and controlling these variables is paramount for generating reliable and comparable data. This guide aims to illuminate these factors, offer standardized protocols, and present a clear picture of Amphotericin B's mechanism of action.

Comparative Performance of Amphotericin B Formulations

Amphotericin B is available in a conventional deoxycholate formulation (C-AMB) and several lipid-based formulations, such as liposomal Amphotericin B (L-AMB) and Amphotericin B lipid complex (ABLC). These formulations exhibit different in vitro activities and toxicity profiles, which is a crucial consideration for experimental design and data interpretation. The minimum inhibitory concentration (MIC) is a key metric for assessing antifungal activity, with lower values indicating greater potency.

Fungal SpeciesAmphotericin B FormulationMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Candida albicansDeoxycholate (D-AmB)0.510.03 - 1.0[1][2]
Candida albicansLiposomal (L-AmB)0.2510.06 - 2.0[2][3]
Candida parapsilosisDeoxycholate (D-AmB)0.51≤0.03 - 1.0[2]
Candida parapsilosisLiposomal (L-AmB)0.2510.06 - 2.0
Candida kruseiDeoxycholate (D-AmB)120.12 - 2.0
Candida kruseiLiposomal (L-AmB)120.12 - 2.0
Aspergillus fumigatusDeoxycholate (AmB)240.5 - 4.0
Aspergillus fumigatusLiposomal (L-AmB)----
Cryptococcus neoformansDeoxycholate (AmB)0.50.50.03 - 1.0

Table 1: Comparative in vitro activity (MIC) of Amphotericin B formulations against various fungal species. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data is compiled from multiple sources to illustrate the general range of reported values. Note the variability in reported MICs, highlighting the importance of standardized testing.

Factors Influencing In Vitro Reproducibility

Several critical factors can significantly impact the outcome of in vitro experiments with Amphotericin B:

  • Testing Method: The choice of susceptibility testing method, such as broth microdilution (recommended by CLSI), Etest, or automated systems like Vitek-2, can yield different MIC values. Inter-laboratory reproducibility has been shown to be higher with standardized methods.

  • Test Medium: The composition of the culture medium, including pH and nutrient availability, can influence the apparent activity of Amphotericin B. For instance, the in vitro activity of Amphotericin B has been shown to decrease at a lower pH.

  • Inoculum Preparation: The growth phase and size of the fungal inoculum used in the assay can affect the results. Standardized procedures for inoculum preparation are crucial for consistency.

  • Incubation Time and Temperature: Variations in incubation time and temperature can lead to discrepancies in MIC readings. Adherence to established protocols is essential.

  • Endpoint Reading: The subjective nature of visual endpoint determination in broth microdilution assays can introduce variability.

Experimental Protocols

To promote standardization and improve reproducibility, detailed protocols for key in vitro assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)

This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Preparation of Antifungal Stock Solution:

  • Dissolve Amphotericin B powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.

2. Inoculum Preparation:

  • From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum density specified in the CLSI protocol.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the Amphotericin B working solution in RPMI 1640 medium to obtain a range of concentrations.

  • Add the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of Amphotericin B that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

Cytotoxicity Assays

Assessing the toxicity of Amphotericin B to mammalian cells is crucial. The MTT and LDH assays are commonly used methods.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Seed mammalian cells (e.g., human kidney cells 293T or monocytic THP1 cells) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of Amphotericin B for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

LDH Assay (Lactate Dehydrogenase):

  • Culture and treat cells with Amphotericin B as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing lactate and NAD+.

  • Lactate dehydrogenase released from damaged cells will catalyze the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

  • The formation of NADH can be measured spectrophotometrically at 340 nm. The amount of LDH activity is proportional to the number of lysed cells.

Hemolysis Assay

This assay evaluates the lytic effect of Amphotericin B on red blood cells, a key indicator of its toxicity.

  • Obtain fresh red blood cells (RBCs) and wash them multiple times with a buffered saline solution (e.g., PBS) by centrifugation.

  • Prepare a suspension of RBCs at a specific concentration (e.g., 2% v/v) in the buffer.

  • Incubate the RBC suspension with various concentrations of Amphotericin B for a defined period (e.g., 1-4 hours) at 37°C.

  • Include a negative control (RBCs in buffer only) and a positive control (RBCs lysed with a detergent like Triton X-100 to achieve 100% hemolysis).

  • Centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in Amphotericin B's mechanism of action and experimental evaluation can aid in understanding and troubleshooting.

G cluster_fungal Fungal Cell AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces ROS Oxidative Burst (ROS) AmB->ROS Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Ergosterol->Pore Mediates IonLeakage Ion Leakage (K+, Mg2+) Pore->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to ROS->CellDeath Leads to G cluster_mammalian Mammalian Cell (e.g., Macrophage) AmB Amphotericin B TLR2 TLR2 AmB->TLR2 Activates PLC PLC TLR2->PLC -> PKC PKC PLC->PKC -> NFkB NF-κB Activation PKC->NFkB -> Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Production G cluster_workflow In Vitro Amphotericin B Testing Workflow start Start prep_drug Prepare Amphotericin B Stock and Working Solutions start->prep_drug prep_fungi Prepare Fungal Inoculum (0.5 McFarland) start->prep_fungi prep_cells Prepare Mammalian Cells (for cytotoxicity) start->prep_cells mic_assay Perform Broth Microdilution (MIC Assay) prep_drug->mic_assay cyto_assay Perform Cytotoxicity Assay (MTT/LDH) prep_drug->cyto_assay hemo_assay Perform Hemolysis Assay prep_drug->hemo_assay prep_fungi->mic_assay prep_cells->cyto_assay read_mic Read and Record MIC mic_assay->read_mic read_cyto Measure Cell Viability/ Lysis cyto_assay->read_cyto read_hemo Measure Hemolysis hemo_assay->read_hemo analyze Analyze and Compare Data read_mic->analyze read_cyto->analyze read_hemo->analyze end End analyze->end

References

Amphotericin B Deoxycholate vs. Abelcet: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data on the efficacy and toxicity of conventional Amphotericin B deoxycholate versus its lipid-based formulation, Abelcet (Amphotericin B Lipid Complex), in various experimental models of invasive fungal infections.

Introduction

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections due to its broad spectrum of activity. However, its clinical utility is often hampered by significant toxicities, particularly nephrotoxicity. To mitigate these adverse effects, lipid-based formulations were developed. This guide provides a detailed comparison of the conventional formulation, Amphotericin B deoxycholate (often referred to as Fungizone), and the lipid complex formulation, Abelcet (ABLC), based on data from experimental models. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary preclinical data to inform their research and development efforts.

Efficacy in Murine Models of Systemic Fungal Infections

The efficacy of Amphotericin B deoxycholate and Abelcet has been evaluated in various murine models of systemic fungal infections, including aspergillosis, cryptococcosis, and blastomycosis. These studies provide valuable insights into the comparative performance of these two formulations in terms of survival rates and fungal burden reduction in different organs.

Systemic Aspergillosis

In murine models of systemic aspergillosis, both conventional Amphotericin B and Abelcet have demonstrated efficacy, although the lipid formulation often requires higher doses to achieve comparable or superior outcomes in some parameters.[1][2]

Table 1: Efficacy of Amphotericin B Deoxycholate vs. Abelcet in Systemic Murine Aspergillosis

ParameterFungal StrainAmphotericin B Deoxycholate (Dose)Abelcet (Dose)Key FindingsReference
Survival Aspergillus fumigatus0.8 mg/kg0.8, 4, 8 mg/kgAll formulations prolonged survival compared to no treatment. Abelcet was less effective or equivalent to conventional AMB depending on the infection's severity.[1][1]
Kidney Fungal Burden (CFU) Aspergillus fumigatus0.8 mg/kg0.8, 4, 8 mg/kgConventional AMB was superior to equivalent doses of Abelcet in reducing kidney fungal burden.[1]
Brain Fungal Burden (CFU) Aspergillus fumigatus0.8 mg/kg0.8, 4, 8 mg/kgConventional AMB at 0.8 mg/kg was effective, whereas no regimen of Abelcet showed significant efficacy compared to no treatment.
Systemic Cryptococcosis

Studies in murine models of systemic cryptococcosis have shown that lipid formulations of Amphotericin B, including Abelcet, can be administered at higher doses than the conventional form, leading to improved survival.

Table 2: Efficacy of Amphotericin B Deoxycholate vs. Abelcet in Systemic Murine Cryptococcosis

ParameterFungal StrainAmphotericin B Deoxycholate (Dose)Abelcet (Dose)Key FindingsReference
Survival Cryptococcus neoformans1 mg/kg1, 5, 10 mg/kgAll treatment regimens except Abelcet at 1 mg/kg prolonged survival. Higher doses of Abelcet (10 mg/kg) resulted in 90% survival.
Brain Fungal Burden (CFU) Cryptococcus neoformans1 mg/kg1, 5, 10 mg/kgOnly the 10 mg/kg dose of Abelcet showed efficacy in reducing brain fungal burden.
Organ Fungal Burden (General) Cryptococcus neoformans1 mg/kg1, 5, 10 mg/kgOverall, the efficacy of another lipid formulation (ABCD) and AmBisome were found to be about 10-fold better than that of Abelcet, particularly in the brain.
Pulmonary Aspergillosis

In a murine model of acute invasive pulmonary aspergillosis, Abelcet demonstrated rapid delivery of active Amphotericin B to the lungs, resulting in faster fungal clearance compared to another lipid formulation, liposomal Amphotericin B (L-AMB).

Table 3: Efficacy of Abelcet in Murine Invasive Pulmonary Aspergillosis

ParameterFungal StrainAbelcet (Dose)Key FindingsReference
Lung Fungal Burden Aspergillus fumigatus5 mg/kg/dayProduced immediate reductions in fungal burden by the first 24 hours.
Amphotericin B Lung Concentration Aspergillus fumigatus5 mg/kg/dayAchieved significantly higher concentrations of Amphotericin B in the lungs at 24 hours compared to L-AMB.

In Vitro Activity

In vitro studies provide a baseline for the antifungal activity of different formulations. A multicenter study compared the in vitro activity of conventional Amphotericin B, Abelcet, and AmBisome against a large panel of fungal isolates.

Table 4: In Vitro Antifungal Activity (Mean MIC ± SE in µg/mL)

Fungal GroupAmphotericin B DeoxycholateAbelcetKey FindingsReference
Yeasts 0.29 ± 0.110.51 ± 0.21Conventional Amphotericin B showed the most potent in vitro activity against yeasts.
Filamentous Fungi 1.12 ± 0.194.34 ± 0.61Conventional Amphotericin B demonstrated greater in vitro potency against filamentous fungi compared to Abelcet.

Toxicity Profile

A key advantage of lipid-based formulations of Amphotericin B is their reduced toxicity, particularly nephrotoxicity, compared to the conventional deoxycholate formulation.

Preclinical studies have consistently shown that Abelcet is less toxic than conventional Amphotericin B, allowing for the administration of higher doses. In a murine model of blastomycosis, a 12.8 mg/kg dose of Abelcet was not toxic and was superior in efficacy to a toxic 2.0 mg/kg dose of conventional Amphotericin B, clearing the infection in all animals.

Experimental Protocols

Murine Model of Systemic Aspergillosis

A murine model of systemic aspergillosis was established in 6-week-old female CD-1 mice. The mice were infected via intravenous injection with conidia of Aspergillus fumigatus. Therapy commenced one day after infection, with different formulations of Amphotericin B administered intravenously. The endpoints of the study included survival and the fungal burden in the kidneys and brain, which was determined by colony-forming unit (CFU) counts.

G cluster_setup Model Setup cluster_treatment Treatment cluster_endpoints Endpoints Mouse CD-1 Mice Infection IV Injection of A. fumigatus Mouse->Infection AmphB Conventional Amphotericin B Infection->AmphB Day +1 Abelcet Abelcet Infection->Abelcet Day +1 Survival Survival Monitoring AmphB->Survival Abelcet->Survival OrganHarvest Organ Harvest (Kidney, Brain) Survival->OrganHarvest CFU CFU Quantification OrganHarvest->CFU

Workflow for Systemic Aspergillosis Model.
Murine Model of Systemic Cryptococcosis

A murine model of systemic cryptococcosis was established in 10-week-old female CD-1 mice through intravenous injection of viable Cryptococcus neoformans yeast cells. Therapy was initiated four days post-infection, with intravenous administration of the different Amphotericin B formulations three times a week for two weeks. The primary outcomes measured were survival over 49 days and the residual fungal burden in various organs, including the brain, kidneys, lungs, spleen, and liver, at the end of the study.

G cluster_infection Infection Phase cluster_therapy Therapeutic Phase cluster_evaluation Evaluation Phase Mice CD-1 Mice Inoculation IV Inoculation (C. neoformans) Mice->Inoculation Treatment IV Treatment (3x/week for 2 weeks) Inoculation->Treatment Day +4 Fungizone Fungizone Treatment->Fungizone Abelcet_doses Abelcet (1, 5, 10 mg/kg) Treatment->Abelcet_doses Survival Survival Monitoring (49 days) Fungizone->Survival Abelcet_doses->Survival OrganBurden Residual Fungal Burden (Brain, Kidneys, Lungs, Spleen, Liver) Survival->OrganBurden

Protocol for Systemic Cryptococcosis Study.

Conclusion

The experimental data from various murine models of systemic fungal infections indicate that while conventional Amphotericin B deoxycholate may exhibit greater potency at equivalent low doses, Abelcet's reduced toxicity profile allows for the administration of significantly higher doses, often leading to improved survival and effective fungal clearance, particularly in deep-seated infections. Pharmacokinetic differences play a crucial role, with Abelcet demonstrating preferential accumulation in tissues like the lungs, which can be advantageous for treating pulmonary mycoses. Researchers should consider the specific fungal pathogen, the site of infection, and the desired therapeutic index when selecting a formulation for their experimental studies. The choice between Amphotericin B deoxycholate and Abelcet will depend on the specific research question and the experimental model being utilized.

References

"confirming the selective binding of Amphotericin A to ergosterol over cholesterol"

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the selective binding of Amphotericin B, substantiating its targeted antifungal activity.

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, owes its efficacy to a remarkable selective affinity for ergosterol, the primary sterol in fungal cell membranes, over cholesterol, the analogous sterol in mammalian cells. This selective interaction is the basis for its therapeutic window, allowing it to target and disrupt fungal membranes while minimizing damage to host cells. This guide provides a comparative analysis of AmB's binding to ergosterol and cholesterol, supported by experimental data from key biophysical techniques, and outlines the methodologies used to confirm this crucial selectivity.

Quantitative Analysis: Binding Affinity and Kinetics

The preferential binding of Amphotericin B to ergosterol has been quantified using various techniques, most notably Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide insights into the kinetics, equilibrium, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) Data

SPR studies have demonstrated a significantly higher affinity of AmB for lipid membranes containing ergosterol compared to those containing cholesterol. One study reported an approximately 18-fold higher affinity for ergosterol-containing membranes. The kinetic and equilibrium constants from this study are summarized in the table below.

Membrane CompositionAssociation Rate Constant (ka1) (M⁻¹s⁻¹)Dissociation Rate Constant (kd1) (s⁻¹)Equilibrium Dissociation Constant (KD1) (M)Association Rate Constant (ka2) (s⁻¹)Dissociation Rate Constant (kd2) (s⁻¹)Overall Equilibrium Dissociation Constant (KD) (M)
POPC-Ergosterol 1.2 x 10³1.5 x 10⁻²1.25 x 10⁻⁵3.1 x 10⁻³1.9 x 10⁻³6.8 x 10⁻⁶
POPC-Cholesterol 7.5 x 10¹9.2 x 10⁻³1.23 x 10⁻⁴1.1 x 10⁻³1.0 x 10⁻³1.22 x 10⁻⁴

Data adapted from a study utilizing SPR to analyze the binding kinetics of Amphotericin B to model lipid membranes.

Isothermal Titration Calorimetry (ITC) Insights

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate and validate these findings.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the binding of Amphotericin B to sterol-containing liposomes using a BIACORE S51 system with an L1 sensor chip.

1. Liposome Preparation:

  • Prepare stock solutions of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), ergosterol, and cholesterol in chloroform.

  • Mix the lipid solutions to achieve the desired molar ratios (e.g., POPC:ergosterol 4:1 and POPC:cholesterol 4:1).

  • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Hydrate the lipid film with a suitable buffer (e.g., PBS) to form multilamellar vesicles (MLVs).

  • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

2. SPR Measurement:

  • Instrument: BIACORE S51

  • Sensor Chip: L1

  • Running Buffer: PBS containing 10% DMSO.

  • Immobilization:

    • Wash the L1 sensor chip surface with three injections of 20 mmol/L CHAPS at a flow rate of 30 µL/min.

    • Immediately inject the SUV suspension (0.5 mM lipid concentration) at a flow rate of 10 µL/min for 500 seconds to allow for liposome capture on the sensor surface.

  • Binding Analysis:

    • Prepare AmB solutions in the running buffer at various concentrations (e.g., 0.25 to 20 µmol/L).

    • Inject 100 µL of each AmB solution over the immobilized liposomes at a flow rate of 30 µL/min for an association phase of 200 seconds.

    • Allow for a dissociation phase of 400 seconds with the flow of running buffer.

  • Regeneration:

    • After each binding cycle, inject 15 µL of 20 mmol/L CHAPS at 30 µL/min to remove the captured liposomes and bound AmB.

  • Data Analysis:

    • Analyze the resulting sensorgrams using appropriate binding models (e.g., a two-state reaction model) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol describes a general method for assessing the binding of Amphotericin B to sterol-containing large unilamellar vesicles (LUVs).

1. Sample Preparation:

  • Prepare LUVs composed of POPC with and without 10% ergosterol or cholesterol by extrusion.

  • Prepare a stock solution of Amphotericin B in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

  • Dialyze both the liposome suspensions and the AmB solution against the same buffer to minimize heats of dilution.

2. ITC Measurement:

  • Instrument: A high-sensitivity isothermal titration calorimeter.

  • Titration Procedure:

    • Fill the sample cell (e.g., 200 µL) with the liposome suspension (e.g., 10-50 µM lipid concentration).

    • Fill the injection syringe (e.g., 40 µL) with the AmB solution (e.g., 100-500 µM).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).

    • Stir the sample cell continuously to ensure proper mixing.

  • Control Experiments:

    • Titrate AmB into the buffer alone to measure the heat of dilution.

    • Titrate buffer into the liposome suspension to measure any heats of liposome dilution or dissociation.

  • Data Analysis:

    • Subtract the heats of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) from the obtained parameters.

Visualization of Experimental Workflow and Binding Selectivity

The following diagrams illustrate the experimental workflow for assessing AmB's selective binding and the logical relationship of its preferential interaction.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion AmB Amphotericin B Solution SPR Surface Plasmon Resonance (SPR) AmB->SPR ITC Isothermal Titration Calorimetry (ITC) AmB->ITC Erg_Lipo Ergosterol Liposomes Erg_Lipo->SPR Erg_Lipo->ITC Chol_Lipo Cholesterol Liposomes Chol_Lipo->SPR Chol_Lipo->ITC Kinetics Binding Kinetics (ka, kd) SPR->Kinetics Affinity Binding Affinity (KD) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Selectivity Selective Binding to Ergosterol Kinetics->Selectivity Affinity->Selectivity Thermo->Selectivity

Caption: Experimental workflow for confirming AmB's selective binding.

binding_selectivity AmB Amphotericin B Ergosterol Ergosterol (Fungal Membrane) AmB->Ergosterol  Preferential  Interaction Cholesterol Cholesterol (Mammalian Membrane) AmB->Cholesterol  Weaker  Interaction HighAffinity High Affinity Binding Ergosterol->HighAffinity LowAffinity Low Affinity Binding Cholesterol->LowAffinity Antifungal Antifungal Effect HighAffinity->Antifungal Toxicity Host Cell Toxicity LowAffinity->Toxicity

Caption: Selective binding of AmB to ergosterol leads to its antifungal effect.

Conclusion

The experimental evidence overwhelmingly confirms the selective binding of Amphotericin B to ergosterol over cholesterol. This selectivity is not just a qualitative observation but is supported by quantitative data from biophysical techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry. The significantly higher affinity and distinct thermodynamic profile of the AmB-ergosterol interaction underscore the molecular basis of its potent antifungal activity and its utility as a therapeutic agent. For researchers and drug development professionals, a thorough understanding of these differential binding characteristics is paramount for the development of new antifungal agents with improved efficacy and reduced toxicity.

References

Safety Operating Guide

Proper Disposal of Amphotericin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of the antifungal agent Amphotericin A is crucial for maintaining a secure laboratory environment and preventing environmental contamination. As a potent, physiologically active substance, all waste containing this compound, from residual amounts in experimental materials to bulk quantities, must be managed with care. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Contaminated gloves must be disposed of as chemical waste.[1][2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust or splashes.[1][2][3]
Respiratory Protection NIOSH-approved N95 or P1 dust mask.Recommended when handling the powdered form to prevent inhalation.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

General Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Avoid generating dust. Use dry clean-up procedures for spills of solid material.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedures

The correct disposal route for this compound depends on its form (pure powder, stock solution, or dilute in used media) and quantity. As a general rule, antifungal agents like this compound should not be disposed of down the drain.

Disposal Workflow Diagram

G cluster_0 Waste Identification & Segregation cluster_1 Pre-Treatment & Inactivation (for Liquids) cluster_2 Final Disposal A Identify this compound Waste Stream (Powder, Stock Solution, Used Media, Contaminated Solids) B High-Concentration Waste (Pure Powder, Stock Solutions) A->B C Low-Concentration Waste (Used Cell Culture Media) A->C D Contaminated Solid Waste (Gloves, Pipette Tips, Flasks) A->D F Package in sealed, labeled hazardous waste container. B->F E Chemical Inactivation (e.g., Fenton Process, extended heat) See Experimental Protocols C->E Recommended D->F E->F G Dispose via Institutional EHS (Hazardous Chemical Waste Stream) F->G

Caption: Logical workflow for the safe disposal of this compound waste.

Disposal of Pure this compound Powder and Concentrated Stock Solutions

High-concentration this compound waste is considered hazardous chemical waste and must not be autoclaved or poured down the sink.

  • Containment: Leave the material in its original container if possible. If transferring, use a sealed, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound". Include the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The final disposal method is typically high-temperature incineration by a licensed chemical destruction plant.

Disposal of Dilute Solutions (e.g., Used Cell Culture Media)

For media and other dilute aqueous solutions, the primary goal is to deactivate the antifungal agent before disposal. While some general laboratory guidelines suggest that this compound in media can be inactivated by autoclaving, other sources indicate it is not stable at autoclave temperatures, implying degradation but not guaranteeing complete inactivation. Therefore, a conservative approach combining treatment with proper disposal is recommended.

  • Chemical Inactivation (Recommended): Treat the liquid waste using a validated inactivation method (see Experimental Protocols below) to degrade the this compound molecule.

  • Segregation: After inactivation, the treated liquid should still be collected as chemical waste. Do not mix with other waste streams.

  • Containment: Collect the treated liquid in a sealed, leak-proof container.

  • Labeling: Label the container "Treated this compound Waste" or as directed by your EHS office.

  • Disposal: Dispose of the container through your institution's chemical waste stream.

Disposal of Contaminated Solid Waste

All disposable materials that have come into contact with this compound (e.g., pipette tips, flasks, gloves, bench paper) are considered contaminated waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.

  • Labeling: Label the waste container as "Hazardous Waste: this compound-contaminated solids".

  • Disposal: Dispose of the container through your institution's chemical or biomedical waste stream, as directed by your EHS department.

Experimental Protocols for Inactivation

The following are examples of degradation methods reported in scientific literature. These procedures should be validated in your laboratory setting before routine use.

Protocol 1: Inactivation via Fenton Process

This protocol is adapted from a study on the oxidative degradation of Amphotericin B. The Fenton reaction uses hydrogen peroxide and an iron catalyst to create highly reactive hydroxyl radicals that can break down organic molecules.

  • Objective: To degrade this compound in aqueous solutions.

  • Materials:

    • This compound liquid waste

    • Hydrogen Peroxide (H₂O₂) solution

    • Iron (II) sulfate solution

    • pH meter and appropriate acids/bases for adjustment (e.g., sulfuric acid)

    • Stir plate and stir bar

  • Methodology:

    • Place the this compound waste solution in a suitable glass container in a fume hood.

    • Adjust the pH of the solution to ~3.0 using sulfuric acid.

    • Add the Iron (II) sulfate catalyst to the solution. A typical concentration is in the range of 0.1-0.5 mM, but this should be optimized.

    • Slowly add hydrogen peroxide to the stirring solution. The molar ratio of H₂O₂ to this compound will need to be optimized, but ratios of 10:1 or higher are common starting points.

    • Allow the reaction to proceed for several hours (e.g., 2-4 hours) with continuous stirring. The reaction is complete when bubbling ceases.

    • Neutralize the solution to a pH of ~7.0 before collecting it for chemical waste disposal. Note: The study cited achieved 69.83% degradation of a 0.1% Amphotericin B solution using this method, which was sufficient to eliminate its antifungal activity.

Protocol 2: Inactivation via Accelerated Thermal Degradation in Solvent

This method is based on a patent describing the preparation of Amphotericin B degradation products and is suitable for small volumes of concentrated solutions.

  • Objective: To degrade this compound in a solvent solution.

  • Materials:

    • This compound waste dissolved in Dimethylformamide (DMF)

    • Water bath capable of maintaining 60°C

    • Sealed reaction vial

  • Methodology:

    • Dissolve the this compound waste in a minimal amount of DMF (e.g., to a concentration of 2.0 mg/mL).

    • Place the solution in a sealed vial.

    • Heat the vial in a 60°C water bath for 48 to 96 hours.

    • Cool the resulting solution.

    • Collect the entire volume of the degraded solution and dispose of it as hazardous chemical waste, as it now contains DMF and degradation byproducts.

Disclaimer: The information provided is intended as a guide and does not replace institutional protocols or regulatory requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.

References

Safeguarding Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Amphotericin A

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the handling of Amphotericin A, a potent antifungal agent that requires stringent protective measures to prevent occupational exposure. Adherence to these protocols is mandatory to ensure the safety of all personnel.

This compound is classified as a hazardous drug, and exposure can lead to skin and eye irritation, respiratory issues, and potential organ damage with repeated or prolonged contact.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.

Recommended Personal Protective Equipment (PPE)

All handling of this compound, particularly when manipulating the powder form, should be conducted within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize aerosolization and inhalation exposure.[3] The following table summarizes the required PPE for various handling scenarios.

Activity Hand Protection Body Protection Eye and Face Protection Respiratory Protection
Handling Unopened Vials/Containers Single pair of chemotherapy-rated nitrile gloves.Standard lab coat.Safety glasses.Not generally required.
Weighing and Compounding (Powder) Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). The outer glove should be placed over the gown cuff.Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Chemical splash goggles and a full-face shield.A NIOSH-certified N95 respirator is the minimum requirement. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended.
Handling Solutions Double gloving with chemotherapy-rated nitrile gloves.Disposable, solid-front, low-permeability gown.Chemical splash goggles. A face shield is required if there is a splash hazard.Not generally required if handled within a BSC or fume hood. If handled on the benchtop, a NIOSH-certified N95 respirator should be considered.
Spill Cleanup Double gloving with heavy-duty, chemical-resistant gloves.Disposable, solid-front, low-permeability gown.Chemical splash goggles and a full-face shield.A NIOSH-certified N95 respirator at a minimum. A PAPR may be necessary for large spills.
Waste Disposal Double gloving with chemotherapy-rated nitrile gloves.Disposable, solid-front, low-permeability gown.Safety glasses.Not generally required.

Key Experimental Protocols Cited:

While specific experimental protocols evaluating PPE against this compound were not identified in the safety literature, the recommendations provided are based on established best practices for handling hazardous and cytotoxic drugs. The use of chemotherapy-rated gloves, for instance, is a standard precaution derived from extensive testing of various glove materials against a wide range of cytotoxic agents. The American Society for Testing and Materials (ASTM) standard D6978 provides a rigorous methodology for assessing the resistance of medical gloves to permeation by chemotherapy drugs. Similarly, NIOSH certification for respirators involves stringent testing to ensure their filtration efficiency against airborne particulates.

Procedural Workflow for Handling this compound

The following diagram outlines the essential step-by-step process for safely handling this compound, from preparation to disposal. Adherence to this workflow is critical to minimize the risk of exposure.

Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare Containment Area (BSC/Fume Hood) gather_ppe 2. Gather All Necessary PPE don_ppe 3. Don PPE in Correct Order (Gown, Inner Gloves, Respirator, Goggles/Face Shield, Outer Gloves) conduct_work 4. Conduct Work in Containment Area don_ppe->conduct_work Proceed to Handling decontaminate 5. Decontaminate Work Surfaces conduct_work->decontaminate Complete Work doff_ppe 6. Doff PPE in Correct Order (Outer Gloves, Gown, Goggles/Face Shield, Respirator, Inner Gloves) dispose_waste 7. Dispose of All Contaminated Materials in Labeled Hazardous Waste Containers wash_hands 8. Wash Hands Thoroughly exit exit wash_hands->exit End of Procedure

Procedural workflow for safe handling of this compound.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Contaminated PPE (Gloves, Gowns, etc.) Place in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.
Sharps (Needles, Syringes) Dispose of in a puncture-resistant sharps container designated for hazardous drug waste.
Empty Vials and Containers Place in the hazardous waste container. Do not attempt to wash or reuse.
Spill Debris All materials used for spill cleanup must be placed in the hazardous waste container.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Alert others and follow established institutional procedures for hazardous drug spills. Do not attempt to clean a large spill without appropriate training and PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.